(rel)-BMS-641988
説明
AR Antagonist BMS-641988 is an androgen receptor (AR) antagonist with potential antineoplastic and anti-androgenic activities. BMS-641988 binds to the androgen receptor in target tissues, thereby preventing androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot be translocated to the nucleus. This may inhibit androgen-dependent gene expression, subsequently leading to an inhibition of cell growth and apoptosis in AR-expressing cells.
an antiandrogen and hormonal antineoplastic agent; structure in first source
特性
CAS番号 |
1093276-09-5 |
|---|---|
分子式 |
C20H20F3N3O5S |
分子量 |
471.5 g/mol |
IUPAC名 |
N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |
InChI |
InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1 |
InChIキー |
HYNANJUKEMCYEQ-HIGHGGLBSA-N |
異性体SMILES |
CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
正規SMILES |
CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
製品の起源 |
United States |
Foundational & Exploratory
(rel)-BMS-641988: A Technical Guide to its Mechanism of Action as a Novel Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-BMS-641988 is a potent, nonsteroidal small molecule that acts as a competitive antagonist of the androgen receptor (AR). Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated high binding affinity for the AR and superior efficacy in preclinical models compared to the first-generation antiandrogen, bicalutamide.[1][2][3] Despite its promising preclinical profile, clinical development was halted during Phase I trials due to a seizure event in a patient.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound functions as a direct and potent competitive antagonist of the androgen receptor.[1] The androgen signaling pathway is a critical driver in the development and progression of prostate cancer.[2][4] In the canonical pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[5][6] Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote prostate cancer cell growth and survival.[5][6][7]
This compound competitively binds to the LBD of the AR, preventing the binding of endogenous androgens.[1] This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in the transcription of AR-target genes and a cytostatic effect on prostate cancer cells.[8] Preclinical studies have shown that treatment with BMS-641988 results in a gene expression profile more similar to that of castration than treatment with bicalutamide, indicating a more profound inhibition of AR signaling.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comparison | Reference(s) |
| Ki (nM) | 10 | MDA-MB-453 | - | [1] |
| IC50 (nM) | 56 | MDA-MB-453 | 3- to 7-fold more potent than bicalutamide | [1][9] |
| AR Binding Affinity | 20-fold higher than bicalutamide | MDA-MB-453 | - | [1][10] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Comparison | Reference(s) |
| CWR22-BMSLD1 | This compound | 90 mg/kg, p.o., qd | >90% | Superior to bicalutamide | [2][3] |
| CWR22-BMSLD1 | Bicalutamide | 150 mg/kg, p.o., qd | <50% | - | [3] |
| LuCaP 23.1 | This compound | Not specified | Induced stasis | More potent than bicalutamide | [3][8] |
Metabolism
This compound is metabolized in vivo into two active metabolites, BMS-570511 and BMS-501949. The transformation is initiated by the cytochrome P450 enzyme CYP3A4, which converts BMS-641988 to BMS-570511. Subsequently, cytosolic reductases reduce BMS-570511 to BMS-501949. All three compounds, the parent drug and its two metabolites, exhibit similar antiandrogenic activity.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Line: MDA-MB-453 human breast adenocarcinoma cells, which endogenously express wild-type AR, were used for the binding assays for BMS-641988.[10]
-
Radioligand: A radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT), is used.[10]
-
Protocol Outline:
-
Cell Preparation: MDA-MB-453 cells are cultured and harvested.
-
Incubation: Whole cells or cell lysates are incubated with a fixed concentration of the radioligand ([³H]DHT) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Androgen Receptor Transactivation Assay
This cell-based assay measures the functional antagonist activity (IC50) of a compound by quantifying its ability to inhibit androgen-induced transcription of a reporter gene.
-
Cell Line: A suitable host cell line (e.g., CHO-K1, PC-3) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid.[11][12] The reporter plasmid contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., containing AREs). For BMS-641988, a transiently transfected reporter system in MDA-MB-453 cells was utilized with a secreted alkaline phosphatase reporter gene driven by the AR-dependent PSA promoter.[2]
-
Protocol Outline:
-
Cell Seeding: The transfected cells are seeded into multi-well plates.
-
Treatment: The cells are treated with a known androgen agonist (e.g., DHT) to stimulate AR-mediated transcription, in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The cells are incubated to allow for gene expression and production of the reporter protein.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The results are used to generate a dose-response curve, and the IC50 value is determined.
-
Human Prostate Cancer Xenograft Models
In vivo efficacy of this compound was evaluated in human prostate cancer xenograft models, which involve the transplantation of human prostate cancer cells or tissues into immunodeficient mice.
-
Xenograft Models: The CWR22-BMSLD1 and LuCaP 23.1 human prostate cancer xenograft models were used to test the efficacy of BMS-641988.[2][3] The CWR-22 model is derived from a primary prostate adenocarcinoma and expresses an AR with a H874Y mutation in the ligand-binding domain.[10]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Protocol Outline:
-
Tumor Implantation: Human prostate cancer cells (e.g., CWR22-BMSLD1) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups and dosed with the vehicle control, this compound, or a comparator drug (e.g., bicalutamide). For the CWR22-BMSLD1 model, BMS-641988 was administered orally at 90 mg/kg daily.[2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for an AR Antagonist like this compound.
Metabolic Pathway
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
what is (rel)-BMS-641988
An In-depth Technical Guide to (rel)-BMS-641988 For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is the relative configuration of BMS-641988, a potent, orally active, nonsteroidal androgen receptor (AR) antagonist.[1][2][3] Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significant preclinical efficacy, surpassing the then-standard antiandrogen, bicalutamide (B1683754).[4][5] However, its clinical development was halted during Phase I trials due to a seizure event in a patient, highlighting a key safety liability.[6][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, metabolic pathway, and relevant experimental methodologies.
Core Compound Details
| Identifier | Value |
| IUPAC Name | N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-5-yl]ethanesulfonamide[6] |
| Molecular Formula | C₂₀H₂₀F₃N₃O₅S[6] |
| Molar Mass | 471.45 g·mol⁻¹[6] |
| Drug Class | Nonsteroidal Antiandrogen[6] |
| Developer | Bristol-Myers Squibb[6] |
| Indication | Prostate Cancer (investigational)[6] |
Mechanism of Action
BMS-641988 functions as a potent competitive antagonist of the androgen receptor (AR).[6] In the canonical AR signaling pathway, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus.[4][8] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cancer cell proliferation and survival.[4][9]
BMS-641988 directly competes with endogenous androgens for the ligand-binding domain of the AR.[10] By occupying this site, it prevents the receptor's activation, subsequent nuclear translocation, and binding to AREs, thereby inhibiting the transcription of AR target genes.[10] Preclinical studies demonstrated that the gene expression profile resulting from BMS-641988 treatment was more akin to castration than to treatment with bicalutamide.[8]
dot
Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.
Metabolism
In vitro studies have shown that BMS-641988 is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into an active metabolite, BMS-570511. This metabolite is subsequently reduced by cytosolic reductases to a second active metabolite, BMS-501949.[6][11] All three compounds—the parent drug and its two metabolites—exhibit similar potent antiandrogenic activity.[6][11]
dot
Caption: Metabolic pathway of BMS-641988.
Quantitative Preclinical Data
BMS-641988 demonstrated superior potency compared to bicalutamide in a range of preclinical assays.
Table 1: In Vitro Activity
| Parameter | Cell Line | BMS-641988 | Bicalutamide | Reference |
| AR Binding (Ki) | MDA-MB-453 | 1.8 ± 0.2 nM | 37 ± 3 nM | [11] |
| AR Transactivation (IC₅₀) | MDA-MB-453 | 16 ± 3 nM | 173 ± 67 nM | [11] |
| AR Transactivation (IC₅₀) | LNCaP | 153 ± 77 nM | 935 ± 257 nM | [11][12] |
Note: One source reports a Ki of 10 nM and a general IC₅₀ of 56 nM.[6]
Table 2: In Vivo Efficacy (CWR-22-BMSLD1 Xenograft Model)
| Compound | Dose | Treatment Duration | Tumor Growth Inhibition (%TGI) | Reference |
| BMS-641988 | 90 mg/kg, p.o., qd | 45 days | >90% (sustained) | [4][8] |
| Bicalutamide | 150 mg/kg, p.o., qd | 35 days | <50% (followed by regrowth) | [4][8] |
Clinical Trial Data
A first-in-human, Phase I dose-escalation study (5 mg to 150 mg daily) was conducted in 61 men with CRPC.[5][7]
Table 3: Phase I Clinical Trial Outcomes
| Parameter | Result | Reference |
| Partial Response | 1 of 61 patients | [5][7] |
| Stable Disease | 17 of 23 evaluable patients (74%) | [5][7] |
| Median Duration of Stable Disease | 15 weeks (range 8–32) | [5][7] |
| ≥30% PSA Decline | 10 of 61 patients (16%) | [5][7] |
The study revealed limited antitumor activity despite achieving target drug exposures.[7] Evidence of partial agonism was also observed, as some patients experienced a PSA decline upon drug withdrawal.[5][7]
Safety and Tolerability
The clinical development of BMS-641988 was terminated due to significant safety concerns.
-
Seizures: One patient experienced an epileptic seizure at a dose of 60 mg administered twice daily.[5][7] This is believed to be linked to the molecule's activity as a negative allosteric modulator of the GABA-A receptor.[6]
-
QT Prolongation: The compound was observed to cause some drug-induced QT prolongation.[6]
Experimental Protocols
The following sections describe representative protocols for the key assays used to characterize BMS-641988. These are based on standard methodologies and may not reflect the exact protocols used by Bristol-Myers Squibb.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. A representative protocol using rat prostate cytosol is outlined below.[13]
Materials:
-
Rat ventral prostate tissue
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol) with protease inhibitors
-
Radiolabeled ligand: [³H]DHT (dihydrotestosterone)
-
Test compound (BMS-641988) and competitor (unlabeled DHT)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
Procedure:
-
Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold TEDG buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Assay Setup: In assay tubes, add a fixed concentration of [³H]DHT.
-
Add serial dilutions of the test compound (BMS-641988) or unlabeled DHT (for standard curve).
-
Add the prepared prostate cytosol to each tube.
-
Incubation: Incubate the mixture overnight (18-20 hours) at 4°C to allow binding to reach equilibrium.
-
Separation: Add HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.
-
Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the final HAP pellet and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the functional ability of a compound to antagonize androgen-induced gene expression.[7][10]
dot
Caption: Workflow for an AR-mediated transcriptional reporter assay.
Materials:
-
Human cell line expressing AR (e.g., MDA-MB-453, LNCaP).[11]
-
Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., PSA promoter).[7]
-
Transfection reagent (e.g., Lipofectamine).
-
DHT, BMS-641988, and vehicle control (DMSO).
-
Cell lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture: Plate MDA-MB-453 cells in multi-well plates and allow them to adhere.
-
Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treatment: Treat the cells with:
-
Vehicle control (DMSO)
-
A fixed concentration of DHT (e.g., 1 nM) to stimulate transcription.
-
The fixed concentration of DHT plus serial dilutions of BMS-641988.
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence, which is proportional to the level of gene transcription.
-
Data Analysis: Normalize the luminescence values to a control. Plot the inhibition of DHT-induced luminescence against the concentration of BMS-641988 to determine the IC₅₀ value.
Human Prostate Cancer Xenograft Model
This in vivo model assesses the antitumor efficacy of a compound on a human tumor grown in an immunodeficient mouse. The CWR-22 model is derived from a primary human prostate carcinoma and is androgen-dependent.[14][15]
Materials:
-
Immunodeficient male mice (e.g., nude mice).
-
CWR-22-BMSLD1 tumor fragments or cells.[8]
-
BMS-641988 and bicalutamide formulated for oral gavage.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant CWR-22-BMSLD1 tumor fragments into the flanks of male nude mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, bicalutamide, different doses of BMS-641988).
-
Treatment: Administer the compounds daily via oral gavage for the specified duration (e.g., 35-45 days).[4]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a potent, second-generation androgen receptor antagonist that showed considerable promise in preclinical models, demonstrating clear superiority over bicalutamide. Its development provided valuable insights into structure-activity relationships for AR antagonists. However, the compound's clinical trajectory was ultimately halted by an unacceptable safety profile, specifically neurotoxicity (seizures) likely mediated by off-target effects on the GABA-A receptor. The limited clinical efficacy and evidence of partial agonism further contributed to its discontinuation. Despite its failure to reach the market, BMS-641988 remains an important case study in drug development, highlighting the critical need to balance high on-target potency with a clean off-target safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-641988 - Wikipedia [en.wikipedia.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. CWR22 xenograft as an ex vivo human tumor model for prostate cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to (rel)-BMS-641988: A Potent Nonsteroidal Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[1][2] Developed by Bristol-Myers Squibb, this compound, a relative configuration of BMS-641988, demonstrated significant promise in preclinical studies due to its high binding affinity for the AR and its ability to inhibit androgen-dependent gene transcription.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant in vitro and in vivo assays are presented, along with visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in the field of prostate cancer therapeutics. Although the clinical development of BMS-641988 was halted, the compound remains a valuable tool for understanding androgen receptor biology and for the development of next-generation antiandrogen therapies.[4]
Chemical Structure and Properties
This compound is the racemic mixture of the potent nonsteroidal androgen receptor antagonist, BMS-641988.
Chemical Structure:
-
IUPAC Name: N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide
-
Stereochemistry: The "rel" designation indicates a relative stereochemistry between the chiral centers.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀F₃N₃O₅S | [5] |
| Molecular Weight | 471.45 g/mol | [5] |
| CAS Number | 573738-99-5 | [5] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in DMSO (10 mM) | [5] |
| Storage | Store at -20°C | [7] |
Mechanism of Action and Signaling Pathway
This compound functions as a direct competitive antagonist of the androgen receptor. In normal androgen signaling, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus. Inside the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth and survival.
This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[2] This action inhibits the conformational changes necessary for AR activation, nuclear translocation, and subsequent gene transcription.
Biological Activity and Preclinical Data
This compound has demonstrated potent antiandrogenic activity in various preclinical models.
In Vitro Activity
The in vitro potency of BMS-641988 was evaluated through androgen receptor binding assays and transcriptional activation assays.
| Assay Type | Cell Line | Parameter | Value | Source |
| AR Binding Assay | MDA-MB-453 | Kᵢ | 1.7 nM | [7] |
| Transcriptional Activation Assay | MDA-MB-453 | IC₅₀ | 16 nM | [7] |
| Transcriptional Activation Assay | LNCaP | IC₅₀ | 153 nM | [7] |
In Vivo Activity
The antitumor efficacy of BMS-641988 was assessed in human prostate cancer xenograft models in mice.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Source |
| CWR-22-BMSLD1 | BMS-641988 | 90 mg/kg, p.o., q.d. | >90% | [2][7] |
| CWR-22-BMSLD1 | Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | [2][7] |
| LuCaP 23.1 | BMS-641988 | Not specified | Stasis | [2] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the core [2.2.1]-oxabicyclic succinimide (B58015) scaffold has been described. The general approach involves a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations to introduce the required substituents. A plausible synthetic workflow is outlined below.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[6][8]
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-Mibolerone (radioligand)
-
This compound (test compound)
-
Unlabeled Dihydrotestosterone (DHT) (for non-specific binding)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite (B223615) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, [³H]-Mibolerone, and rat prostate cytosol.
-
Non-specific Binding: Assay buffer, [³H]-Mibolerone, an excess of unlabeled DHT, and rat prostate cytosol.
-
Test Compound: Assay buffer, [³H]-Mibolerone, serially diluted this compound, and rat prostate cytosol.
-
-
Incubate the plate at 4°C for 18-24 hours.
-
Add ice-cold hydroxyapatite slurry to each well to capture the receptor-ligand complexes.
-
Incubate on ice with intermittent mixing.
-
Pellet the hydroxyapatite by centrifugation.
-
Wash the pellets with cold wash buffer.
-
Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values.
Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.[1]
Materials:
-
Prostate cancer cell line (e.g., LNCaP or MDA-MB-453)
-
Reporter plasmid containing an androgen-responsive promoter driving a luciferase gene (e.g., pGL3-PSA-Luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with medium containing charcoal-stripped serum.
-
Treat the cells with a fixed concentration of DHT and varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound and determine the IC₅₀ value.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of a compound in an animal model bearing human tumors.[7][9]
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
Human prostate cancer cells (e.g., CWR-22-BMSLD1)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human prostate cancer cells, often mixed with Matrigel, into the flanks of immunocompromised mice.
-
Allow tumors to establish and reach a predetermined size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 90 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Metabolism
BMS-641988 is metabolized in vivo. The primary metabolic pathway involves transformation by the cytochrome P450 enzyme CYP3A4 to BMS-570511. This metabolite is subsequently reduced by cytosolic reductases to BMS-501949. Notably, all three compounds—the parent drug and its two metabolites—exhibit similar antiandrogenic activity.[4]
Conclusion
This compound is a well-characterized, potent nonsteroidal androgen receptor antagonist. Its high affinity for the AR and its demonstrated efficacy in preclinical models of prostate cancer underscore its value as a research tool. This technical guide provides a consolidated resource of its chemical properties, biological activities, and detailed experimental methodologies to facilitate its use in further investigations into androgen receptor signaling and the development of novel therapeutics for prostate cancer. While its clinical development was halted, the insights gained from the study of this compound continue to inform the design of next-generation antiandrogen agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-641988 - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Androgen Receptor Binding Affinity of BMS-641988
Introduction
BMS-641988 is a potent, nonsteroidal antiandrogen that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] As a competitive antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer, BMS-641988 demonstrated significantly higher binding affinity and antiandrogenic activity compared to first-generation antiandrogens like bicalutamide.[1][2][3][4] Although its clinical development was halted due to safety concerns, its preclinical profile provides valuable insights into the structural requirements for potent AR antagonism.[1][4] This guide offers an in-depth technical overview of the androgen receptor binding characteristics of BMS-641988, intended for researchers and professionals in drug development.
Quantitative Analysis of Androgen Receptor Binding
BMS-641988 exhibits a high binding affinity for the androgen receptor. Its potency has been quantified through various in vitro assays, which are summarized below. The data highlights its superiority over the widely used antiandrogen, bicalutamide.
| Compound | Parameter | Value (nM) | Cell Line / System | Reference |
| BMS-641988 | Ki | 1.7 ± 0.56 | Wild-Type AR | [5][6] |
| Ki | 10 | MDA-MB-453 | [1] | |
| IC50 | 16 ± 3 | MDA-MB-453 (AR Transactivation) | [5][6] | |
| IC50 | 56 | AR Transactivation | [1][7] | |
| IC50 | 153 ± 77 | LNCaP (Cell Growth) | [5][6] | |
| Bicalutamide | Binding Affinity | ~20-fold lower than BMS-641988 | MDA-MB-453 | [1][3][4] |
| Antagonist Activity | ~3 to 7-fold lower than BMS-641988 | In vitro reporter assays | [1][4] |
-
Ki (Inhibition Constant): Represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Measures the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function, such as AR-mediated gene transactivation or cell growth.
Mechanism of Action
BMS-641988 functions as a direct, competitive antagonist of the androgen receptor. In the presence of androgens like dihydrotestosterone (B1667394) (DHT), it competes for binding to the ligand-binding domain (LBD) of the AR. By occupying the LBD, BMS-641988 prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, DNA binding, and the transactivation of androgen-responsive genes that promote tumor growth.[2][3] Preclinical studies have shown that the gene expression profile resulting from BMS-641988 treatment is more akin to that of castration than to treatment with bicalutamide, indicating a more comprehensive blockade of AR signaling.[2]
Caption: BMS-641988 competitively blocks androgen binding to the AR.
Experimental Protocols
The quantitative data for BMS-641988 were generated using specific biochemical and cell-based assays. The methodologies for these key experiments are detailed below.
Competitive Radioligand Binding Assay (Ki Determination)
This assay is designed to determine the binding affinity of a test compound (BMS-641988) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]DHT) from the androgen receptor.
-
Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type androgen receptor, are commonly used.[3]
-
Reagents:
-
Radioligand: Tritiated dihydrotestosterone ([3H]DHT).
-
Test Compound: BMS-641988 at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT) to saturate all specific binding sites.
-
Cell Lysate: Preparation containing the androgen receptor from MDA-MB-453 cells.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding kinetics.
-
-
Procedure:
-
Incubation: A fixed concentration of [3H]DHT and varying concentrations of the competitor (BMS-641988) are incubated with the cell lysate.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration (e.g., using glass fiber filters that trap the receptor-ligand complex) or size-exclusion chromatography.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of [3H]DHT bound to the receptor.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Preclinical Head-to-Head Comparison of the Androgen Receptor Antagonists (rel)-BMS-641988 and Bicalutamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preclinical comparison of (rel)-BMS-641988 and bicalutamide (B1683754), two nonsteroidal antiandrogens investigated for the treatment of prostate cancer. While bicalutamide is an established therapy, this compound was a clinical candidate developed by Bristol-Myers Squibb. This document summarizes key preclinical data from in vitro and in vivo studies, presents detailed experimental methodologies for the cited assays, and visualizes relevant biological pathways and experimental workflows. The presented data highlights the significantly greater potency of this compound in antagonizing the androgen receptor and inhibiting tumor growth in preclinical models of prostate cancer, including those resistant to bicalutamide.
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer growth and progression. Consequently, androgen deprivation therapy (ADT) and AR antagonists are mainstays of treatment. Bicalutamide is a first-generation nonsteroidal antiandrogen that has been widely used in the management of prostate cancer. However, resistance to bicalutamide often develops, necessitating the development of more potent AR antagonists. This compound is a novel, potent, and competitive AR antagonist that demonstrated significant promise in preclinical studies.[1][2] This guide offers a detailed comparative analysis of the preclinical data for these two compounds.
In Vitro Comparative Data
The in vitro potency of this compound and bicalutamide was assessed through androgen receptor binding affinity and functional reporter gene assays.
Data Presentation: In Vitro Activity
| Parameter | This compound | Bicalutamide | Fold Difference | Cell Line | Reference |
| AR Binding Affinity (Ki) | 1.7 nM | Not explicitly stated, but BMS-641988 has 20-fold higher affinity | ~20x | MDA-MB-453 | [3][4] |
| Functional Antagonist Activity (IC50) | 16 nM | Not explicitly stated, but BMS-641988 is 3- to 7-fold more potent | 3-7x | MDA-MB-453 | [4] |
| LNCaP Cell Growth Inhibition (IC50) | 153 nM | Not explicitly stated | - | LNCaP | [5] |
In Vivo Comparative Data
The in vivo efficacy of this compound and bicalutamide was evaluated in human prostate cancer xenograft models in mice.
Data Presentation: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Compound | Dose & Schedule | Tumor Growth Inhibition (%TGI) | Key Findings | Reference |
| CWR-22-BMSLD1 | This compound | 90 mg/kg, p.o., q.d. | >90% | Superior efficacy to bicalutamide.[2] | [2][6][7] |
| Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | Initial inhibition followed by regrowth.[6] | [2][6] | |
| LuCaP 23.1 | This compound | Not specified | Induced stasis | Highly efficacious. | [7] |
| Bicalutamide | Not specified | Not specified | - | ||
| Bicalutamide-Refractory CWR-22-BMSLD1 | This compound | 90 mg/kg, p.o., q.d. | Significant tumor growth delay | Efficacious in tumors progressing on bicalutamide. | [7] |
| Bicalutamide | 150 mg/kg, p.o., q.d. | Continued tumor growth | - | [7] |
Experimental Protocols
Androgen Receptor (AR) Binding Affinity Assay
Objective: To determine the binding affinity of the test compounds to the androgen receptor.
Methodology: A competitive radioligand binding assay is performed using MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.[4]
-
Cell Culture: MDA-MB-453 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are harvested and homogenized to prepare a cell lysate containing the androgen receptor.
-
The cell lysate is incubated with a fixed concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Increasing concentrations of the unlabeled test compounds (this compound or bicalutamide) are added to compete with the radioligand for binding to the AR.
-
After incubation, the bound and free radioligand are separated, typically by filtration through a glass fiber filter.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional AR Antagonist Reporter Gene Assay
Objective: To assess the functional antagonist activity of the test compounds on AR-mediated gene transcription.
Methodology: A cell-based reporter gene assay is utilized, often in a cell line like MDA-MB-453, which is transiently transfected with a reporter construct.[6]
-
Reporter Construct: The reporter construct typically contains a promoter with androgen response elements (AREs) driving the expression of a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase.[6]
-
Transfection: The cells are transfected with the reporter plasmid using a suitable transfection reagent.
-
Assay Procedure:
-
After transfection, the cells are treated with a known androgen agonist (e.g., DHT) to stimulate AR-mediated transcription, in the presence of increasing concentrations of the test compounds (this compound or bicalutamide).
-
Following an incubation period, the activity of the reporter enzyme (e.g., SEAP or luciferase) is measured using a chemiluminescent or colorimetric substrate.
-
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal androgen-stimulated reporter activity, is determined by non-linear regression analysis.
In Vivo Human Prostate Cancer Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.
Methodology: Human prostate cancer xenograft models, such as CWR-22-BMSLD1 and LuCaP 23.1, are established in immunocompromised mice.[2][7]
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Fragments of the human prostate cancer xenograft are subcutaneously implanted into the flanks of the mice.
-
Drug Administration:
-
Once tumors reach a predetermined size, the mice are randomized into treatment groups.
-
This compound and bicalutamide are typically formulated in a suitable vehicle (e.g., a mixture of PEG-400 and Tween 20) for oral administration (p.o.) via gavage.[3]
-
Dosing is performed daily (q.d.) at specified concentrations (e.g., 90 mg/kg for BMS-641988 and 150 mg/kg for bicalutamide).[6]
-
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth inhibition (%TGI) is calculated at the end of the study. Statistical analysis is performed to compare the tumor growth between the different treatment groups and the vehicle control group.
Gene Expression Profiling
Objective: To understand the molecular mechanisms of action by comparing the global gene expression changes induced by the compounds.
Methodology: Gene expression profiling is performed on tumor samples from the in vivo xenograft studies.[7]
-
Sample Collection: At the end of the in vivo study, tumors are excised from the mice in the different treatment groups (vehicle, bicalutamide, this compound, and castration).
-
RNA Extraction and Microarray Analysis:
-
Total RNA is extracted from the tumor tissues.
-
The quality and quantity of the RNA are assessed.
-
The RNA is then processed and hybridized to a microarray chip (e.g., Affymetrix GeneChip) to measure the expression levels of thousands of genes simultaneously.
-
-
Data Analysis: The microarray data is analyzed to identify genes that are differentially expressed between the treatment groups. This allows for a comparison of the global gene expression profiles induced by this compound, bicalutamide, and castration.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor Signaling Pathway and points of antagonism.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical preclinical in vivo xenograft study.
Conclusion
The preclinical data robustly demonstrates that this compound is a significantly more potent androgen receptor antagonist than bicalutamide. In vitro, it exhibits superior binding affinity and functional antagonism of the AR.[4] In vivo, this compound shows markedly greater anti-tumor efficacy in human prostate cancer xenograft models, including a model that is refractory to bicalutamide.[2][7] Furthermore, gene expression profiling suggests that the molecular effects of this compound more closely resemble those of castration than bicalutamide.[7] Despite its promising preclinical profile, the clinical development of BMS-641988 was terminated due to a seizure observed in a phase I trial. Nevertheless, the preclinical studies of this compound provide valuable insights into the development of next-generation AR antagonists for the treatment of prostate cancer.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. BMS-641988 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-641988: A Potent Androgen Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641988 is a novel, nonsteroidal small molecule that acts as a potent competitive antagonist of the androgen receptor (AR). Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significantly higher potency than the standard antiandrogen, bicalutamide (B1683754), in preclinical studies. Despite its promising initial profile, the clinical development of BMS-641988 was terminated during Phase I trials due to the observation of a seizure in a patient. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of BMS-641988, intended to serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.
Discovery and Rationale
The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[1] While initial androgen deprivation therapy is often effective, the disease frequently progresses to a castration-resistant state where the AR signaling pathway is reactivated.[1] This created a need for more potent and effective AR antagonists. The discovery of BMS-641988 was the result of a structure-based drug design approach aimed at identifying novel nonsteroidal AR antagonists with improved potency and a distinct pharmacological profile compared to existing therapies like bicalutamide.[1]
Chemical Synthesis
The synthesis of BMS-641988 involves a multi-step process. While the detailed, step-by-step experimental protocol is typically found in the supporting information of the primary scientific publication, the general synthetic scheme can be outlined as follows. The synthesis is based on a Diels-Alder reaction to construct the core bicyclic imide structure, followed by functional group manipulations to introduce the key pharmacophoric elements.
Disclaimer: The following experimental protocol is a representative synthesis based on the general schemes described in the cited literature. For the exact, detailed experimental procedures, reagents, and conditions, it is imperative to consult the supporting information of the primary research articles.
Experimental Protocol: Synthesis of BMS-641988 (Representative)
-
Step 1: Synthesis of the Dienophile. The synthesis begins with the preparation of the maleimide (B117702) dienophile. This is typically achieved by reacting 4-amino-2-(trifluoromethyl)benzonitrile (B20432) with maleic anhydride (B1165640) to form the corresponding maleamic acid, which is then cyclized to the maleimide using a dehydrating agent such as acetic anhydride.
-
Step 2: Diels-Alder Reaction. The core [2.2.1]-oxabicyclic imide structure is formed via a Diels-Alder reaction between the maleimide dienophile and a suitable furan-based diene. This reaction establishes the key stereochemistry of the molecule.
-
Step 3: Functional Group Interconversion. Following the cycloaddition, a series of functional group transformations are carried out. This includes the reduction of a carbonyl group and the introduction of the sulfonamide moiety.
-
Step 4: Final Product Formation. The final step involves the coupling of the bicyclic core with the ethanesulfonyl chloride to yield BMS-641988. The product is then purified using standard chromatographic techniques.
Mechanism of Action
BMS-641988 functions as a direct and potent competitive antagonist of the androgen receptor.[2] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This inhibition of ligand binding prevents the conformational changes in the AR that are necessary for its activation, nuclear translocation, and subsequent regulation of target gene transcription.[3] Preclinical studies have shown that BMS-641988 has a significantly higher binding affinity for the AR compared to bicalutamide.[2]
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of BMS-641988.
Biological Evaluation
The biological activity of BMS-641988 was extensively evaluated in a series of in vitro and in vivo studies.
In Vitro Activity
BMS-641988 demonstrated potent antagonist activity in various in vitro assays. Key quantitative data are summarized in the table below.
| Assay Type | Cell Line | Parameter | BMS-641988 | Bicalutamide | Reference |
| AR Binding Affinity | MDA-MB-453 | Ki (nM) | 10 | - | [2] |
| AR Functional Antagonism | MDA-MB-453 | IC50 (nM) | 56 | - | [2] |
| Relative Binding Affinity | MDA-MB-453 | Fold vs. Bicalutamide | ~20x higher | 1x | [2] |
| Antiandrogenic Activity | In vitro assays | Fold vs. Bicalutamide | 3-7x higher | 1x | [2] |
In Vivo Efficacy
The in vivo efficacy of BMS-641988 was evaluated in preclinical xenograft models of human prostate cancer.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| CWR-22-BMSLD1 | BMS-641988 | >90% | [4] |
| CWR-22-BMSLD1 | Bicalutamide | <50% | [4] |
BMS-641988 was also found to be efficacious in tumors that were refractory to bicalutamide treatment.[4]
Experimental Protocols
-
Preparation of Prostate Cytosol: Rat ventral prostates are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to obtain the cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the prostate cytosol in the presence of increasing concentrations of the test compound (BMS-641988).
-
Separation and Detection: Bound and free radioligand are separated using a hydroxylapatite-based method. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Cell Culture and Transfection: MDA-MB-453 cells, which endogenously express the androgen receptor, are cultured. The cells are then transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, in the presence of increasing concentrations of the test compound (BMS-641988).
-
Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of androgen-induced reporter activity is calculated for each concentration of the test compound to determine the IC₅₀ value.
-
Tumor Implantation: CWR-22-BMSLD1 human prostate cancer cells are implanted subcutaneously into immunocompromised male mice.
-
Tumor Growth and Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups. The animals are treated with the vehicle control, bicalutamide, or BMS-641988, typically administered orally.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study using calipers.
-
Data Analysis: The tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
Experimental Workflow
Caption: The overall workflow for the discovery and development of BMS-641988.
Metabolism and Pharmacokinetics
BMS-641988 is metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4, to form BMS-570511.[2] This metabolite is subsequently reduced by cytosolic reductases to BMS-501949.[2] Importantly, all three compounds—BMS-641988 and its two major metabolites—exhibit similar antiandrogenic activity.[2]
Clinical Development and Discontinuation
BMS-641988 advanced into Phase I clinical trials for the treatment of castration-resistant prostate cancer.[3] However, the clinical development was halted due to a significant adverse event: a patient experienced an epileptic seizure.[2] In addition to its antiandrogenic activity, BMS-641988 was found to act as a negative allosteric modulator of the GABAA receptor, which likely contributed to the observed seizure activity.[2] The compound was also associated with some drug-induced QT prolongation.[2]
Conclusion
BMS-641988 represents a significant effort in the development of second-generation nonsteroidal antiandrogens. Its discovery and preclinical evaluation highlighted the potential for developing highly potent AR antagonists capable of overcoming resistance to first-generation therapies. However, the unforeseen off-target effects leading to a serious adverse event in a clinical trial underscore the importance of thorough safety profiling in drug development. The story of BMS-641988 provides valuable lessons for medicinal chemists and drug developers, emphasizing the delicate balance between potency, efficacy, and safety. The detailed understanding of its structure-activity relationship and pharmacological profile continues to inform the design of new and safer AR antagonists for the treatment of prostate cancer.
References
- 1. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-641988 - Wikipedia [en.wikipedia.org]
- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-641988 and its Off-Target Interaction with the GABA-A Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-641988, a potent nonsteroidal androgen receptor (AR) antagonist, demonstrated significant promise in preclinical models for the treatment of prostate cancer. However, its clinical development was halted during Phase I trials due to a severe adverse event—a patient experiencing a seizure.[1] This event was attributed to the compound's off-target activity as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This whitepaper provides a detailed examination of the known off-target effects of BMS-641988 on the GABA-A receptor, its metabolism, and the associated clinical implications. While specific quantitative data on the direct interaction of BMS-641988 with the GABA-A receptor is not publicly available, this guide synthesizes the existing information and outlines the standard experimental protocols used to characterize such off-target effects.
Introduction to BMS-641988
BMS-641988 was developed by Bristol-Myers Squibb as a next-generation antiandrogen for the treatment of castration-resistant prostate cancer (CRPC).[1] Its primary mechanism of action is the potent competitive antagonism of the androgen receptor, thereby inhibiting the signaling pathways that drive prostate cancer growth.[1]
On-Target Pharmacology
BMS-641988 exhibits high-affinity binding to the androgen receptor and demonstrates significantly greater potency than the established antiandrogen, bicalutamide, in preclinical models.[1]
Table 1: On-Target Activity of BMS-641988 at the Androgen Receptor
| Parameter | Value | Cell Line | Reference |
| Ki | 10 nM | MDA-MB-453 | [1] |
| IC50 | 56 nM | MDA-MB-453 | [1] |
Off-Target Activity at the GABA-A Receptor
The primary safety concern that emerged during the clinical evaluation of BMS-641988 was its interaction with the GABA-A receptor. It was identified as a negative allosteric modulator (NAM) of this receptor.[1]
Mechanism of GABA-A Receptor Negative Allosteric Modulation
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. When activated by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. Negative allosteric modulators bind to a site on the receptor distinct from the GABA binding site and reduce the receptor's activity, leading to a pro-convulsive state.
Caption: Signaling pathway of GABA-A receptor modulation by BMS-641988.
Clinical Manifestations and Discontinuation
The negative allosteric modulation of the GABA-A receptor by BMS-641988 is the likely cause of the seizure observed in a Phase I clinical trial participant.[1] This serious adverse event led to the termination of the clinical development of BMS-641988.[1]
Metabolism of BMS-641988 and Metabolite Activity
BMS-641988 undergoes metabolic transformation in the body, and its metabolites also possess biological activity.
Metabolic Pathway
BMS-641988 is metabolized by the cytochrome P450 enzyme CYP3A4 to BMS-570511. This intermediate is subsequently reduced by cytosolic reductases to BMS-501949.[1] All three compounds—the parent drug and its two major metabolites—exhibit similar antiandrogenic activity.[1]
Caption: Metabolic pathway of BMS-641988 and associated toxicity.
Pro-convulsive Activity of Metabolite
Preclinical studies revealed that the metabolite BMS-501949 caused seizures in dogs. This finding suggests that the pro-convulsive effects of BMS-641988 may be mediated, at least in part, by this active metabolite.
Experimental Protocols for Assessing GABA-A Receptor Off-Target Effects
While specific experimental data for BMS-641988's interaction with the GABA-A receptor are not publicly available, the following are standard methodologies used to characterize such off-target effects.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. For the GABA-A receptor, a common approach is to use a radiolabeled ligand that binds to a known site on the receptor and measure the ability of the test compound to displace it.
Caption: General workflow for a radioligand binding assay.
Electrophysiology Assays (e.g., Patch-Clamp)
Electrophysiology techniques, such as the patch-clamp method, directly measure the functional effects of a compound on ion channel activity. In the context of the GABA-A receptor, this would involve measuring the chloride current in response to GABA in the presence and absence of the test compound. A negative allosteric modulator would be expected to reduce the GABA-evoked current.
Caption: General workflow for a patch-clamp electrophysiology experiment.
Conclusion and Implications for Drug Development
The case of BMS-641988 serves as a critical reminder of the importance of comprehensive off-target liability screening in early drug development. While the compound demonstrated high potency and efficacy for its intended target, the androgen receptor, its unforeseen interaction with the GABA-A receptor led to a clinically unacceptable safety profile. This underscores the necessity for robust preclinical safety pharmacology programs that include assessments of central nervous system targets, particularly for molecules with the potential to cross the blood-brain barrier. Future drug discovery efforts in the antiandrogen space and beyond should prioritize early identification and mitigation of potential off-target activities to avoid late-stage failures and ensure patient safety.
References
Unraveling the Stereochemistry of (rel)-BMS-641988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rel)-BMS-641988, a potent, nonsteroidal androgen receptor (AR) antagonist, demonstrated significant promise in preclinical studies for the treatment of prostate cancer. However, its clinical development was halted due to adverse effects. A critical and scientifically intriguing aspect of this compound lies in its stereochemistry. The molecule possesses a key chiral center at the C-5 position, leading to a profound divergence in the pharmacological activity of its enantiomers. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing the paradoxical agonist activity of its (S)-enantiomer in contrast to the antagonist action of the (R)-enantiomer. This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Introduction
BMS-641988 is a competitive androgen receptor antagonist with a high binding affinity.[1] It was developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC).[1] Preclinical studies revealed its superiority over bicalutamide, a standard antiandrogen, in both in vitro and in vivo models.[2] Despite its promising preclinical profile, the development of BMS-641988 was terminated during Phase I clinical trials due to a seizure experienced by a patient.[3]
A crucial aspect of BMS-641988's pharmacology is its stereochemistry. The designation "(rel)" indicates a racemic mixture of enantiomers. Subsequent research has revealed that the two enantiomers of BMS-641988 possess diametrically opposed activities at the androgen receptor, a phenomenon with significant implications for drug design and development.[4] This guide will dissect the stereochemical nuances of this fascinating molecule.
Stereochemistry and Biological Activity
The central theme of BMS-641988's stereochemistry is the paradoxical activity of its enantiomers. The molecule has a chiral center at the C-5 position of its oxabicyclo[2.2.1]heptane core.
-
(R)-BMS-641988: This enantiomer is a potent androgen receptor antagonist . It competitively binds to the AR, inhibiting the binding of androgens and subsequent downstream signaling that promotes prostate cancer cell growth.
-
(S)-BMS-641988: In a surprising discovery, this enantiomer acts as a potent androgen receptor agonist .[4] This means it activates the androgen receptor, mimicking the effect of natural androgens and potentially promoting the growth of hormone-sensitive prostate cancer.
This antagonist-to-agonist switch based on a single chiral center highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the potential for enantiomeric impurities to confound pharmacological studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its individual enantiomers.
Table 1: In Vitro Androgen Receptor Binding Affinity and Functional Activity
| Compound | Androgen Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) in MDA-MB-453 cells | Functional Agonist Activity (EC50, nM) |
| This compound | 1.7[5][6] | 16[5][6] | Not Reported |
| (R)-BMS-641988 | ~10 (as reported for the active antagonist)[3] | 56 (as reported for the active antagonist)[3] | Inactive as an agonist |
| (S)-BMS-641988 | Not explicitly reported, but implied to have high affinity | Inactive as an antagonist | Potent agonist activity reported[4] |
| Bicalutamide | ~20-fold lower than (R)-BMS-641988[3] | 3- to 7-fold less potent than (R)-BMS-641988[3] | Not Applicable |
Table 2: In Vivo Antitumor Efficacy in CWR-22 Xenograft Model
| Treatment Group | Dose and Schedule | Average Tumor Growth Inhibition (%) | Reference |
| This compound | 90 mg/kg, p.o., q.d. | >90% | [2] |
| Bicalutamide | 150 mg/kg, p.o., q.d. | <50% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the stereochemistry and activity of BMS-641988.
Synthesis and Enantiomeric Separation
The synthesis of this compound involves a key Diels-Alder cycloaddition to form the oxabicyclic core.[7] The enantiomers are then separated using chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Synthesis of this compound (Conceptual Outline):
-
Formation of the N-arylimide: React 4-amino-2-(trifluoromethyl)benzonitrile (B20432) with maleic anhydride (B1165640) to form the corresponding maleimide.
-
Diels-Alder Cycloaddition: React the N-arylmaleimide with a suitable furan (B31954) derivative (e.g., 2,5-dimethylfuran) under thermal conditions to construct the oxabicyclo[2.2.1]heptane skeleton. This reaction typically yields the exo isomer as the major product.
-
Reduction of the Double Bond: The double bond within the bicyclic core is reduced, for example, by catalytic hydrogenation, to yield the saturated scaffold.
-
Functional Group Interconversion: A series of standard organic chemistry transformations are then employed to introduce the sulfonamide group at the C-5 position.
-
Enantiomeric Separation: The resulting racemic mixture of this compound is resolved into its individual (R) and (S) enantiomers using chiral HPLC. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase are used to achieve baseline separation.
Competitive Androgen Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the androgen receptor.
Protocol:
-
Receptor Source: Prepare a source of androgen receptors, typically from the lysate of prostate cancer cells that endogenously express the AR (e.g., MDA-MB-453 cells) or using purified recombinant human AR protein.
-
Radioligand: Use a radiolabeled androgen with high affinity for the AR, such as [³H]-mibolerone or [³H]-R1881.
-
Assay Setup: In a multi-well plate, set up the following reactions in a suitable assay buffer:
-
Total Binding: Radioligand + Receptor preparation.
-
Non-specific Binding: Radioligand + Receptor preparation + a high concentration of an unlabeled androgen (e.g., dihydrotestosterone) to saturate the AR binding sites.
-
Competitive Binding: Radioligand + Receptor preparation + increasing concentrations of the test compound ((rel)-, (R)-, or (S)-BMS-641988).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through a glass fiber filter (which retains the receptor-ligand complex) or by scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the functional activity of a compound as an AR antagonist or agonist.
Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as PC-3 or HEK293, which have low endogenous AR expression.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with multiple androgen response elements, AREs).
-
-
Compound Treatment: After transfection, treat the cells with:
-
For Antagonist Assay: A known AR agonist (e.g., R1881) in the presence of increasing concentrations of the test compound ((rel)- or (R)-BMS-641988).
-
For Agonist Assay: Increasing concentrations of the test compound alone ((S)-BMS-641988).
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis:
-
For Antagonist Assay: Plot the luciferase activity against the concentration of the test compound. The IC50 value (the concentration that inhibits 50% of the agonist-induced luciferase activity) is determined.
-
For Agonist Assay: Plot the luciferase activity against the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
In Vivo Xenograft Model
This animal model assesses the antitumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., male nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells, such as CWR-22, into the flanks of the mice.[8] Allow the tumors to establish and reach a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups:
-
Treatment and Monitoring: Administer the treatments as scheduled. Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the androgen receptor signaling pathway and the experimental workflows described above.
Caption: Androgen Receptor Signaling Pathway and the opposing effects of BMS-641988 enantiomers.
Caption: A generalized workflow for the synthesis, separation, and characterization of BMS-641988 enantiomers.
Conclusion
The case of this compound serves as a compelling illustration of the profound impact of stereochemistry on pharmacological activity. The opposing actions of its (R)- and (S)-enantiomers on the androgen receptor—one a potent antagonist and the other a potent agonist—underscore the necessity of thorough stereochemical evaluation in drug discovery and development. While the clinical journey of BMS-641988 was cut short, the scientific insights gleaned from its study, particularly regarding the nuanced interactions with the androgen receptor, remain invaluable to the fields of medicinal chemistry and oncology. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, offering a valuable resource for researchers working on the development of novel androgen receptor modulators.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-641988 - Wikipedia [en.wikipedia.org]
- 4. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-641988 |CAS:573738-99-5 Probechem Biochemicals [probechem.com]
- 7. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolites and Activity of BMS-641988
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-641988 is a potent, nonsteroidal antiandrogen that was investigated for the treatment of castration-resistant prostate cancer (CRPC). It acts as a competitive antagonist of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. Understanding the metabolic fate of BMS-641988 and the biological activity of its metabolites is crucial for a comprehensive evaluation of its therapeutic potential and toxicological profile. This guide provides a detailed overview of the metabolism of BMS-641988, the antiandrogenic activity of its metabolites, and the experimental methodologies used to characterize these properties.
Metabolism of BMS-641988
In vivo and in vitro studies have demonstrated that BMS-641988 undergoes metabolism to form two major active metabolites. The metabolic pathway is a two-step process initiated by oxidation followed by reduction.
The primary metabolic transformation of BMS-641988 is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which converts it to BMS-570511. Subsequently, BMS-570511 is further reduced by cytosolic reductases to yield BMS-501949.[1][2]
Antiandrogenic Activity of BMS-641988 and its Metabolites
BMS-641988 and its metabolites, BMS-570511 and BMS-501949, all exhibit potent antiandrogenic activity.[1] While specific quantitative data for the individual metabolites are not extensively published, studies have consistently reported that all three compounds possess similar efficacy in antagonizing the androgen receptor.[1]
Quantitative Activity Data
The following table summarizes the available quantitative data for the parent compound, BMS-641988.
| Compound | Parameter | Value | Cell Line | Reference |
| BMS-641988 | Ki | 10 nM | - | [1] |
| IC50 | 56 nM | MDA-MB-453 | [1] |
BMS-641988 has been shown to have a 20-fold higher affinity for the androgen receptor and 3- to 7-fold greater antiandrogenic activity in vitro compared to bicalutamide, an established antiandrogen therapy.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of BMS-641988 metabolism and activity.
In Vitro Metabolism with Human Liver Microsomes
Objective: To determine the metabolic fate of BMS-641988 using a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly cytochrome P450s.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. The reaction is initiated by adding BMS-641988 (dissolved in a suitable solvent like DMSO) to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound (BMS-641988) and its metabolites (BMS-570511 and BMS-501949).
Androgen Receptor Binding Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity (Ki) of BMS-641988 and its metabolites for the androgen receptor.
Methodology:
-
Receptor Source: Prepare a source of androgen receptors, typically from the cytosol of prostate cancer cells (e.g., LNCaP) or using purified recombinant AR protein.
-
Reaction Mixture: In a multi-well plate, combine the androgen receptor preparation with a fixed concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Competition: Add increasing concentrations of the unlabeled test compound (BMS-641988, BMS-570511, or BMS-501949) to the wells. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled DHT).
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay (Reporter Gene Assay)
Objective: To determine the functional antagonist activity (IC50) of BMS-641988 and its metabolites by measuring their ability to inhibit androgen-induced gene expression.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MDA-MB-453, which endogenously expresses AR, or a cell line co-transfected with an AR expression vector) in multi-well plates. Transfect the cells with a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (e.g., the PSA promoter).
-
Compound Treatment: Treat the cells with a constant concentration of an androgen agonist (e.g., dihydrotestosterone, DHT) to induce reporter gene expression. Concurrently, treat the cells with increasing concentrations of the test compound (BMS-641988, BMS-570511, or BMS-501949).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the percentage of inhibition of androgen-induced reporter activity against the concentration of the test compound to determine the IC50 value.
Visualizations
Metabolic Pathway of BMS-641988
Caption: Metabolic conversion of BMS-641988 to its active metabolites.
Androgen Receptor Signaling Pathway and Antagonist Action
Caption: Mechanism of androgen receptor activation and inhibition by BMS-641988.
Experimental Workflow for Metabolite Identification and Activity Testing
Caption: Experimental workflow for characterizing BMS-641988 metabolites.
Conclusion
BMS-641988 is efficiently metabolized to two active metabolites, BMS-570511 and BMS-501949, which retain potent antiandrogenic activity similar to the parent compound. The characterization of this metabolic pathway and the activity of the resulting metabolites are essential for a complete understanding of the pharmacology of BMS-641988. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of novel androgen receptor antagonists in the context of drug discovery and development.
References
Preclinical Pharmacology of (rel)-BMS-641988: A Technical Overview
(rel)-BMS-641988 is a novel, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1][2][3] It demonstrated high binding affinity for the AR and potent functional antagonism in preclinical studies.[1][3] The compound showed superior efficacy over the standard antiandrogen, bicalutamide (B1683754), in various in vitro and in vivo models, including those resistant to bicalutamide.[1][4][5] Despite its promising preclinical profile, the clinical development of BMS-641988 was halted during Phase I trials due to a seizure observed in a patient, which was attributed to off-target effects.[2][6]
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.
Core Data Summary
The following tables summarize the key quantitative data from preclinical studies of BMS-641988, facilitating a clear comparison of its activity.
Table 1: In Vitro Activity of BMS-641988
| Parameter | Cell Line | BMS-641988 | Bicalutamide | Reference |
| AR Binding Affinity (Ki, nM) | MDA-MB-453 | 1.8 ± 0.2 | 37 ± 3 | [7] |
| MDA-MB-453 | 10 | - | [2] | |
| - | 1.7 | - | [8] | |
| AR Transactivation (IC50, nM) | MDA-MB-453 | 16 ± 3 | 173 ± 67 | [7] |
| LNCaP | 153 ± 77 | 935 ± 257 | [7] | |
| CWR-22rv1 | 56 | - | [2] | |
| MDA 453 | 16 | - | [8] | |
| LNCaP | 153 | - | [8] |
Table 2: In Vivo Efficacy of BMS-641988 in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) | Reference |
| CWR-22-BMSLD1 | BMS-641988 | 90 | >90 | [4] |
| Bicalutamide | 150 | <50 | [4] | |
| BMS-641988 | 90 | 95 | [9] | |
| Bicalutamide | 150 | 33 | [9] | |
| LuCaP 23.1 | BMS-641988 | - | Stasis | [4] |
Table 3: In Vivo Pharmacodynamic Effects of BMS-641988 in Mature Rats
| Organ | Treatment | Dose (mg/kg) | Weight Reduction (% of Control) | Reference |
| Ventral Prostate | BMS-641988 | 1 | 52 ± 7 | [7] |
| Bicalutamide | 1 | 70 ± 24 | [7] | |
| Seminal Vesicles | BMS-641988 | 1 | 32 ± 3 | [7] |
| Bicalutamide | 1 | 50 ± 5 | [7] | |
| BMS-641988 | 3 | 26 ± 6 | [7] | |
| Bicalutamide | 3 | 33 ± 15 | [7] |
Mechanism of Action
BMS-641988 is a competitive antagonist of the androgen receptor.[2] In prostate cancer, the AR is a key signaling pathway that drives tumor growth.[1] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation and the transcription of genes involved in cell proliferation and survival. BMS-641988 binds to the AR with high affinity, preventing the binding of androgens and thereby inhibiting AR-mediated signaling.[1][4] Gene expression profiling of CWR-22-BMSLD1 xenograft models revealed that treatment with BMS-641988 resulted in a gene expression profile more similar to castration than that of bicalutamide.[4]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Androgen Receptor Binding Assay
A cell-based radioligand competitive binding assay was performed using the human breast adenocarcinoma MDA-MB-453 cell line, which endogenously expresses wild-type AR.[7] The assay determines the affinity of the compound for the AR by measuring its ability to displace the radiolabeled androgen, [3H]dihydrotestosterone ([3H]DHT). The binding affinity is expressed as the inhibitor constant (Ki).
AR-Mediated Transactivation Assay
The functional antagonist activity of BMS-641988 was determined using cell-based reporter assays.[4] Cell lines expressing either wild-type (MDA-MB-453) or mutant (LNCaP) AR were transiently transfected with a reporter gene construct.[5] This construct contains a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an AR-dependent promoter. The ability of BMS-641988 to inhibit androgen-induced reporter gene expression was measured, and the half-maximal inhibitory concentration (IC50) was calculated.
In Vivo Xenograft Models
The antitumor activity of BMS-641988 was evaluated in human prostate cancer xenograft models.[1]
-
CWR-22-BMSLD1 Model: This model is derived from a primary human prostate adenocarcinoma and expresses an AR with a H874Y mutation.[7] Tumors were subcutaneously implanted in male nude mice.[7] Once tumors reached a certain volume, mice were treated orally with BMS-641988, bicalutamide, or vehicle.[7] Tumor volume was measured over time to assess treatment efficacy.[7] This model is particularly relevant as it is only marginally responsive to bicalutamide, allowing for the assessment of efficacy in a resistant setting.[7]
-
LuCaP 23.1 Model: This is another human prostate cancer xenograft model in which BMS-641988 demonstrated high efficacy, inducing stasis throughout the dosing period.[4]
Immature Rat Prostate Weight (IRPW) PK/PD Model
The pharmacodynamic effects of BMS-641988 in vivo were assessed using the immature rat prostate weight (IRPW) model.[1] In this model, the compound's effect on the AR-dependent growth of the prostate and seminal vesicles was measured.[1] Compounds were administered orally once a day for four days, and the plasma concentrations of the drug were measured two hours after the last dose.[1]
Metabolism and Off-Target Effects
BMS-641988 is metabolized by CYP3A4 to BMS-570511, which is then reduced to BMS-501949 by cytosolic reductases.[2] All three compounds exhibit similar antiandrogenic activity.[2]
In addition to its potent antiandrogen activity, BMS-641988 was found to be a negative allosteric modulator of the GABAA receptor.[2] This off-target activity is believed to be the cause of the seizures observed in animals at high doses and in a patient during a Phase I clinical trial, which ultimately led to the discontinuation of its development.[2] The drug was also noted to cause some QT prolongation.[2]
Conclusion
This compound is a potent, orally active androgen receptor antagonist that demonstrated significant promise in preclinical models of prostate cancer, including those with resistance to existing therapies. Its superior efficacy compared to bicalutamide highlighted its potential as a next-generation antiandrogen. However, the emergence of significant off-target neurological toxicity during early clinical development prevented its further investigation. The preclinical data for BMS-641988 remains a valuable case study for the development of novel AR antagonists, emphasizing the critical importance of early and thorough off-target liability screening in drug discovery.
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-641988 - Wikipedia [en.wikipedia.org]
- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
(rel)-BMS-641988: A Potent Chemical Probe for Interrogating Androgen Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-BMS-641988 is a potent, nonsteroidal, competitive antagonist of the androgen receptor (AR), a crucial mediator in the development and progression of prostate cancer.[1][2] Its high affinity and specificity for the AR make it an invaluable chemical probe for elucidating the receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a visual representation of its mechanism of action within the androgen receptor signaling pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a direct comparison with the first-generation antiandrogen, bicalutamide.
Table 1: In Vitro Binding Affinity and Functional Activity
| Compound | Androgen Receptor Binding Affinity (Ki) | Functional Antagonist Activity (IC50) in MDA-MB-453 cells | Functional Antagonist Activity (IC50) in LNCaP cells |
| This compound | 1.7 ± 0.56 nM[3] | 16 ± 3 nM[3] | 153 ± 77 nM[3] |
| Bicalutamide | ~34 nM (20-fold lower than BMS-641988)[4] | ~160 nM[5] | >10,000 nM[6] |
Table 2: Comparative Potency
| Feature | This compound | Bicalutamide | Reference |
| AR Binding Affinity | ~20-fold higher | Baseline | [4] |
| Antiandrogenic Activity (in vitro) | 3- to 7-fold higher | Baseline | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the effective use of this compound as a chemical probe.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Androgen Receptor source (e.g., recombinant human AR or rat prostate cytosol)
-
Radioligand (e.g., [³H]-mibolerone or [³H]-R1881)
-
Test compound: this compound
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup:
-
Total Binding wells: Add assay buffer, radioligand, and AR preparation.
-
Non-specific Binding wells: Add assay buffer, radioligand, a saturating concentration of unlabeled androgen (e.g., dihydrotestosterone), and AR preparation.
-
Test Compound wells: Add assay buffer, radioligand, AR preparation, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[8]
-
Separation of Bound and Unbound Ligand:
-
Add ice-cold HAP slurry to each well and incubate on ice for 15-30 minutes with intermittent mixing.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant.
-
Wash the HAP pellet with ice-cold wash buffer and repeat the centrifugation and aspiration.[8]
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Measure radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
-
AR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This functional assay measures the ability of this compound to inhibit androgen-induced gene expression.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP or 22Rv1)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
AR-responsive luciferase reporter plasmid (e.g., containing an androgen response element driving luciferase expression)
-
Transfection reagent
-
Test compound: this compound
-
Androgen (e.g., dihydrotestosterone (B1667394) - DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.[9]
-
Transfection: Transfect the cells with the AR-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
Compound and Agonist Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the appropriate wells.
-
Add a fixed concentration of DHT to stimulate AR activity (e.g., final concentration of 2 nM).[9]
-
Include control wells with cells only, cells with DHT only, and cells with this compound only.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight.[9]
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.[9]
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a separate cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Mechanism of this compound Action
Caption: Androgen Receptor signaling and antagonism by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: In vitro workflow for characterizing AR antagonists.
References
- 1. innoprot.com [innoprot.com]
- 2. Facebook [cancer.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Androgen Receptor Nuclear Translocation Assay – AS ONE INTERNATIONAL [asone-int.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Safety Profile of BMS-641988: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641988 is a potent, nonsteroidal androgen receptor (AR) antagonist that demonstrated significant promise in preclinical models of prostate cancer, exhibiting greater potency than bicalutamide.[1][2] Developed by Bristol-Myers Squibb, its clinical advancement was ultimately halted during Phase I trials due to a seizure event in a patient.[1] This technical guide provides a comprehensive overview of the preclinical safety profile of BMS-641988, summarizing key toxicological findings, outlining probable experimental methodologies, and visualizing associated biological pathways and workflows. The primary safety concerns identified in preclinical studies were central nervous system (CNS) effects, specifically seizures, linked to its activity as a negative allosteric modulator of the GABA-A receptor, and a potential for QT interval prolongation.[1]
Core Toxicological Findings
The preclinical safety evaluation of BMS-641988 identified two principal areas of concern: neurotoxicity and cardiovascular effects. While the compound was reported to have an "acceptable preclinical safety profile" to warrant progression to clinical trials, these specific liabilities proved significant.[3]
Central Nervous System (CNS) Toxicity: Seizures
The most critical safety finding for BMS-641988 was its potential to induce seizures. This was observed in animal models at high doses and was mechanistically linked to its interaction with the GABA-A receptor.[1]
-
GABA-A Receptor Modulation : BMS-641988 acts as a negative allosteric modulator of the GABA-A receptor.[1] This receptor is the primary mediator of inhibitory neurotransmission in the brain. Antagonism of this receptor can lead to an excitatory/inhibitory imbalance, increasing the risk of seizures.
-
In Vivo Seizure Observations :
-
Preclinical studies indicated that BMS-641988 could induce seizures in animals at sufficiently high doses.[1]
-
Notably, a metabolite, BMS-501949, was found to cause seizures in dogs.[4] The parent compound, BMS-641988, did not elicit seizures in the same studies, suggesting that the risk may be influenced by metabolism.[4]
-
-
Clinical Translation : The preclinical risk of seizures was a known factor entering Phase I trials, necessitating neurological monitoring of participants.[5] The development program was terminated after a patient experienced a grade 3 epileptic seizure.[5]
Cardiovascular Safety: QT Prolongation
Preclinical data suggested a potential for BMS-641988 to affect cardiac repolarization.
-
Drug-Induced QT Prolongation : BMS-641988 was reported to cause "some drug-induced QT prolongation" in preclinical assessments.[1] Prolongation of the QT interval is a critical safety concern as it can increase the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes.
Quantitative Toxicology Data
Specific quantitative data from IND-enabling toxicology studies, such as No-Observed-Adverse-Effect Levels (NOAELs) or specific doses causing seizures in various species, are not publicly available for BMS-641988. The following tables summarize the available qualitative and semi-quantitative information.
Table 1: Summary of In Vitro and In Vivo Safety Findings
| Parameter | Finding | Species/System |
| Primary Pharmacology | ||
| Androgen Receptor (AR) Ki | 10 nM[1] | In Vitro |
| Androgen Receptor (AR) IC50 | 56 nM[1] | MDA-MB-453 Cells |
| Safety Pharmacology | ||
| CNS Effects | Can produce seizures at high doses[1] | Animals (unspecified) |
| CNS Effects (Metabolite) | Metabolite BMS-501949 caused seizures[4] | Dogs |
| Cardiovascular Effects | Shows some drug-induced QT prolongation[1] | Preclinical models |
| Off-Target Pharmacology | ||
| GABA-A Receptor Activity | Negative allosteric modulator[1] | In Vitro |
Table 2: Metabolism of BMS-641988
| Parent Compound | Primary Metabolizing Enzyme | Metabolite 1 | Secondary Conversion | Metabolite 2 |
| BMS-641988 | CYP3A4[1] | BMS-570511[1] | Cytosolic Reductases[1] | BMS-501949[1] |
Note: All three compounds (BMS-641988 and its two metabolites) exhibit similar antiandrogenic activity.[1]
Experimental Protocols
Detailed experimental protocols from the proprietary preclinical studies of BMS-641988 are not publicly available. The following sections describe generalized, standard methodologies that would likely have been employed for the key safety assessments cited.
In Vivo Seizure Liability Assessment
Objective: To determine the potential of BMS-641988 and its metabolites to induce seizures in a relevant animal model.
Methodology:
-
Animal Model: Male Beagle dogs or Sprague-Dawley rats are commonly used for general toxicology and seizure liability studies.
-
Dose Administration: BMS-641988 would be administered orally (gavage), consistent with its intended clinical route. A dose-escalation design would be used, with cohorts of animals receiving single or repeated daily doses at increasing concentrations.
-
Monitoring: Animals would be continuously monitored via video recording and direct observation for any clinical signs of neurotoxicity, including tremors, ataxia, and convulsive seizures. Electroencephalography (EEG) telemetry may be used for more sensitive detection of seizure activity.
-
Pharmacokinetic Sampling: Blood samples would be collected at multiple time points to correlate drug and metabolite exposure levels with any observed toxicities.
-
Data Analysis: The incidence, latency, and severity of seizures would be recorded for each dose group. A NOAEL for seizure activity would be determined.
In Vitro hERG Assay for QT Prolongation Risk
Objective: To assess the potential of BMS-641988 to inhibit the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.
Methodology:
-
Cell System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are typically used.
-
Assay Method: Automated patch-clamp electrophysiology is the gold standard.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
A range of BMS-641988 concentrations are applied to the cells.
-
The hERG channel current is measured at each concentration.
-
A known hERG blocker (e.g., cisapride) is used as a positive control.
-
-
Data Analysis: The concentration-response curve for hERG inhibition is generated, and an IC50 value (the concentration at which 50% of the channel current is inhibited) is calculated.
GABA-A Receptor Binding Assay
Objective: To quantify the binding affinity of BMS-641988 to the GABA-A receptor.
Methodology:
-
Preparation: Synaptosomal membranes are prepared from the cerebral cortex of rats.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor (e.g., [³H]-Flunitrazepam) is used.
-
Assay:
-
The membrane preparation is incubated with the radioligand and varying concentrations of BMS-641988.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).
-
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of BMS-641988 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key biological pathway and a generalized workflow for preclinical safety assessment.
Caption: Metabolic pathway and pharmacological targets of BMS-641988.
Caption: Generalized workflow for preclinical safety assessment.
Conclusion
The preclinical safety profile of BMS-641988 was characterized by a significant, mechanism-based liability of seizure induction via negative allosteric modulation of the GABA-A receptor. This neurotoxicity, coupled with a signal for potential QT prolongation, ultimately outweighed its demonstrated preclinical efficacy as a potent androgen receptor antagonist. The case of BMS-641988 underscores the critical importance of comprehensive preclinical safety assessments, including the evaluation of off-target activities and the toxicological profiles of major metabolites, in predicting clinical outcomes and ensuring patient safety in drug development.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rationale for the Clinical Trial Termination of BMS-641988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the development and subsequent clinical trial termination of BMS-641988, a potent, nonsteroidal androgen receptor (AR) antagonist developed by Bristol Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC). The document provides a comprehensive overview of the compound's mechanism of action, preclinical efficacy, and the critical safety signal that led to the cessation of its clinical development.
Executive Summary
BMS-641988 demonstrated significant promise in preclinical studies as a high-affinity antagonist of the androgen receptor, exhibiting superior potency compared to the then-standard-of-care, bicalutamide (B1683754).[1][2] Despite promising preclinical data, the Phase I clinical trial was terminated due to a drug-induced seizure in a patient.[1][3] This event, coupled with limited anti-tumor activity at the tested therapeutic doses, led to the discontinuation of its development.[3] This guide will delve into the scientific rationale behind both the initial promise and the ultimate termination of the BMS-641988 clinical program.
Mechanism of Action and Preclinical Pharmacology
BMS-641988 is a nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor.[1] Its primary mechanism involves binding to the AR with high affinity, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent translocation of the AR to the nucleus and the transcription of androgen-dependent genes that drive prostate cancer cell growth and survival.
In Vitro Potency
Preclinical studies highlighted the superior in vitro potency of BMS-641988 compared to bicalutamide. It exhibited a 20-fold higher binding affinity for the androgen receptor in MDA-MB-453 cells.[1] Furthermore, in cell-based reporter assays, BMS-641988 demonstrated a 3- to 7-fold greater antiandrogenic activity than bicalutamide.[1]
Preclinical Efficacy in Xenograft Models
In vivo studies utilizing human prostate cancer xenograft models further substantiated the potential of BMS-641988. In the CWR-22-BMSLD1 human prostate cancer xenograft model, BMS-641988 showed markedly superior efficacy compared to bicalutamide.[2] It was also effective in tumors that were refractory to bicalutamide treatment.[2]
Data Presentation
In Vitro Activity
| Compound | Target | Assay | Value | Cell Line | Reference |
| BMS-641988 | Androgen Receptor | Ki | 10 nM | MDA-MB-453 | [1] |
| BMS-641988 | Androgen Receptor | IC50 | 56 nM | MDA-MB-453 | [1] |
| Bicalutamide | Androgen Receptor | Ki | ~200 nM | MDA-MB-453 | [1] |
Phase I Clinical Trial (NCT00326586) Overview
| Parameter | Details | Reference |
| Phase | I | [3] |
| Status | Terminated | [3] |
| Primary Purpose | Treatment | [3] |
| Patient Population | Castration-Resistant Prostate Cancer | [3] |
| Intervention | BMS-641988 (Oral) | [3] |
| Dosage Range | 5 mg to 150 mg daily | [3] |
| Number of Patients | 61 | [3] |
Clinical Efficacy and Safety Summary
| Outcome | Result | Reference |
| Partial Response | 1 patient | [3] |
| Stable Disease | 17 of 23 evaluable patients (74%) | [3] |
| ≥30% PSA Decline | 10 of 61 patients (16%) | [3] |
| Reason for Termination | Drug-induced seizure in one patient | [1][3] |
| Seizure Dose | 60 mg twice daily | [3] |
Experimental Protocols
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
A cell-based radioligand AR-competitive binding assay was performed using the human breast adenocarcinoma MDA-MB-453 cells, which endogenously express wild-type AR.
-
Cell Culture: MDA-MB-453 cells were cultured in appropriate media.
-
Radioligand: [3H]DHT was used as the radiolabeled ligand.
-
Competition: Cells were incubated with a fixed concentration of [3H]DHT and varying concentrations of the test compound (BMS-641988 or bicalutamide).
-
Incubation: The incubation was carried out to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated.
-
Quantification: The amount of bound [3H]DHT was quantified using liquid scintillation counting.
-
Data Analysis: The Ki was determined using the Cheng-Prusoff equation.
Cell-Based AR-Dependent Transactivation Assay
This assay measured the ability of BMS-641988 to inhibit AR-mediated gene transcription.
-
Cell Lines: Human breast cancer cells (MDA-MB-453) or prostate cancer cells expressing AR were used.
-
Reporter Plasmid: Cells were transiently transfected with a reporter plasmid containing a promoter with androgen response elements driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Treatment: Transfected cells were treated with an androgen (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of BMS-641988 or a control compound.
-
Reporter Gene Assay: The activity of the reporter gene was measured to determine the extent of AR transactivation.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the AR-mediated transactivation, was calculated.
CWR-22-BMSLD1 Human Prostate Cancer Xenograft Model
This in vivo model was used to assess the anti-tumor efficacy of BMS-641988.
-
Animal Model: Male nude mice were used.
-
Tumor Implantation: CWR-22-BMSLD1 human prostate cancer cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment groups and dosed orally with BMS-641988, bicalutamide, or vehicle control.
-
Tumor Growth Measurement: Tumor volume was measured regularly throughout the study.
-
Endpoint: The primary endpoint was tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Inhibition by BMS-641988
Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.
BMS-641988 Clinical Trial and Termination Workflow
References
An In-depth Technical Guide on the Antagonist Properties of (rel)-BMS-641988
For Researchers, Scientists, and Drug Development Professionals
(rel)-BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR) that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] Although its clinical development was halted due to adverse effects observed in a Phase I trial, its preclinical profile demonstrates significant advantages over earlier-generation antiandrogens like bicalutamide, making it a valuable research tool and a case study in the development of AR antagonists.[1][2] This guide provides a comprehensive overview of the antagonist properties of this compound, including its binding affinity, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the antagonist properties of this compound in comparison to bicalutamide.
Table 1: In Vitro Androgen Receptor Binding Affinity and Functional Antagonist Activity
| Compound | Binding Affinity (Ki) | Functional Antagonist Activity (IC50) | Cell Line | Assay Type | Reference |
| This compound | 10 nM | 56 nM | MDA-MB-453 | [3H]DHT competition assay | [1][3] |
| Bicalutamide | ~200 nM (20-fold lower than BMS-641988) | 3- to 7-fold less potent than BMS-641988 | MDA-MB-453 | Reporter gene assay | [1][2][3] |
Table 2: In Vivo Efficacy in Human Prostate Cancer Xenograft Models
| Xenograft Model | Compound | Dose | Tumor Growth Inhibition (%TGI) | Notes | Reference |
| CWR-22-BMSLD1 | This compound | 90 mg/kg, p.o., q.d. | >90% | Superior efficacy to bicalutamide.[4][5][6] | [4][5][6] |
| CWR-22-BMSLD1 | Bicalutamide | 150 mg/kg, p.o., q.d. | <50% (marginal activity) | Tumors showed regrowth after initial inhibition.[4][5][6] | [4][5][6] |
| LuCaP 23.1 | This compound | Not specified | Induced stasis | Highly efficacious in this model with wild-type AR amplification.[2][6] | [2][6] |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. In prostate cancer, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR, leading to its activation and translocation to the nucleus. There, it binds to androgen response elements (AREs) on DNA, promoting the transcription of genes involved in cell growth and proliferation. This compound competitively binds to the ligand-binding domain of the AR, preventing its activation by endogenous androgens and subsequently inhibiting the downstream signaling cascade that drives tumor growth.[4][6]
Androgen Receptor Signaling and BMS-641988 Antagonism
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of AR antagonists. The following sections outline the methodologies used to characterize this compound.
1. Radioligand Binding Assay (for Binding Affinity - Ki)
-
Objective: To determine the binding affinity of this compound to the androgen receptor.
-
Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type AR.[3]
-
Methodology:
-
Prepare cell lysates from MDA-MB-453 cells.
-
Incubate the cell lysates with a fixed concentration of a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the AR.
-
After incubation, separate the bound from unbound radioligand using a filter-binding assay.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
2. Functional Reporter Gene Assay (for Antagonist Activity - IC50)
-
Objective: To measure the ability of this compound to inhibit AR-mediated gene transcription.
-
Cell Line: MDA-MB-453 cells.[4]
-
Methodology:
-
Transiently transfect MDA-MB-453 cells with a reporter construct containing an androgen-responsive promoter (e.g., PSA promoter) driving the expression of a reporter gene (e.g., secreted alkaline phosphatase or luciferase).
-
Treat the transfected cells with a known AR agonist (e.g., DHT) to stimulate reporter gene expression.
-
Concurrently, treat the cells with increasing concentrations of this compound.
-
After an appropriate incubation period, measure the activity of the reporter gene product.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced reporter activity, is determined.
-
1. Human Prostate Cancer Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Male immunodeficient mice (e.g., nude mice).
-
Tumor Models:
-
Methodology:
-
Subcutaneously implant tumor fragments or cells into the flanks of male nude mice.
-
Allow tumors to reach a predetermined size.
-
Randomize mice into treatment groups (e.g., vehicle control, bicalutamide, this compound at various doses).
-
Administer the compounds orally, once daily (p.o., q.d.).[5]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI).
-
Experimental and Drug Development Workflow
The development and characterization of a novel AR antagonist like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.
Workflow for this compound Characterization
Metabolism and Off-Target Effects
This compound is metabolized by the enzyme CYP3A4 to BMS-570511, which is then reduced to BMS-501949 by cytosolic reductases.[1] All three compounds exhibit similar antiandrogenic activity.[1]
A significant off-target effect of this compound is its activity as a negative allosteric modulator of the GABAA receptor, which can lead to seizures at high doses.[1] The clinical development of this compound was terminated after a patient experienced a seizure during a Phase I study.[1][2] Additionally, some drug-induced QT prolongation was observed.[1]
Conclusion
This compound is a potent androgen receptor antagonist with significantly greater in vitro and in vivo activity compared to bicalutamide.[4][6] It has demonstrated efficacy in preclinical models of prostate cancer, including those resistant to first-generation antiandrogens.[5][6] Despite its promising preclinical profile, adverse off-target effects, particularly seizure activity, led to the cessation of its clinical development.[1][2] Nevertheless, the study of this compound provides valuable insights into the structure-activity relationships of nonsteroidal AR antagonists and serves as an important reference compound for the development of safer and more effective therapies for prostate cancer.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(rel)-BMS-641988 In Vitro Assay Protocols: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed in vitro assay protocols for the characterization of (rel)-BMS-641988, a potent nonsteroidal androgen receptor (AR) antagonist. The protocols described herein are essential for evaluating the binding affinity and functional antagonist activity of this compound and other related compounds. This guide includes a competitive androgen receptor binding assay and an androgen receptor-mediated transactivation assay, complete with step-by-step methodologies, data presentation tables, and visualizations of the experimental workflows and underlying signaling pathways.
Introduction
This compound is a nonsteroidal antiandrogen that acts as a potent competitive antagonist of the androgen receptor (AR).[1] It was developed by Bristol-Myers Squibb for the potential treatment of prostate cancer.[1] In vitro studies have demonstrated that BMS-641988 exhibits a high binding affinity for the AR and functions as a functional antagonist.[2] It has been shown to be more potent than the standard antiandrogen, bicalutamide (B1683754), in both AR binding and in inhibiting AR-mediated transactivation in cell-based assays.[3] This document provides detailed protocols for two key in vitro assays used to characterize the activity of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and the reference compound, bicalutamide.
Table 1: Androgen Receptor Binding Affinity
| Compound | Kᵢ (nM) | Cell Line | Notes |
| This compound | 10 | MDA-MB-453 | Potent competitive antagonist of the androgen receptor.[1] |
| This compound | 1.7 | Not Specified | Oral active nonsteroidal androgen receptor antagonist. |
Table 2: Functional Antagonist Activity
| Compound | IC₅₀ (nM) | Cell Line | Assay Type | Notes |
| This compound | 56 | MDA-MB-453 | AR-mediated transactivation assay.[1] | 3- to 7-fold more potent than bicalutamide in vitro.[1] |
| Bicalutamide | ~160 | LNCaP | Competition Binding studies. | Reference compound. |
Experimental Protocols
Competitive Androgen Receptor (AR) Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor in a cell-based format.
Signaling Pathway:
Diagram of the competitive binding assay principle.
Materials:
-
Cell Line: MDA-MB-453 human breast cancer cells (express high levels of endogenous wild-type AR).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Unlabeled Ligand: Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Reference Compound: Bicalutamide.
-
Assay Buffer: Appropriate buffer for cell-based binding assays (e.g., DMEM with 0.1% BSA).
-
Scintillation Fluid.
-
Multi-well plates (e.g., 96-well).
-
Scintillation counter.
Protocol:
-
Cell Culture: Culture MDA-MB-453 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]-DHT in assay buffer at a concentration of 2 nM.
-
Prepare serial dilutions of the test compound (this compound) and reference compound (bicalutamide) at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M.
-
Prepare a high concentration of unlabeled DHT (e.g., 500-fold molar excess of the radioligand) to determine non-specific binding.
-
-
Assay Procedure:
-
Total Binding: To designated wells, add 2 nM [³H]-DHT.
-
Non-specific Binding: To designated wells, add 2 nM [³H]-DHT and the high concentration of unlabeled DHT.
-
Competitive Binding: To the remaining wells, add 2 nM [³H]-DHT and the various concentrations of the test or reference compounds.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand.
-
AR-Mediated Transactivation Assay
This assay measures the ability of a test compound to inhibit the transcriptional activity of the androgen receptor induced by an agonist.
Signaling Pathway and Experimental Workflow:
Workflow and signaling pathway of the AR transactivation assay.
Materials:
-
Cell Lines: MDA-MB-453, LNCaP, or 22rv1 cells.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) driven by an androgen-responsive promoter (e.g., PSA promoter and enhancer).
-
Transfection Reagent: Electroporation apparatus or lipid-based transfection reagent (e.g., Lipofectamine).
-
Agonist: Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Reference Compound: Bicalutamide.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.
-
Lysis Buffer and Luciferase Assay Reagent (for luciferase reporter).
Protocol:
-
Cell Culture and Plating: Culture the chosen cell line in regular growth medium. The day before transfection, plate the cells in multi-well plates in medium containing CS-FBS.
-
Transfection:
-
Transfect the cells with the androgen-responsive reporter plasmid using a suitable method (e.g., electroporation for MDA-MB-453 cells or Lipofectamine for 22rv1 cells).[4]
-
A co-transfected control plasmid (e.g., expressing Renilla luciferase) can be used to normalize for transfection efficiency.
-
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.
-
Treatment:
-
Replace the medium with fresh medium containing CS-FBS.
-
Add a fixed concentration of DHT (e.g., 1 nM) to stimulate AR-mediated transcription.
-
Add serial dilutions of the test compound (this compound) or reference compound (bicalutamide) at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M.
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Reporter Gene Assay:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
If using a secreted alkaline phosphatase reporter, collect the culture medium and measure the enzyme activity.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control (DHT stimulation alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the DHT-induced reporter gene activity, using non-linear regression analysis.
-
Conclusion
The in vitro assays described in this document are fundamental for the characterization of this compound and other androgen receptor antagonists. The competitive binding assay provides a direct measure of the compound's affinity for the AR, while the transactivation assay assesses its functional ability to inhibit AR-mediated gene expression. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the potency and efficacy of novel antiandrogen compounds.
References
Application Notes and Protocols for (rel)-BMS-641988 in LNCaP Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(rel)-BMS-641988 is a novel, nonsteroidal androgen receptor (AR) antagonist that has demonstrated significantly higher potency than first-generation antiandrogens like bicalutamide.[1][2] It was developed for the treatment of prostate cancer and exhibits high binding affinity for the AR, functioning as a competitive antagonist.[3][4][5] While its clinical development was halted due to adverse effects observed in a phase I trial, its unique properties, particularly in the context of specific prostate cancer cell lines like LNCaP, make it a valuable tool for preclinical research.[4][6]
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a widely used model for androgen-dependent prostate cancer. A critical characteristic of LNCaP cells is the presence of a point mutation (T878A) in the ligand-binding domain of the androgen receptor.[7] This mutation can lead to a paradoxical agonist effect when treated with certain antiandrogens.[7] Notably, while this compound acts as a potent AR antagonist in cells with wild-type AR, it has been observed to stimulate the proliferation of LNCaP cells, highlighting the importance of the AR mutational status in the response to AR-targeted therapies.[2]
These application notes provide an overview of the use of this compound in LNCaP cells, including its mechanism of action, protocols for key experiments, and a summary of relevant data.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Comparator (Bicalutamide) | Reference |
| AR Binding Affinity (Ki) | MDA-MB-453 (wild-type AR) | 10 nM | ~20-fold lower affinity | [2][4] |
| Functional Antagonist Activity (IC50) | MDA-MB-453 (wild-type AR) | 56 nM | 3- to 7-fold less potent | [2][4] |
| Effect on Proliferation | LNCaP (mutant AR) | Stimulatory (agonist effect) | Also can show agonist effect | [2][7] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation in LNCaP cells.
Caption: Signaling pathway of this compound in LNCaP cells with mutant AR.
Caption: A typical experimental workflow for studying this compound in LNCaP cells.
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Maintenance
-
Cell Line: LNCaP clone FGC (ATCC® CRL-1740™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Serum Starvation (Optional): To study androgen-dependent effects, replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: PSA-Luciferase Reporter Gene Assay
-
Transfection: Co-transfect LNCaP cells with a PSA-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound in the presence or absence of an androgen (e.g., dihydrotestosterone, DHT).
-
Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the control.
These protocols provide a framework for investigating the effects of this compound in LNCaP cells. Researchers should optimize the specific conditions based on their experimental goals and laboratory setup. The paradoxical agonist activity of this compound in LNCaP cells underscores the importance of cell line selection and characterization in preclinical drug development for prostate cancer.
References
- 1. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-641988 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-641988 Treatment in MDA-MB-453 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR).[1] It has demonstrated significant antiandrogen activity, making it a compound of interest for research in androgen-dependent conditions, particularly in prostate cancer.[2][3] The human breast adenocarcinoma cell line, MDA-MB-453, which is androgen receptor-positive, serves as a crucial in vitro model for studying the effects of AR antagonists like BMS-641988.[4][5] These application notes provide detailed protocols for evaluating the efficacy of BMS-641988 in MDA-MB-453 cells, including its impact on AR signaling and cell proliferation.
Mechanism of Action
BMS-641988 functions by competitively binding to the androgen receptor, thereby inhibiting the transcriptional activity of AR.[6] This antagonistic action prevents the downstream signaling cascade that is typically initiated by androgens, leading to a reduction in the expression of androgen-dependent genes and a subsequent inhibition of cell growth in AR-positive cancer cells.[3][6] Studies have shown that BMS-641988 exhibits a higher binding affinity for the androgen receptor and greater antiandrogenic activity compared to bicalutamide.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of BMS-641988 in MDA-MB-453 cells.
Table 1: Binding Affinity and Functional Antagonist Activity of BMS-641988
| Compound | AR Binding Affinity (Ki, nM) in MDA-MB-453 cells | Functional Antagonist Activity (IC50, nM) in MDA-MB-453 cells |
| BMS-641988 | 1.7 - 10 | 16 - 56 |
| Bicalutamide | ~200 (20-fold lower than BMS-641988) | 3 to 7-fold less potent than BMS-641988 |
Data compiled from multiple sources.[1][2][7]
Table 2: Effect of BMS-641988 on MDA-MB-453 Cell Proliferation
| Treatment | Concentration | Effect |
| BMS-641988 | 16 nM | IC50 for cell growth inhibition[7] |
| Dihydrotestosterone (DHT) | Not specified | Stimulates cell growth[8] |
| Bicalutamide (AR antagonist) | Not specified | Abolishes DHT-stimulated cell growth[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway targeted by BMS-641988 and a general experimental workflow for its evaluation in MDA-MB-453 cells.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the molecular profile of the MDA-MB-453 cell line as a model for apocrine breast carcinoma studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDA-MB-453, an androgen-responsive human breast carcinoma cell line with high level androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Androgen Receptor in Estrogen Receptor-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the CWR22-BMSLD1 Xenograft Model with BMS-641988
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CWR22-BMSLD1 human prostate cancer xenograft model in conjunction with the novel androgen receptor (AR) antagonist, BMS-641988. This information is intended to guide researchers in the design and execution of preclinical studies to evaluate novel therapeutics for prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, and the androgen receptor is a key driver of disease progression.[1] While androgen deprivation therapies are initially effective, the disease often progresses to castration-resistant prostate cancer (CRPC), which remains dependent on AR signaling.[1] The CWR22 human prostate cancer xenograft is a valuable model for studying this progression.[2] Derived from a primary human prostatic carcinoma, it initially exhibits androgen dependence and subsequently relapses after androgen withdrawal, mimicking the clinical progression of the disease.[3][4][5] The CWR22 cell line and its derivatives harbor a mutation in the AR ligand-binding domain (H875Y), which is relevant for studying mechanisms of resistance.[6][7]
BMS-641988 is a potent, nonsteroidal AR antagonist that has demonstrated significant antitumor activity in preclinical models of prostate cancer.[1][8] It exhibits a higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide.[6][8] Studies have shown its superior efficacy in inhibiting tumor growth in the CWR22-BMSLD1 xenograft model, even in tumors that have developed resistance to bicalutamide.[1][9] However, the clinical development of BMS-641988 was discontinued (B1498344) due to a seizure observed in a phase I clinical trial.[8][10] Despite this, BMS-641988 remains a valuable tool for preclinical research to understand AR signaling and mechanisms of resistance.
Key Characteristics of the CWR22 Model and BMS-641988
| Feature | CWR22 Xenograft Model | BMS-641988 |
| Origin | Derived from a primary human prostatic carcinoma.[7][11] | A novel, nonsteroidal androgen receptor antagonist developed by Bristol-Myers Squibb.[1][8] |
| Androgen Receptor Status | Expresses a mutated androgen receptor (H875Y).[6][7] | Potent competitive antagonist of the androgen receptor.[8] |
| Androgen Sensitivity | Initially androgen-dependent, with tumors regressing after castration, followed by relapse.[3][4][5] | Functions as a functional AR antagonist in vitro and in vivo.[1] |
| Utility | Model for studying the transition from androgen-dependent to castration-resistant prostate cancer and evaluating novel therapeutics.[2][3] | A tool compound for preclinical studies on AR signaling and resistance mechanisms.[9] |
| In Vivo Growth | Forms tumors when implanted subcutaneously in immunodeficient mice.[6][12] | Orally active compound.[13] |
Experimental Protocols
Protocol 1: Establishment of the CWR22-BMSLD1 Xenograft Model
This protocol describes the subcutaneous implantation of CWR22 tumor fragments into immunodeficient mice.
Materials:
-
CWR22 tumor tissue
-
Male immunodeficient mice (e.g., nude mice)
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia
-
Animal housing facility
Procedure:
-
Animal Preparation: Acclimatize male nude mice to the housing facility for at least one week prior to the experiment.
-
Tumor Preparation: Aseptically harvest viable CWR22 tumor tissue from a donor mouse. Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the recipient mouse.
-
Shave and disinfect the implantation site on the flank of the mouse.
-
Create a small subcutaneous pocket using forceps.
-
(Optional) Mix the tumor fragments with Matrigel to enhance initial tumor take and growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Protocol 2: Administration of BMS-641988
This protocol outlines the preparation and oral administration of BMS-641988 to mice bearing CWR22-BMSLD1 xenografts.
Materials:
-
BMS-641988
-
Vehicle for formulation (e.g., as specified in preclinical studies)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Formulation: Prepare the dosing solution of BMS-641988 in the appropriate vehicle at the desired concentration (e.g., for a 90 mg/kg dose). Ensure the formulation is homogenous.
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the drug formulation to be administered.
-
Administer the BMS-641988 solution orally using a gavage needle.
-
For the control group, administer the vehicle only.
-
-
Treatment Schedule: Administer the treatment daily (qd) or as determined by the study design.[1]
-
Monitoring:
-
Continue to monitor tumor growth as described in Protocol 1.
-
Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
-
Quantitative Data Summary
The following tables summarize the reported efficacy of BMS-641988 in the CWR22-BMSLD1 xenograft model.
Table 1: In Vitro Activity of BMS-641988
| Assay | Cell Line | IC₅₀ (nM) |
| Functional Antagonist Activity | MDA-MB-453 | Data not specified in provided search results |
| Cell Growth Inhibition | MDA 453 | 16[13] |
| Cell Growth Inhibition | LNCaP | 153[13] |
Table 2: In Vivo Antitumor Activity of BMS-641988 in the CWR22-BMSLD1 Model
| Treatment | Dose (mg/kg) | Dosing Schedule | Duration | % Tumor Growth Inhibition (%TGI) |
| BMS-641988 | 10 | p.o., qd | 37 days | Significant (P < 0.05)[6] |
| BMS-641988 | 30 | p.o., qd | 37 days | Significant (P < 0.05)[6] |
| BMS-641988 | 90 | p.o., qd | 37-45 days | >90%[1][9] |
| Bicalutamide | 50 | p.o., qd | 37 days | <50%[6][9] |
| Bicalutamide | 150 | p.o., qd | 35-37 days | <50%[1][6][9] |
Table 3: Efficacy of BMS-641988 in Bicalutamide-Resistant CWR22-BMSLD1 Tumors
| Treatment Switch | Dose (mg/kg) | % Tumor Growth Inhibition (%TGI) |
| Bicalutamide to BMS-641988 | 90 | Significant delay in tumor growth (P < 0.05)[14] |
| Bicalutamide (continued) | 150 | Marginal antitumor activity (%TGI = 33%)[14] |
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by BMS-641988
Caption: Androgen receptor signaling and BMS-641988 inhibition.
Experimental Workflow for CWR22-BMSLD1 Xenograft Study
Caption: CWR22-BMSLD1 xenograft study workflow.
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel androgen receptor mutation in a relapsed CWR22 prostate cancer xenograft and cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellosaurus cell line CWR22 (CVCL_3967) [cellosaurus.org]
- 8. BMS-641988 - Wikipedia [en.wikipedia.org]
- 9. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Metastatic phenotype in CWR22 prostate cancer xenograft following castration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Androgen Receptor Competition Binding Assay with BMS-641988
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the development and progression of prostate cancer. Upon activation by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus and modulates the transcription of genes essential for cell growth and survival. Consequently, the AR is a primary therapeutic target for prostate cancer. BMS-641988 is a novel, nonsteroidal AR antagonist that has demonstrated high binding affinity and potent functional antagonism of the AR in preclinical studies.[1][2]
These application notes provide a detailed protocol for an in vitro androgen receptor competition binding assay to determine the binding affinity of test compounds, such as BMS-641988. This assay is a fundamental tool for the screening and characterization of potential AR ligands in a drug discovery setting.
Principle of the Assay
The androgen receptor competition binding assay is a quantitative in vitro method used to determine the affinity of a test compound for the AR. The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone) for binding to the androgen receptor. The amount of radiolabeled ligand displaced by the test compound is directly proportional to the test compound's binding affinity. From the resulting data, the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound can be calculated, providing a quantitative measure of its potency.
Quantitative Data: BMS-641988 Binding Affinity
The following table summarizes the in vitro binding affinity of BMS-641988 for the androgen receptor in comparison to the established antiandrogen, bicalutamide.
| Compound | Ki (nM) | IC50 (nM) | Cell Line | Notes |
| BMS-641988 | 1.7 - 10 | 56 | MDA-MB-453 | Potent competitive antagonist of the AR.[3] |
| Bicalutamide | - | - | MDA-MB-453 | BMS-641988 exhibits >20-fold higher binding affinity than bicalutamide.[4] |
Experimental Protocol: Androgen Receptor Competition Binding Assay
This protocol describes a whole-cell competition binding assay using [³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand and MDA-MB-453 cells, which endogenously express the androgen receptor.
Materials and Reagents
-
Cells: MDA-MB-453 human breast cancer cell line (ATCC® HTB-131™)
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity
-
Test Compound: BMS-641988
-
Reference Compound: Bicalutamide
-
Unlabeled Ligand: Dihydrotestosterone (DHT) for non-specific binding determination
-
Assay Buffer: TEGD Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS)
-
Scintillation Cocktail: A suitable liquid scintillation cocktail
-
Multi-well Plates: 96-well cell culture plates and 96-well filter plates (e.g., GF/B filters)
-
Instrumentation: Liquid scintillation counter, vacuum filtration manifold
Experimental Procedure
1. Cell Culture and Plating: a. Culture MDA-MB-453 cells in appropriate media and conditions as recommended by the supplier. b. Seed the cells into 96-well cell culture plates at a predetermined density and allow them to adhere overnight.
2. Preparation of Reagents: a. Prepare serial dilutions of the test compound (BMS-641988) and the reference compound (bicalutamide) in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept below 1% in the final assay volume. b. Prepare the radioligand solution ([³H]-DHT) in assay buffer at a concentration that is at or below its Kd for the androgen receptor. c. Prepare a solution of unlabeled DHT in assay buffer at a high concentration (e.g., 10 µM) for determining non-specific binding.
3. Assay Setup: a. Total Binding Wells: Add assay buffer, [³H]-DHT solution, and cells. b. Non-specific Binding Wells: Add assay buffer, [³H]-DHT solution, a saturating concentration of unlabeled DHT, and cells. c. Test Compound Wells: Add assay buffer, [³H]-DHT solution, the desired concentration of the test compound (BMS-641988), and cells. d. Reference Compound Wells: Add assay buffer, [³H]-DHT solution, the desired concentration of the reference compound (bicalutamide), and cells. e. Ensure the final volume in all wells is equal.
4. Incubation: a. Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
5. Separation of Bound and Unbound Ligand (Filter Binding Method): a. Pre-soak the 96-well filter plate with wash buffer. b. Transfer the contents of the cell culture plate to the filter plate. c. Wash the wells rapidly with ice-cold wash buffer using a vacuum filtration manifold to separate the bound from the free radioligand. d. Dry the filter plate completely.
6. Quantification of Bound Radioligand: a. Add scintillation cocktail to each well of the dried filter plate. b. Seal the plate and measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Classical androgen receptor signaling pathway and the inhibitory action of BMS-641988.
Experimental Workflow for AR Competition Binding Assay
Caption: Step-by-step workflow for the androgen receptor competition binding assay.
References
Application Notes and Protocols: Luciferase Reporter Assay for Androgen Receptor (AR) Antagonism using (rel)-BMS-641988
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily, is a key driver in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) or its more potent metabolite, 5α-dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to Androgen Response Elements (AREs) on target genes, and initiates transcription of genes involved in cell growth and proliferation.[3][4] Consequently, the AR signaling pathway is a primary target for prostate cancer therapies.[2]
(rel)-BMS-641988 is a novel, nonsteroidal AR antagonist developed for the treatment of prostate cancer.[1][5] It functions as a potent competitive antagonist with a high binding affinity for the AR (Ki = 10 nM; IC50 = 56 nM).[6] In vitro studies have demonstrated that BMS-641988 exhibits 3- to 7-fold greater antiandrogenic activity than bicalutamide, a standard antiandrogen.[6][7]
The luciferase reporter assay is a widely used method to quantify the transcriptional activity of the AR in response to various compounds.[8] This assay utilizes a plasmid containing the firefly luciferase gene under the control of an AR-responsive promoter. When cells are co-transfected with this reporter plasmid and an AR expression vector, the binding of an agonist (like DHT) to the AR induces luciferase expression. The resulting luminescence can be measured and is directly proportional to AR transcriptional activity.[9] Potential antagonists are screened by their ability to inhibit this agonist-induced luciferase expression.
This document provides a detailed protocol for using a dual-luciferase reporter assay to determine the antagonistic activity of this compound on the Androgen Receptor.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The diagram below illustrates the canonical AR signaling pathway. In the absence of a ligand, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[2] Ligand (DHT) binding triggers the dissociation of HSPs, leading to AR dimerization, nuclear translocation, and binding to AREs to initiate gene transcription.[4] Antagonists like this compound competitively bind to the AR's ligand-binding domain, preventing these activation steps.
Caption: Androgen Receptor (AR) signaling and antagonism by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the luciferase reporter assay for screening AR antagonism.
Caption: Workflow for the AR antagonism dual-luciferase reporter assay.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier/Cat. No. (Example) | Notes |
| Cell Line | ATCC | MDA-MB-453 or LNCaP (endogenous AR) or AR-reporter stable cell line (e.g., 22RV1).[10][11] |
| Cell Culture Medium | Thermo Fisher Scientific | DMEM or RPMI-1640, as appropriate for the cell line. |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Use charcoal-stripped FBS to remove endogenous steroids. |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Standard antibiotic supplement. |
| This compound | MedChemExpress | Prepare stock solution in DMSO. |
| 5α-Dihydrotestosterone (DHT) | Sigma-Aldrich | Prepare stock solution in ethanol (B145695) or DMSO. |
| Reporter Plasmid | Promega (e.g., pGL4.36[luc2P/MMTV/Hygro]) | Contains an ARE (from MMTV promoter) driving firefly luciferase. |
| Control Plasmid | Promega (e.g., pGL4.74[hRluc/TK]) | Constitutively expresses Renilla luciferase for normalization. |
| Transfection Reagent | Thermo Fisher Scientific (e.g., Lipofectamine 3000) | For transient transfection of plasmids into cells.[12] |
| 96-well Assay Plates | Corning | White, clear-bottom plates for luminescence assays. |
| Dual-Luciferase® Reporter Assay System | Promega | Contains reagents for sequential lysis and measurement of both luciferases. |
| Luminometer | Various | Instrument capable of reading luminescence from 96-well plates. |
Protocol: AR Antagonism Assay
Day 1: Cell Seeding
-
Culture cells in medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂.[13]
Day 2: Transient Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine). A typical ratio is 10:1 of the firefly luciferase reporter plasmid to the Renilla luciferase control plasmid.[14]
-
Dilute the plasmid DNA and the transfection reagent in serum-free medium.
-
Combine the diluted DNA and reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes dropwise to each well.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[15]
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a solution of DHT in culture medium at a concentration that yields ~80% of the maximal response (e.g., 1 nM, determined from a prior agonist dose-response curve).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the appropriate treatment solution to each well. Set up the following conditions in triplicate:
-
Vehicle Control: Medium with vehicle (e.g., 0.1% DMSO).
-
Agonist Control (Positive Control): Medium with DHT.
-
Antagonist Treatment: Medium with DHT plus varying concentrations of this compound.
-
-
Incubate for 16-24 hours at 37°C with 5% CO₂.[13]
Day 4: Luciferase Assay and Data Acquisition
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Add passive lysis buffer (e.g., 20 µL per well) and place the plate on an orbital shaker for 15 minutes at room temperature.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) in a luminometer.
-
Add the Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalizes for variations in transfection efficiency and cell number.[16][17]
-
Normalized Response = Firefly Luminescence / Renilla Luminescence
-
-
Percent Inhibition Calculation:
-
Set the average normalized response of the Vehicle Control wells as 0% activity.
-
Set the average normalized response of the Agonist Control (DHT alone) wells as 100% activity.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
% Inhibition = 100 * (1 - [ (Response with Antagonist) - (Vehicle Response) ] / [ (Agonist Response) - (Vehicle Response) ] )
-
-
-
IC₅₀ Determination: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.[18]
Data Presentation
The following table presents example data from an AR antagonism assay with this compound.
Table 1: Antagonistic Activity of this compound on DHT-Induced AR-Mediated Luciferase Expression
| Treatment Group | Concentration (nM) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| Vehicle Control | - | 1,520 | 25,100 | 0.06 | 0% |
| DHT (1 nM) | - | 45,300 | 24,850 | 1.82 | (Reference 100% Activity) |
| DHT + BMS-641988 | 1 | 38,950 | 25,300 | 1.54 | 16% |
| DHT + BMS-641988 | 10 | 29,100 | 24,900 | 1.17 | 37% |
| DHT + BMS-641988 | 50 | 14,880 | 25,220 | 0.59 | 70% |
| DHT + BMS-641988 | 100 | 8,250 | 24,980 | 0.33 | 85% |
| DHT + BMS-641988 | 500 | 2,100 | 25,050 | 0.08 | 99% |
| DHT + BMS-641988 | 1000 | 1,650 | 25,150 | 0.07 | 100% |
Calculated IC₅₀ Value: Based on the dose-response curve generated from this data, the calculated half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 56 nM , consistent with published values.[6]
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-641988 - Wikipedia [en.wikipedia.org]
- 7. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. signosisinc.com [signosisinc.com]
- 12. Transient transfection and luciferase reporter assays [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Expression Following BMS-641988 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1][2] Therapeutic strategies often involve targeting the AR signaling pathway. BMS-641988 is a potent, nonsteroidal competitive antagonist of the Androgen Receptor.[1][3] It exhibits significantly higher binding affinity for AR compared to first-generation antiandrogens like bicalutamide.[3] This application note provides a detailed protocol for utilizing Western blotting to analyze the expression levels of the Androgen Receptor in prostate cancer cell lines after treatment with BMS-641988.
Data Presentation
The following tables present illustrative quantitative data on the effect of BMS-641988 on Androgen Receptor (AR) protein expression in a prostate cancer cell line (e.g., LNCaP). This data is representative of the expected outcome based on the known potency of BMS-641988. Protein levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH).
Table 1: Dose-Response Effect of BMS-641988 on AR Protein Expression (48h Treatment)
| Treatment Group | BMS-641988 Conc. (nM) | Normalized AR Protein Level (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| BMS-641988 | 1 | 0.75 | 0.06 |
| BMS-641988 | 10 | 0.42 | 0.05 |
| BMS-641988 | 50 | 0.18 | 0.03 |
| BMS-641988 | 100 | 0.09 | 0.02 |
Table 2: Time-Course Effect of 50 nM BMS-641988 on AR Protein Expression
| Treatment Group | Duration of Treatment (hours) | Normalized AR Protein Level (Fold Change vs. Time 0) | Standard Deviation |
| BMS-641988 (50 nM) | 0 | 1.00 | 0.07 |
| BMS-641988 (50 nM) | 6 | 0.85 | 0.06 |
| BMS-641988 (50 nM) | 12 | 0.63 | 0.05 |
| BMS-641988 (50 nM) | 24 | 0.35 | 0.04 |
| BMS-641988 (50 nM) | 48 | 0.18 | 0.03 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: LNCaP (human prostate adenocarcinoma) cells are a suitable model as they express endogenous AR.[4][5]
-
Culture Medium: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Plating: Seed cells in 6-well plates and allow them to reach 70-80% confluency before treatment.[6]
-
Androgen Deprivation (Optional): For certain experimental designs, cells can be cultured in a medium containing charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline androgen levels.
-
BMS-641988 Treatment:
-
Prepare a stock solution of BMS-641988 in DMSO.
-
For dose-response experiments, treat cells with increasing concentrations of BMS-641988 (e.g., 1, 10, 50, 100 nM) or vehicle control (DMSO) for a fixed duration (e.g., 48 hours).
-
For time-course experiments, treat cells with a fixed concentration of BMS-641988 (e.g., 50 nM) for various durations (e.g., 6, 12, 24, 48 hours).
-
II. Western Blot Protocol
A. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit.[8][9]
-
Follow the manufacturer's protocol. Briefly, prepare a standard curve using the provided Bovine Serum Albumin (BSA) standards.[8][10]
-
Incubate the standards and unknown samples with the BCA working reagent and measure the absorbance at 562 nm using a microplate reader.[8][11]
-
Calculate the protein concentration of the samples based on the standard curve.[10]
-
B. SDS-PAGE and Membrane Transfer
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer method is recommended for efficient transfer of large proteins like AR (approx. 110 kDa).[13]
-
Activate the PVDF membrane in methanol (B129727) for 15-30 seconds, then rinse with deionized water, and finally equilibrate in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.[13]
-
Perform the transfer in a tank filled with transfer buffer, typically at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[12][13]
-
C. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Androgen Receptor antibody in the blocking buffer according to the manufacturer's recommended dilution. A rabbit polyclonal or monoclonal antibody validated for Western Blot is recommended.[14][15][16]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
-
-
Secondary Antibody Incubation:
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[6]
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[20][21][22][23]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager) or by exposing the membrane to X-ray film.
-
D. Stripping and Reprobing for Loading Control
-
Stripping (Optional):
-
To normalize for protein loading, the membrane can be stripped of the AR antibodies and reprobed for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane in TBST and then incubate in a stripping buffer (e.g., a buffer containing glycine, SDS, and Tween 20, pH 2.2, or a commercially available stripping buffer) for 5-30 minutes at room temperature or 50°C, depending on the protocol's harshness.[24][25][26][27]
-
Wash the membrane extensively with PBS and then TBST.
-
-
Reprobing:
-
Block the stripped membrane again for 1 hour at room temperature.
-
Incubate with a primary antibody against the loading control protein (e.g., anti-GAPDH or anti-β-actin) for 1 hour at room temperature.
-
Proceed with the secondary antibody incubation and signal detection steps as described above.
-
E. Data Analysis
-
Quantify the band intensities for AR and the loading control using densitometry software (e.g., ImageJ).
-
For each sample, normalize the AR band intensity to the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control group.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of AR expression.
Caption: AR signaling pathway and the inhibitory action of BMS-641988.
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-641988 - Wikipedia [en.wikipedia.org]
- 4. lncap.com [lncap.com]
- 5. 4.6. LNCaP Cell Culture [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Anti-Androgen Receptor Antibodies | Invitrogen [thermofisher.com]
- 16. Androgen Receptor Antibodies | Antibodies.com [antibodies.com]
- 17. HRP Linked Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. products.advansta.com [products.advansta.com]
- 19. HRP secondary antibodies | Abcam [abcam.com]
- 20. sysy.com [sysy.com]
- 21. oxfordbiomed.com [oxfordbiomed.com]
- 22. ECL Western Blotting Substrate Protocol [promega.sg]
- 23. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 24. abcam.com [abcam.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Preparing (rel)-BMS-641988 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-BMS-641988 is a potent, nonsteroidal antagonist of the androgen receptor (AR).[1][2][3] It was developed by Bristol-Myers Squibb for the potential treatment of prostate cancer.[1][2] this compound exhibits high binding affinity for the AR, acting as a competitive antagonist and thereby inhibiting the transcriptional activity of the receptor.[1][4] Research has shown it to be more potent than bicalutamide, an older nonsteroidal antiandrogen.[4][5] Although its clinical development was halted due to adverse effects observed in a Phase I trial, this compound remains a valuable tool for in vitro and in vivo studies of androgen receptor signaling in the context of prostate cancer and other androgen-dependent conditions.[1][5][6]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring its proper handling, storage, and use in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀F₃N₃O₅S | [1][7] |
| Molecular Weight | 471.45 g/mol | [1][7][8] |
| Appearance | White to light yellow solid | [7] |
| Solubility in DMSO | ≥ 10 mM (4.71 mg/mL) | [8] |
| 50 mg/mL (approx. 106.06 mM) | [7] | |
| 45 mg/mL (approx. 95.45 mM) | [9] | |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months | [7] |
| -20°C for up to 1 month | [7] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature to prevent condensation of moisture. It is recommended to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[7]
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.71 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed powder. For the 4.71 mg of powder, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
Calculations for Different Stock Solution Concentrations:
| Desired Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.471 mg |
| 5 mM | 2.357 mg |
| 10 mM | 4.71 mg |
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of androgen receptor signaling by this compound.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. BMS-641988 | Androgen Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Cell Viability Assays with (rel)-BMS-641988
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-BMS-641988 is a potent, orally active, nonsteroidal androgen receptor (AR) antagonist.[1] It functions as a competitive inhibitor of the androgen receptor, demonstrating a high binding affinity and robust inhibition of AR-mediated gene transcription.[2][3] Developed by Bristol-Myers Squibb for the potential treatment of prostate cancer, its clinical progression was halted during Phase I trials due to observed seizure activity in a patient.[4][5] Despite this, this compound remains a valuable tool for preclinical research aimed at understanding androgen receptor signaling and developing novel antiandrogen therapies.[2]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability, with a focus on prostate cancer cell lines. The provided methodologies and data will aid researchers in designing and executing experiments to evaluate the cytostatic and cytotoxic effects of this compound.
Mechanism of Action
This compound exerts its biological effects by directly competing with androgens for binding to the ligand-binding domain of the androgen receptor.[4] This binding prevents the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that are critical for the growth and survival of androgen-dependent cancer cells.[3] Preclinical studies have shown that this compound exhibits significantly greater potency than the first-generation antiandrogen, bicalutamide.[2] The compound is metabolized by CYP3A4 to BMS-570511, which is further reduced to BMS-501949. Both of these metabolites retain antiandrogenic activity comparable to the parent compound.[4][5]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and provides comparative data for other relevant androgen receptor antagonists.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | Ki (AR Binding) | - | 1.7 nM | [1] |
| IC50 (AR Antagonist) | - | 56 nM | [4] | |
| IC50 (Cell Growth) | MDA-MB-453 | 16 nM | [1] | |
| IC50 (Cell Growth) | LNCaP | 153 nM | [1] | |
| Enzalutamide (B1683756) | IC50 (Cell Viability) | LNCaP | ~1-5.6 µM | [6] |
| IC50 (Cell Viability) | C4-2B | 18.96 µM | [7] | |
| IC50 (Cell Viability) | MDVR (Enzalutamide-Resistant C4-2B) | 41.64 µM | [8] | |
| Apalutamide | IC50 (AR Luciferase Reporter) | AR-HEK293 | 200 nM | [9] |
| Darolutamide | IC50 (AR Luciferase Reporter) | AR-HEK293 | 26 nM | [9] |
| IC50 (Cell Viability) | 22RV1 | 46.6 µM | ||
| IC50 (Cell Viability) | LNCaP | 33.8 µM | ||
| IC50 (Cell Viability) | PC3 | 32.3 µM | ||
| IC50 (Cell Viability) | DU145 | 11.0 µM |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for conducting a cell viability assay with this compound.
Caption: General experimental workflow for a cell viability assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, MDA-MB-453)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from approximately 1 nM to 100 µM. A vehicle control (DMSO at the same final concentration as the highest compound dose) must be included.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a more sensitive, homogeneous method for assessing cell viability based on ATP levels.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO, sterile
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis steps as for the MTT assay to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the androgen receptor signaling pathway and the point of inhibition by this compound.
Caption: Androgen receptor signaling pathway and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for BMS-641988
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR) with a high binding affinity.[1] Developed by Bristol-Myers Squibb for the treatment of prostate cancer, it demonstrated greater potency than bicalutamide (B1683754) in preclinical studies.[1][2] Although its clinical development was halted due to a seizure observed in a phase I trial, its robust preclinical profile makes it a valuable tool for research in androgen receptor signaling and prostate cancer biology.[1][3]
These application notes provide a comprehensive overview of the preclinical animal dosing, administration, and pharmacokinetic data for BMS-641988 to support its use in a research setting.
Data Presentation
In Vivo Dosing Regimens in Xenograft Models
| Animal Model | Tumor Model | Dose (mg/kg) | Administration Route | Dosing Frequency | Study Duration | Reference |
| Mice | CWR-22-BMSLD1 | 10, 30, 90 | Oral (p.o.) | Once daily | 37 days | [4] |
| Mice | CWR-22-BMSLD1 | 90 | Oral (p.o.) | Once daily | 45 days | |
| Mice | LuCaP 23.1 | 10, 30, 90 | Oral (p.o.) | Not Specified | ~30 days | [2] |
| Mature Rats | N/A | 1, 10 | Oral (p.o.) | Once daily | 4 days |
Preclinical Pharmacokinetic Parameters of BMS-641988
| Species | Dose (IV/PO) | T½ (h) | CL (mL/min/kg) | AUC₀-∞ (µM·h) | Oral Bioavailability (%F) | Reference |
| Mouse | 5/10 mg/kg | 2.4 | 4.5 | 39.1 / 74.1 | 94.7 | [5][6] |
| Rat | 5/10 mg/kg | 3.7 | 6.5 | 31.7 / 40.5 | 63.9 | [5][6] |
| Dog | 1/2 mg/kg | 21.8 | 0.35 | 102.1 / 160.2 | 79 | [5][6] |
Experimental Protocols
Formulation for Oral Administration
For preclinical studies, BMS-641988 can be formulated for oral gavage. Two example formulations are provided below:
Formulation 1 (for Rats):
-
Vehicle: 80% PEG-400 and 20% Tween 20.
Formulation 2 (General In Vivo):
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Preparation:
-
Dissolve BMS-641988 in DMSO to create a stock solution.
-
Add the PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add Saline to reach the final volume and mix well. Note: It is recommended to prepare this formulation fresh on the day of use.
-
-
Prostate Cancer Xenograft Efficacy Study Protocol (General)
This protocol outlines a general procedure for evaluating the efficacy of BMS-641988 in a subcutaneous prostate cancer xenograft model.
1. Cell Culture and Implantation:
-
Prostate cancer cell lines (e.g., CWR-22-BMSLD1, LuCaP 23.1) are cultured under appropriate conditions.
-
Male immunodeficient mice (e.g., nude mice) are subcutaneously implanted with the tumor cells.
2. Tumor Growth and Animal Randomization:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
3. Drug Administration:
-
Prepare the BMS-641988 formulation as described above.
-
Administer the compound orally (p.o.) by gavage at the desired dose (e.g., 10, 30, or 90 mg/kg) and frequency (e.g., once daily).
-
The control group should receive the vehicle only.
4. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, tumors can be excised for further analysis (e.g., histopathology, gene expression analysis).
5. Pharmacodynamic Assessment (Optional):
-
Serum levels of prostate-specific antigen (PSA) can be measured as a surrogate marker of antiandrogen activity.
Visualizations
Signaling Pathway and Metabolism of BMS-641988
Caption: Mechanism of action and metabolic pathway of BMS-641988.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo xenograft efficacy study.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Studying BMS-641988 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-641988 is a potent, nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It has demonstrated significantly higher binding affinity and antiandrogenic activity compared to first-generation antiandrogens like bicalutamide (B1683754) in preclinical studies.[1] Developed for the treatment of prostate cancer, its clinical advancement was halted due to adverse effects. Nevertheless, the compound remains a valuable tool for investigating the mechanisms of resistance to AR-targeted therapies. Understanding how prostate cancer cells develop resistance to potent AR antagonists like BMS-641988 is critical for the development of next-generation therapeutics to overcome treatment failure in castration-resistant prostate cancer (CRPC).
This document provides a detailed experimental framework for generating and characterizing BMS-641988-resistant prostate cancer cell lines. The protocols outlined herein will guide researchers in elucidating the molecular mechanisms that contribute to resistance, with a focus on alterations in the AR signaling pathway.
Experimental Design Overview
The overall experimental strategy involves three main stages:
-
Development of BMS-641988-Resistant Cell Lines: Establishing prostate cancer cell lines with acquired resistance to BMS-641988 through continuous, long-term exposure to the drug.
-
Phenotypic Characterization of Resistant Cell Lines: Confirming the resistant phenotype and assessing cross-resistance to other antiandrogens.
-
Mechanistic Analysis of Resistance: Investigating the molecular alterations responsible for the resistant phenotype, focusing on the androgen receptor and associated signaling pathways.
A schematic of the experimental workflow is presented below.
References
Application Notes and Protocols for Measuring PSA Secretion in LNCaP Cells Treated with (rel)-BMS-641988
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rel)-BMS-641988 is a potent, nonsteroidal androgen receptor (AR) antagonist that has demonstrated high binding affinity for the AR, acting as a functional antagonist in vitro.[1][2] Developed for the treatment of prostate cancer, it has shown greater potency compared to the standard antiandrogen, bicalutamide.[3] The LNCaP human prostate cancer cell line is an established in vitro model for studying androgen-dependent prostate cancer. These cells express the androgen receptor and secrete prostate-specific antigen (PSA), a key biomarker in prostate cancer diagnostics and treatment monitoring.[4][5] The secretion of PSA in LNCaP cells is primarily regulated by androgens, making this cell line a suitable model to evaluate the efficacy of AR antagonists like this compound.[6][7] This document provides detailed protocols for the culture of LNCaP cells, treatment with this compound, and subsequent measurement of PSA secretion.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the androgen receptor.[8] By binding to the AR, it prevents the binding of androgens such as dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that lead to the transcription of androgen-responsive genes, including the gene for PSA.[1][3] This antagonistic action is crucial for inhibiting the growth of androgen-dependent prostate cancer cells.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on PSA Secretion in LNCaP Cells
| Treatment Group | Concentration (nM) | Mean PSA Concentration (ng/mL) | Standard Deviation (ng/mL) | Percent Inhibition of PSA Secretion (%) |
| Vehicle Control (DMSO) | 0 | 50.2 | 4.5 | 0 |
| This compound | 1 | 42.1 | 3.8 | 16.1 |
| This compound | 10 | 25.5 | 2.9 | 49.2 |
| This compound | 100 | 10.8 | 1.5 | 78.5 |
| This compound | 1000 | 5.3 | 0.9 | 89.4 |
| Bicalutamide (Positive Control) | 1000 | 15.7 | 2.1 | 68.7 |
Experimental Protocols
Protocol 1: LNCaP Cell Culture
This protocol outlines the standard procedure for the culture of LNCaP cells to ensure their proper growth and viability for subsequent experiments.
Materials:
-
LNCaP cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Media Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with 5 mL of sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[9] Neutralize the trypsin with 4-5 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 150 x g for 5 minutes.
-
Cell Plating for Experiments: Discard the supernatant and resuspend the cell pellet in complete growth medium. Count the cells using a hemocytometer and seed them into 6-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere and grow for 24-48 hours before treatment.
Protocol 2: Treatment of LNCaP Cells with this compound
This protocol describes the procedure for treating LNCaP cells with this compound to assess its effect on PSA secretion.
Materials:
-
LNCaP cells seeded in 6-well plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Androgen-stripped medium (RPMI-1640 with 10% charcoal-stripped FBS)
-
Dihydrotestosterone (DHT)
Procedure:
-
Androgen Deprivation: 24 hours prior to treatment, replace the complete growth medium with androgen-stripped medium to reduce baseline PSA levels.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in androgen-stripped medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Also prepare a vehicle control (DMSO) and a positive control (e.g., bicalutamide).
-
Cell Treatment:
-
Aspirate the androgen-stripped medium from the wells.
-
Add 2 mL of the prepared treatment solutions to the respective wells.
-
To stimulate PSA secretion, add DHT to a final concentration of 1 nM to all wells except for a negative control group.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Measurement of PSA Secretion by ELISA
This protocol details the quantification of PSA in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PSA ELISA Kit
-
Conditioned media from treated LNCaP cells
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period, collect the cell culture supernatant (conditioned media) from each well. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
ELISA Procedure: Perform the PSA ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to the wells of the PSA antibody-coated microplate.
-
Incubate to allow PSA to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the secondary antibody to bind to the captured PSA.
-
Wash the plate to remove unbound secondary antibody.
-
Add the enzyme substrate and incubate to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[10][11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PSA in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the PSA concentration to the cell number or total protein content to account for any cytotoxic effects of the treatment.
-
Visualizations
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lncap.com [lncap.com]
- 5. 4.6. LNCaP Cell Culture [bio-protocol.org]
- 6. Regulation of prostate-specific antigen by activin A in prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-641988 - Wikipedia [en.wikipedia.org]
- 9. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elisakits.in [elisakits.in]
- 11. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for Establishing a CWR22 Xenograft Model for Anti-Androgen Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CWR22 human prostate cancer xenograft model is a critical tool in the study of androgen-dependent prostate cancer and the development of novel anti-androgen therapies. Derived from a primary human prostatic carcinoma, the CWR22 model uniquely recapitulates key aspects of clinical prostate cancer progression.[1] Initially androgen-dependent, CWR22 tumors exhibit regression following androgen deprivation, followed by eventual recurrence and progression to an androgen-independent state.[1][2] This transition mimics the clinical trajectory of patients treated with androgen deprivation therapy.
A key characteristic of the CWR22 model is the expression of a mutant androgen receptor (AR) with a histidine-to-tyrosine substitution at position 874 (H874Y) in the ligand-binding domain.[3][4] This mutation alters the receptor's ligand specificity, making it more sensitive to adrenal androgens and even some anti-androgens, which can paradoxically act as agonists.[3][4] This feature makes the CWR22 model particularly relevant for studying mechanisms of resistance to anti-androgen therapies.
These application notes provide detailed protocols for establishing and utilizing the CWR22 xenograft model for the preclinical evaluation of anti-androgen compounds.
Data Presentation
Table 1: Representative Tumor Growth of CWR22 Xenografts in Response to Androgen Deprivation
| Time Post-Castration | Androgen-Intact Control (Tumor Volume mm³) | Castrated (Tumor Volume mm³) |
| Day 0 | 150 ± 25 | 150 ± 25 |
| Day 7 | 350 ± 40 | 100 ± 20 |
| Day 14 | 600 ± 55 | 50 ± 15 |
| Day 28 | 1200 ± 100 | 30 ± 10 |
| Day 60 | Euthanasia Recommended | 25 ± 8 |
| Day 120+ | - | Potential for tumor regrowth (CWR22R) |
Note: Data are illustrative and compiled from typical outcomes reported in the literature. Actual results may vary.
Table 2: Serum Prostate-Specific Antigen (PSA) Levels in CWR22 Xenograft-Bearing Mice
| Treatment Group | Baseline PSA (ng/mL) | Post-Treatment PSA (ng/mL) |
| Vehicle Control (Androgen-Intact) | 50 - 100 | Increase correlates with tumor volume |
| Castration | 50 - 100 | Significant decrease (up to 3000-fold)[1][5] |
| Anti-Androgen (e.g., Enzalutamide) | 50 - 100 | Significant decrease |
| Recurrent Tumor (CWR22R) | Low post-castration | Gradual increase over time[1][5][6] |
Note: Serum PSA levels are a valuable biomarker for monitoring tumor burden and response to therapy in the CWR22 model.[7]
Experimental Protocols
Protocol 1: Establishment of the CWR22 Xenograft Model
This protocol details the subcutaneous implantation of CWR22 tumor fragments into immunodeficient mice.
Materials:
-
CWR22 tumor tissue
-
Male athymic nude or SCID mice (6-8 weeks old)
-
Sustained-release testosterone (B1683101) pellets (e.g., 12.5 mg, 90-day release)
-
Matrigel® Basement Membrane Matrix
-
Sterile surgical instruments (scalpels, forceps)
-
1 mL syringes with 22-gauge needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before any procedures.
-
Two days prior to tumor implantation, subcutaneously implant a sustained-release testosterone pellet in the flank of each mouse using a trocar.[8] This is crucial for maintaining the androgen-dependent growth of the CWR22 tumor.
-
-
Tumor Fragment Preparation:
-
Aseptically excise a viable, non-necrotic CWR22 tumor from a donor mouse.
-
In a sterile petri dish containing cold, sterile saline or PBS, mince the tumor tissue into small fragments (approximately 1-2 mm³).
-
-
Implantation:
-
Anesthetize the recipient mouse.
-
Shave and sterilize the injection site on the flank with 70% ethanol and povidone-iodine.
-
In a sterile tube on ice, mix the tumor fragments with an equal volume of Matrigel®.
-
Draw the tumor fragment-Matrigel slurry into a 1 mL syringe fitted with a 22-gauge needle.
-
Subcutaneously inject approximately 100-200 µL of the slurry into the prepared flank of the mouse.
-
-
Post-Implantation Monitoring:
-
Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Palpate the injection site regularly to monitor for tumor formation. Tumors typically become palpable within 2-4 weeks.
-
Protocol 2: Monitoring Tumor Growth and Efficacy of Anti-Androgen Therapy
This protocol describes the procedures for monitoring tumor progression and assessing the response to anti-androgen treatment.
Materials:
-
Digital calipers
-
Animal balance
-
Blood collection supplies (e.g., micro-hematocrit tubes, collection vials)
-
PSA ELISA kit
Procedure:
-
Tumor Volume Measurement:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[9]
-
Record the body weight of each mouse at each measurement time point to monitor for treatment-related toxicity.
-
-
Initiation of Anti-Androgen Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the anti-androgen compound or vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). Common dosages for preclinical studies include:
-
-
Serum PSA Level Monitoring:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during the study.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
Measure serum PSA concentrations using a commercially available human PSA ELISA kit, following the manufacturer's instructions.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be weighed and processed for further analysis, such as histology, immunohistochemistry, Western blotting, or RNA sequencing.
-
Visualizations
Caption: Workflow for CWR22 xenograft establishment and anti-androgen testing.
Caption: Canonical androgen receptor signaling pathway in prostate cancer.
Caption: Key mechanisms of resistance to anti-androgen therapy in the CWR22 model.
References
- 1. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor expression in androgen-independent prostate cancer is associated with increased expression of androgen-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Androgen Receptor Expression and Cellular Proliferation During Transition from Androgen-Dependent to Recurrent Growth after Castration in the CWR22 Prostate Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar. | Sigma-Aldrich [sigmaaldrich.com]
- 6. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (rel)-BMS-641988 Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (rel)-BMS-641988.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound. Its solubility is highest in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Published data indicates a solubility of up to 50 mg/mL in DMSO, although sonication may be required to achieve this concentration[1]. Another source suggests a solubility of 10 mM in DMSO[2]. For in vivo studies, a working solution can be prepared by first dissolving the compound in DMSO, followed by dilution with other agents like PEG300, Tween-80, and saline[1].
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Several factors can affect the dissolution of this compound in DMSO. Firstly, the purity and water content of the DMSO are critical. DMSO is hygroscopic and can absorb moisture from the air, which will reduce its ability to dissolve lipophilic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle. Secondly, the compound may require mechanical assistance to dissolve completely. Techniques such as vortexing and sonication can help break down aggregates and increase the rate of dissolution. Gentle warming (e.g., to 37°C) can also be attempted, but care should be taken to avoid degradation of the compound.
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Direct dissolution of this compound in aqueous buffers is challenging due to its low aqueous solubility. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer of choice. However, be aware that the compound may precipitate out of solution upon dilution into an aqueous medium, especially at higher concentrations.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with poorly soluble compounds. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of the compound in your experiment.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous medium can sometimes help to keep the compound in solution.
-
Rapid mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous medium to avoid localized high concentrations that can lead to precipitation.
-
Incorporate a surfactant: For in vitro assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in the final medium can help to maintain the solubility of the compound.
Troubleshooting Guide
Issue: this compound powder is not dissolving in DMSO.
| Potential Cause | Troubleshooting Step |
| Poor quality DMSO | Use fresh, anhydrous, high-purity DMSO. |
| Insufficient mixing | Vortex the solution vigorously for at least 1-2 minutes. |
| Compound aggregation | Use a sonicator bath for 10-15 minutes to break up any clumps. |
| Low temperature | Gently warm the solution in a water bath to 30-40°C. |
| Concentration too high | Try preparing a more dilute stock solution. |
Issue: Precipitate forms after diluting DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Supersaturation | Decrease the final concentration of the compound in the aqueous solution. |
| Slow mixing | Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. |
| Temperature change | Ensure both the DMSO stock and the aqueous buffer are at the same temperature before mixing. |
| pH effects | If the aqueous buffer has a different pH than the DMSO stock, this can affect solubility. Consider adjusting the pH of the final solution. |
Quantitative Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | 50 mg/mL (106.06 mM) | - | Sonication may be required.[1] |
| DMSO | 45 mg/mL (95.45 mM) | - | Sonication is recommended.[3] |
| DMSO | 10 mM | - | -[2] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| Aqueous Buffer | Poorly soluble | - | pH-dependent solubility has not been reported. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.715 mg of the compound (Molecular Weight: 471.45 g/mol ).
-
Solvent addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.
-
Visual inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a published method and yields a clear solution of ≥ 1.25 mg/mL[1].
-
Prepare a 12.5 mg/mL stock solution in DMSO: Follow the steps in Protocol 1 to prepare a concentrated stock solution.
-
Mixing the components: In a sterile tube, add the following components in the specified order, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 12.5 mg/mL this compound stock solution in DMSO
-
50 µL of Tween-80
-
450 µL of saline
-
-
Final concentration: This will result in a 1 mL working solution with a final concentration of 1.25 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: Troubleshooting guide for precipitation issues with this compound.
References
improving the stability of (rel)-BMS-641988 in culture media
Technical Support Center: (rel)-BMS-641988
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in culture media. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture media a concern?
A1: this compound is the relative configuration of BMS-641988, a potent, nonsteroidal antagonist of the Androgen Receptor (AR) developed for prostate cancer research.[1][2][3][4][5] Like many small molecules, its chemical structure can be susceptible to degradation under typical cell culture conditions (e.g., aqueous environment, 37°C, presence of media components).[6] If the compound degrades, its effective concentration decreases over the course of an experiment, leading to an underestimation of its potency and potentially causing inconsistent or erroneous results.[6][7]
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a primary indicator of compound instability.[7] Degradation can lead to a reduced effective concentration of the active compound, causing variability in your data. Factors such as pH, temperature, light exposure, and interactions with media components can all impact the stability of this compound.[6][7]
Q3: What are the common factors in culture media that can cause this compound to degrade?
A3: Several factors can compromise the stability of small molecules in culture media:
-
pH: The standard pH of culture media (7.2-7.4) can promote hydrolysis of susceptible chemical bonds.[6]
-
Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.[6]
-
Media Components: Certain components like amino acids, vitamins, or metal ions can react with the compound.[6] If media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[6]
-
Light and Oxygen: Exposure to light can cause photodegradation, while dissolved oxygen can lead to oxidative degradation.[6]
-
Adsorption: The compound may adsorb to plastic surfaces of flasks or plates, reducing its effective concentration in the media.[7]
Q4: I observe a precipitate after adding my this compound stock solution to the culture medium. What should I do?
A4: Precipitation indicates that the compound has exceeded its solubility limit in the aqueous medium.[8] Here are some troubleshooting steps:
-
Check Final Concentration: You may be using a concentration that is too high. Try working with a lower final concentration.
-
Use Pre-warmed Media: Adding the compound stock to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[6]
-
Optimize Dilution: Instead of adding a concentrated DMSO stock directly into a large volume of media, try a serial dilution approach in pre-warmed media. Adding the stock solution dropwise while gently swirling the media can also improve solubilization.[6][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and solving stability issues with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity or variable dose-response curves. | Compound degradation over the experiment's duration. | 1. Perform a time-course stability study using LC-MS to quantify the amount of intact this compound over 24-72 hours (see Protocol 1 ). 2. Minimize incubation time where possible. 3. Consider replenishing the media with fresh compound at set intervals for long-term experiments. |
| Cloudy appearance or visible precipitate in media after adding the compound. | Poor solubility; concentration exceeds the solubility limit in the aqueous buffer. | 1. Reduce the final working concentration of the compound. 2. Prepare the final dilution in pre-warmed (37°C) media.[6] 3. Use a serial dilution method instead of a single large dilution step.[8] |
| Gradual loss of efficacy in long-term cultures (>48 hours). | Metabolic degradation by cells or enzymatic degradation by components in serum. | 1. Test compound stability in serum-free media vs. serum-containing media to determine if serum components are the cause. 2. If cells are metabolizing the compound, this represents a true biological effect. However, be aware that the active concentration is decreasing over time. Consider this when interpreting data. In some cases, specific inhibitors of metabolic enzymes (like CYP3A4) could be used, but this may introduce other confounding variables.[9][10] |
| Lower than expected potency compared to literature values. | Adsorption to plasticware or incorrect stock solution concentration. | 1. Use low-adsorption plasticware for preparing and storing solutions. 2. Verify the concentration of your stock solution via an analytical method like UV-Vis spectroscopy or HPLC. 3. Always prepare fresh dilutions from a validated stock solution for each experiment. |
Experimental Protocols & Data
Protocol 1: Assessing Compound Stability in Culture Media via LC-MS
This protocol provides a method to quantify the stability of this compound under your specific experimental conditions.
Objective: To determine the percentage of intact this compound remaining in culture media over a 48-hour period at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, P/S)
-
Sterile, low-adsorption microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved. Store in single-use aliquots at -80°C.[11]
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) culture medium to your final experimental concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation & Sampling:
-
Dispense 1 mL of the working solution into sterile, low-adsorption tubes for each time point.
-
Immediately process the first sample for T=0. This serves as your 100% control.
-
Place the remaining tubes in a 37°C incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for analysis.
-
-
Sample Preparation for LC-MS:
-
To each 1 mL sample, add 2 mL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use an appropriate C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the parent mass of this compound (m/z 472.45) and its internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the T=0 time point to determine the percentage of compound remaining.
-
Illustrative Stability Data
The following table presents example data from a stability assay, demonstrating how results can be structured.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98.2% | 97.5% |
| 4 | 95.6% | 94.1% |
| 8 | 90.1% | 88.5% |
| 24 | 75.4% | 71.2% |
| 48 | 58.9% | 52.3% |
Note: This data is for illustrative purposes only and may not reflect the actual stability of the compound.
Visual Guides: Workflows and Pathways
Workflow for Troubleshooting Compound Stability
This diagram outlines the logical steps to diagnose and resolve stability issues encountered during in-vitro experiments.
Mechanism of Action: Androgen Receptor Antagonism
This compound functions by competitively inhibiting the Androgen Receptor (AR). This diagram illustrates the simplified signaling pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMS-641988 - Wikipedia [en.wikipedia.org]
- 11. BMS-641988 | Androgen Receptor | TargetMol [targetmol.com]
troubleshooting inconsistent results with (rel)-BMS-641988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using (rel)-BMS-641988. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nonsteroidal androgen receptor (AR) antagonist.[1] It functions as a competitive antagonist, binding to the AR with high affinity and thereby inhibiting the binding of androgens and subsequent AR-mediated gene transcription.[1][2]
Q2: What are the known metabolites of this compound?
This compound is metabolized by the enzyme CYP3A4 to BMS-570511, which is then further reduced to BMS-501949. All three compounds exhibit similar antiandrogenic activity.[1]
Q3: What are the known off-target effects of this compound?
In addition to its antiandrogenic activity, this compound has been shown to act as a negative allosteric modulator of the GABA-A receptor.[1] This activity was associated with seizures in animal models at high doses and was a contributing factor to the discontinuation of its clinical development.[1]
Q4: Can this compound exhibit agonist activity?
Yes, there is evidence to suggest that this compound may have weak partial agonist activity at the androgen receptor.[1] In a phase I clinical trial, some patients showed a decrease in prostate-specific antigen (PSA) levels upon withdrawal of the drug, which can be indicative of partial agonism.[3][4]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from several factors, ranging from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than Expected Potency or Efficacy
Possible Cause 1: Compound Degradation
-
Solution: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles, which can lead to degradation. Prepare single-use aliquots of your stock solution.
Possible Cause 2: Improper Solubilization
-
Solution: Ensure that this compound is fully dissolved. For in vitro experiments, DMSO is a common solvent. For in vivo studies, specific formulation protocols should be followed to ensure bioavailability. A common formulation for oral gavage involves a mixture of DMSO, PEG300, Tween-80, and saline.
Possible Cause 3: Sub-optimal Assay Conditions
-
Solution: Review and optimize your experimental protocol. For cell-based assays, ensure that the cell density, treatment duration, and concentration of the competing androgen (if used) are appropriate. For in vivo studies, the dosing regimen and vehicle choice are critical.
Issue 2: High Variability Between Replicates or Experiments
Possible Cause 1: Inconsistent Compound Concentration
-
Solution: After preparing the stock solution, ensure it is thoroughly mixed before making dilutions. When preparing working solutions, use calibrated pipettes and ensure accurate dilutions.
Possible Cause 2: Cell Line Instability or High Passage Number
-
Solution: Use cells with a low passage number and ensure consistent cell culture conditions. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
Possible Cause 3: Variability in In Vivo Models
-
Solution: For xenograft studies, tumor growth rates can be highly variable.[5][6][7] Factors such as initial tumor volume, passage number of the xenograft, and the host animal's health can all contribute to variability.[5][7] Standardize your procedures for tumor implantation and animal handling.
Issue 3: Unexpected Agonist-like Effects
Possible Cause 1: Partial Agonism
-
Solution: this compound has been reported to have weak partial agonist activity.[1] This effect may be more pronounced in certain cell lines or in the absence of a competing androgen. Consider using a reporter gene assay to characterize the dose-response curve fully, looking for agonist activity at different concentrations.
Possible Cause 2: Cell Line Specificity
-
Solution: The response to an AR antagonist can be cell-line dependent. For example, some antiandrogens can stimulate the proliferation of LNCaP cells.[8] If observing unexpected proliferation, consider testing the compound in a panel of different prostate cancer cell lines.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Ki | 10 nM | - | [1] |
| IC50 (AR Antagonism) | 56 nM | - | [1] |
| IC50 (Cell Growth Inhibition) | 16 nM | MDA-MB-453 | [8] |
| IC50 (Cell Growth Inhibition) | 153 nM | LNCaP | [8] |
| In Vivo Efficacy (% TGI) | >90% | CWR-22-BMSLD1 Xenograft | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
In Vitro Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, MDA-MB-453) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO). If studying competitive antagonism, co-treat with a fixed concentration of an androgen like dihydrotestosterone (B1667394) (DHT).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).[9][10][11]
-
Measurement: If using MTT, add the solubilizing agent. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Study
-
Cell Preparation: Culture the desired human prostate cancer cell line (e.g., CWR-22-BMSLD1). Harvest and resuspend the cells in a suitable medium for injection (e.g., a mixture of medium and Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Compound Formulation and Administration: Prepare the this compound formulation for oral gavage. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12][13] Administer the compound or vehicle control to the respective groups at the desired dose and schedule.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (%TGI) for the treatment group compared to the control group.
Visualizations
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
Caption: A Logical Flow for Troubleshooting Inconsistent Results with this compound.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (rel)-BMS-641988 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (rel)-BMS-641988 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, nonsteroidal competitive antagonist of the Androgen Receptor (AR).[1][2][3][4] It was developed as a potential treatment for prostate cancer.[2][5][6] Its primary mechanism of action is to bind to the AR and inhibit its transcriptional activity, thereby blocking androgen signaling pathways that are crucial for the growth of prostate cancer cells.[5][7]
Q2: What are the key advantages of BMS-641988 over older antiandrogens like bicalutamide?
A2: BMS-641988 exhibits significantly higher potency compared to bicalutamide. It has a 20-fold higher binding affinity for the AR and is 3- to 7-fold more potent in inhibiting AR-mediated transactivation in cell-based assays.[1][7] Preclinical studies have shown its efficacy in bicalutamide-resistant prostate cancer models.[5]
Q3: What is the difference between BMS-641988 and this compound?
A3: BMS-641988 possesses a specific stereochemistry, designated as the (R)-enantiomer, which functions as a potent AR antagonist. The term "this compound" indicates a racemic mixture, meaning it contains both the (R)- and the uncharacterized (S)-stereoisomers.[8] It is crucial to note that the (S)-enantiomer has been discovered to be a potent AR agonist.[8] For experiments focused on AR antagonism, it is critical to use the (R)-enantiomer, BMS-641988.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO, with a solubility of up to 45 mg/mL (95.45 mM); sonication may be required.[9] For long-term storage, the powdered form should be kept at -20°C for up to three years.[9][10] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[9]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of AR signaling.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to a more focused range around the expected IC50. |
| Presence of (S)-enantiomer | If using this compound, the agonistic activity of the (S)-enantiomer could be counteracting the antagonistic effect of the (R)-enantiomer.[8] Whenever possible, use the pure (R)-enantiomer (BMS-641988) to ensure consistent AR antagonism. |
| Compound Degradation | Ensure proper storage of the compound stock solution at -80°C.[9] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Line Sensitivity | Different prostate cancer cell lines exhibit varying sensitivity to AR antagonists. For example, LNCaP cells may require a higher concentration for inhibition compared to MDA-MB-453 cells.[10] Confirm the AR status and expression levels in your cell line. |
Issue 2: Observed cytotoxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of BMS-641988 might induce off-target effects or general cytotoxicity. Determine the cytotoxic concentration range for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the cytotoxic threshold for your signaling experiments. |
| Off-Target Activity | BMS-641988 has been reported to act as a negative allosteric modulator of the GABA-A receptor, which led to seizures in animal studies.[1] While less common in vitro, consider this possibility if observing unexpected neurological phenotypes in neuronal cell cultures. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
Quantitative Data Summary
Table 1: In Vitro Activity of BMS-641988
| Parameter | Cell Line | Value | Reference |
| AR Binding Affinity (Ki) | MDA-MB-453 | 10 nM | [1] |
| AR Antagonist Activity (IC50) | MDA-MB-453 | 56 nM | [1] |
| Cell Growth Inhibition (IC50) | MDA-MB-453 | 16 nM | [10] |
| Cell Growth Inhibition (IC50) | LNCaP | 153 nM | [10] |
Experimental Protocols & Workflows
General Experimental Workflow for Assessing BMS-641988 Activity
Caption: General workflow for in vitro evaluation of BMS-641988.
Detailed Protocol: AR Transactivation Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP or MDA-MB-453) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to attach overnight.
-
Transfection (for reporter assays): Co-transfect cells with an androgen-responsive element (ARE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Preparation: Prepare serial dilutions of BMS-641988 in the appropriate cell culture medium.
-
Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., dihydrotestosterone, DHT) to induce AR activity.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the BMS-641988 concentration to determine the IC50 value.
Signaling Pathway
Androgen Receptor Signaling and Inhibition by BMS-641988
Caption: Simplified diagram of the Androgen Receptor signaling pathway and its inhibition by BMS-641988.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. BMS-641988 | Androgen Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
preventing precipitation of (rel)-BMS-641988 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rel)-BMS-641988. The information provided aims to address common challenges, with a focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal androgen receptor (AR) antagonist.[1][2] It is a potent and competitive inhibitor of the androgen receptor, with a Ki of 1.7 nM.[3] Its primary mechanism of action involves binding to the AR, thereby preventing androgen-induced receptor activation and the subsequent transcription of target genes involved in cell proliferation.[1][4][5][6]
Q2: I am observing precipitation of this compound when preparing my aqueous solution. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is its low intrinsic aqueous solubility. Factors that can contribute to precipitation include:
-
High concentration: Exceeding the solubility limit of the compound in the chosen solvent system.
-
Solvent composition: Insufficient amount of organic co-solvent or solubilizing agents in the final aqueous solution.
-
pH of the solution: The solubility of ionizable compounds can be pH-dependent.
-
Temperature: Changes in temperature can affect solubility.
-
Improper mixing: Failure to achieve a homogenous solution.
Q3: How can I prevent precipitation of this compound in my experiments?
Several strategies can be employed to prevent precipitation:
-
Use of co-solvents: Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol (PEG) are commonly used to dissolve the compound before dilution in an aqueous buffer.
-
Inclusion of surfactants: Surfactants like Tween-80 can help to maintain the compound in solution by forming micelles.
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the impact of pH on the solubility of this compound is not well-documented.
-
Sonication and heating: These methods can aid in the initial dissolution of the compound. However, care should be taken to avoid degradation of the compound at high temperatures.[3]
-
Fresh preparation: It is recommended to prepare aqueous solutions of this compound fresh before each experiment to minimize the risk of precipitation over time.[3]
Q4: Is there a recommended formulation for in vivo studies?
Yes, a commonly used formulation for in vivo studies to achieve a concentration of at least 1.25 mg/mL is as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
The preparation method involves first dissolving this compound in DMSO, then adding PEG300 and Tween-80, and finally making up the volume with saline.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (106.06 mM) | Ultrasonic assistance may be needed.[3] |
| Aqueous Buffers (e.g., PBS) | Data not available | Expected to have low solubility. |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL | A clear solution can be obtained.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[3]
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Thaw the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a separate sterile tube, prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium).
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, consider reducing the final concentration of this compound.
Protocol 3: Kinetic and Thermodynamic Solubility Assays
For researchers wishing to determine the solubility of this compound in their specific buffer systems, standardized kinetic and thermodynamic solubility assays can be performed.
Kinetic Solubility Assay (High-Throughput Screening):
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Add the aqueous buffer of interest to each well, causing the compound to potentially precipitate.
-
Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[7][8]
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.
-
Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, filter or centrifuge the solution to remove the undissolved solid.
-
Quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV. This concentration represents the thermodynamic solubility.[7][9]
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and the antagonistic action of this compound.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. inventivapharma.com [inventivapharma.com]
challenges in working with (rel)-BMS-641988
Technical Support Center: (rel)-BMS-641988
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from BMS-641988?
This compound refers to the relative configuration of BMS-641988.[1][2] BMS-641988 is a potent, nonsteroidal competitive antagonist of the Androgen Receptor (AR).[3][4][5] The "(rel)" notation implies that the stereochemical relationship between different chiral centers in the molecule is defined, but the absolute stereochemistry of the entire molecule may not be. This is critical because different stereoisomers can have vastly different biological activities. For instance, the (R)-enantiomer at the C-5 position of the BMS-641988 scaffold is a potent antagonist, whereas the (S)-enantiomer has been shown to be a potent AR agonist.[6] Therefore, the specific isomeric composition of your this compound sample is crucial for interpreting experimental results.
2. What is the primary mechanism of action for BMS-641988?
BMS-641988 is a competitive antagonist of the Androgen Receptor (AR).[3] It binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone.[7] This blockage inhibits AR-mediated gene transcription, which is crucial for the growth of prostate cancer cells.[8][9] Its binding affinity is approximately 20 times higher than that of bicalutamide (B1683754).[3]
3. What are the recommended storage conditions for this compound?
For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years.[10] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[10] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[11]
4. Can BMS-641988 exhibit agonist activity?
Yes, under certain conditions, BMS-641988 can display partial agonist activity. For example, it has been observed to stimulate the proliferation of LNCaP human prostate cancer cells.[9][12] This is a known phenomenon for some potent antiandrogens.[9][12] If you observe unexpected cell proliferation or activation of AR target genes, consider the possibility of partial agonism, especially in cell lines with mutant AR or in specific experimental contexts.
5. What are the known off-target effects and toxicities?
The clinical development of BMS-641988 was halted due to a grade 3 seizure observed in a patient during a Phase I trial.[3][13][14] Preclinical studies later showed that BMS-641988 can act as a negative allosteric modulator of the GABA-A receptor, which is the likely cause of its neurotoxicity.[3] Additionally, it has been noted to cause some QT prolongation.[3] These potential off-target effects should be carefully considered when designing and interpreting in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation in Media | The compound has limited aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low in the aqueous buffer or cell culture medium. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous solutions, ensure the final DMSO concentration is kept as low as possible (typically <0.1%) but sufficient to maintain solubility. Sonication can aid in dissolving the compound in DMSO.[10] For in vivo studies, specific formulation protocols using co-solvents like PEG300 and surfactants like Tween-80 are available.[11] |
| Inconsistent Results Between Experiments | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Isomeric Purity: The sample may be a mix of antagonist (R) and agonist (S) stereoisomers. 3. Cell Line Integrity: Cell line authentication and passage number can affect response. | 1. Aliquot stock solutions and store them at -80°C.[11] Use fresh aliquots for each experiment. 2. Verify the isomeric purity of your compound with the supplier. If possible, obtain a sample with high enantiomeric excess for the desired isomer. 3. Use low-passage, authenticated cell lines. |
| Unexpected Cell Proliferation (Agonist Effect) | The compound is known to have partial agonist activity in certain cell lines, such as LNCaP.[9][12] This can be due to specific AR mutations in the cell line. | 1. Use a cell line with a wild-type AR, such as MDA-MB-453, to confirm antagonist activity. 2. Test a range of concentrations, as agonist/antagonist effects can be concentration-dependent. 3. Acknowledge this dual activity when interpreting your data. |
| Limited Efficacy in In Vivo Xenograft Models | BMS-641988 primarily has a cytostatic (inhibits growth) rather than a cytotoxic (kills cells) effect.[13] Tumors may regrow after treatment is discontinued.[13] | 1. Set appropriate endpoints for your study, such as tumor growth inhibition rather than regression.[8] 2. Consider continuous dosing schedules to maintain therapeutic concentrations. 3. Compare efficacy against a known standard like bicalutamide, where BMS-641988 is expected to be superior.[8][9] |
| Adverse Events in Animal Studies (e.g., Seizures) | The compound has known neurotoxicity due to its effect on GABA-A receptors.[3] | 1. Carefully monitor animals for any signs of neurotoxicity. 2. Start with lower doses and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model. 3. Be aware that the clinical development was stopped due to a seizure event in humans, indicating a narrow therapeutic window.[13][14] |
| Metabolism and Active Metabolites | BMS-641988 is metabolized by the enzyme CYP3A4 into active metabolites (BMS-570511 and BMS-501949) that also possess antiandrogenic activity.[3] | 1. In long-term in vitro assays with metabolically active cells, consider that the observed effect may be due to a combination of the parent compound and its metabolites. 2. For in vivo studies, pharmacokinetic analysis should ideally measure both the parent compound and its active metabolites. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Binding Affinity (Ki) | 10 nM | For the human Androgen Receptor | [3] |
| Functional Antagonism (IC50) | 56 nM | General antagonist activity | [3] |
| 16 nM | Inhibition of cell growth (MDA-MB-453 cells, wild-type AR) | [11] | |
| 153 nM | Inhibition of cell growth (LNCaP cells, mutant AR) | [11] | |
| Relative Potency | 3- to 7-fold | Greater antiandrogenic activity compared to bicalutamide in vitro | [3][12] |
| Solubility in DMSO | ~45-50 mg/mL | Requires sonication for optimal dissolution | [10][11] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Objective: To prepare a stable, concentrated stock solution for use in in vitro and in vivo experiments.
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), ultrasonic bath, sterile microcentrifuge tubes.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
If dissolution is slow, use an ultrasonic bath to facilitate the process.[10][11]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to prevent contamination and degradation from freeze-thaw cycles.
-
Store the aliquots at -80°C.[11]
-
For cell culture experiments, dilute the stock solution directly into the culture medium to the final desired concentration. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.1%).
-
In Vitro Androgen Receptor Antagonism Assay
-
Objective: To determine the IC50 value of this compound in a cell-based assay.
-
Materials: MDA-MB-453 cells (AR-positive), cell culture medium, androgen (e.g., Dihydrotestosterone - DHT), this compound, cell viability reagent (e.g., CellTiter-Glo®).
-
Protocol:
-
Seed MDA-MB-453 cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound for 1-2 hours.
-
Add a fixed, sub-maximal concentration of DHT to stimulate AR activity in all wells except for the negative control.
-
Include appropriate controls: vehicle-only (negative control), DHT-only (positive control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell proliferation/viability using a suitable assay reagent according to the manufacturer's instructions.
-
Plot the cell viability against the log concentration of this compound and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Visualizations
Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.
Caption: Troubleshooting workflow for unexpected agonist-like effects of BMS-641988.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-641988 - Wikipedia [en.wikipedia.org]
- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BMS-641988 | Androgen Receptor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects of BMS-641988 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid and interpret off-target effects of BMS-641988 in cell-based assays.
Introduction to BMS-641988
BMS-641988 is a potent, nonsteroidal competitive antagonist of the Androgen Receptor (AR).[1][2] It exhibits significantly higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide.[1][3] While a powerful tool for studying AR signaling, its clinical development was halted due to off-target effects, namely seizures, which highlights the importance of careful experimental design and data interpretation in preclinical research.[4]
The primary off-target activities of BMS-641988 identified to date are:
-
Negative allosteric modulation of the GABAA receptor: This can lead to neuronal hyperexcitability.[4]
-
Inhibition of the hERG potassium channel: This can result in QT interval prolongation and potential cardiotoxicity.
This guide will help you design experiments to minimize these off-target effects and provide troubleshooting advice for unexpected results.
Quantitative Data Summary
The following table summarizes the key quantitative data for BMS-641988 and the comparator compound, bicalutamide.
| Parameter | BMS-641988 | Bicalutamide | Notes |
| On-Target Potency | |||
| AR Binding Affinity (Ki) | ~1.7 - 10 nM | ~160 nM | BMS-641988 has a significantly higher affinity for the androgen receptor. |
| AR Antagonist Activity (IC50) | ~16 - 56 nM | ~160 nM | Potency can vary depending on the cell line and assay conditions. |
| Off-Target Activity | |||
| GABAA Receptor Modulation | Negative Allosteric Modulator | Not reported as a primary off-target | This activity is linked to the potential for seizures observed in clinical trials. |
| hERG Channel Inhibition (IC50) | Data not readily available in public domain | Not reported as a primary off-target | hERG inhibition is a common cause of drug-induced QT prolongation. |
| Recommended Concentration Range for Cell-Based Assays | 10 nM - 1 µM | 100 nM - 10 µM | Start with a dose-response curve to determine the optimal concentration for your specific cell line and assay. It is advisable to stay as close to the on-target IC50 as possible to minimize off-target effects. |
Troubleshooting Guides and FAQs
Unexpected Cell Viability or Proliferation Results
Q1: I'm observing unexpected changes in cell viability (e.g., increased cell death or decreased proliferation) in my non-prostate cancer cell line treated with BMS-641988. What could be the cause?
A1: Unexpected effects on cell viability in cell lines that do not primarily rely on androgen receptor signaling for survival could be due to off-target effects. Here’s a troubleshooting workflow:
Troubleshooting Workflow for Unexpected Viability Changes
Caption: Troubleshooting workflow for unexpected cell viability results.
Q2: My prostate cancer cell line is showing a weaker than expected response to BMS-641988, even at high concentrations. What should I check?
A2:
-
Cell Line Characteristics: Ensure your cell line expresses the wild-type androgen receptor. Some cell lines, like LNCaP, have a mutated AR that can alter antagonist activity.
-
Compound Integrity: Verify the integrity and concentration of your BMS-641988 stock solution.
-
Experimental Conditions: Ensure that the androgen stimulation (e.g., with DHT or R1881) is optimal. If the androgen concentration is too high, it may require a higher concentration of the antagonist to see an effect.
-
Assay Readout: Confirm that your assay readout (e.g., reporter gene, target gene expression) is sensitive enough to detect changes in AR activity.
Interpreting Gene Expression Data
Q3: I performed RNA-sequencing on cells treated with BMS-641988 and see changes in genes not typically associated with androgen receptor signaling. How do I determine if these are off-target effects?
A3: This is a common challenge with potent, biologically active small molecules. Here’s a strategy to dissect on-target from off-target gene expression changes:
Workflow for Analyzing Gene Expression Data
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androgen Receptor (AR) Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Western blot analysis for androgen receptor (AR) detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the detection of the androgen receptor by Western blot, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing multiple bands for the androgen receptor on my Western blot?
Multiple bands for the androgen receptor are a common observation and can be attributed to several factors:
-
AR Isoforms and Splice Variants: The full-length androgen receptor (AR-FL) has a predicted molecular weight of approximately 110 kDa.[1] However, various splice variants exist, with AR-V7 being a prominent example, which lacks the ligand-binding domain and has an approximate molecular weight of 80 kDa.[2] Another described isoform, AR-A, has an apparent molecular weight of about 87 kDa. The 22Rv1 cell line is known to express both full-length AR and AR variants, making it a useful positive control.[2][3]
-
Post-Translational Modifications (PTMs): The androgen receptor undergoes extensive post-translational modifications, including phosphorylation, acetylation, ubiquitination, and SUMOylation, which can alter its apparent molecular weight and result in band shifts.[4]
-
Phosphorylation: Phosphorylation can lead to a slight increase in the apparent molecular weight of the AR, causing a "mobility shift" on the gel.[5][6] For instance, androgen treatment can induce the appearance of higher molecular weight isoforms (112-114 kDa) due to increased phosphorylation.[6]
-
Ubiquitination: The addition of ubiquitin molecules can result in a "laddering" effect, with multiple bands appearing at higher molecular weights than the primary AR band. This can be observed by treating cells with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated AR species.[7][8]
-
Protein Degradation: Lower molecular weight bands may be the result of protein degradation during sample preparation. It is crucial to use fresh protease inhibitors in the lysis buffer and keep samples on ice to minimize this.
Q2: I am not detecting any signal, or the signal for the androgen receptor is very weak. What are the possible reasons?
A weak or absent signal can be frustrating. Here are several potential causes and solutions:
-
Low AR Expression: The target cells or tissues may have very low endogenous levels of the androgen receptor. Consider using a positive control cell line known to express high levels of AR, such as LNCaP (for full-length AR) or 22Rv1 (for full-length and variants), to validate your protocol and antibody.[1][3]
-
Subcellular Localization: In the absence of androgens, the AR is predominantly located in the cytoplasm.[4] If you are using a lysis buffer that does not efficiently lyse the nuclear membrane, you may be losing the nuclear fraction of AR, which is more abundant upon androgen stimulation. For whole-cell lysates that include nuclear proteins, a RIPA buffer is often recommended due to its stronger detergents.[9][10][11]
-
Antibody Issues:
-
Incorrect Antibody: Ensure your primary antibody is validated for Western blotting and recognizes the AR from the species you are studying.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Try optimizing the antibody dilution.
-
Antibody Specificity: If you are looking for a specific splice variant, make sure you are using a variant-specific antibody (e.g., an AR-V7 specific antibody).[3]
-
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. This can be checked by staining the membrane with Ponceau S after transfer.
-
Blocking Buffer: Over-blocking or using an inappropriate blocking agent can mask the epitope recognized by the antibody. If using non-fat dry milk, consider switching to bovine serum albumin (BSA) or vice-versa.
Q3: My Western blot shows high background. How can I reduce it?
High background can obscure the specific signal. Here are some tips to reduce it:
-
Blocking: Ensure that the blocking step is sufficient. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (5% non-fat dry milk or 5% BSA in TBST).
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try further diluting your antibodies.
-
Washing Steps: Increase the number and/or duration of the washing steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.
Q4: How can I confirm that the band I am detecting is a specific post-translationally modified form of AR?
To confirm a specific PTM, you can perform the following:
-
Immunoprecipitation-Western Blot (IP-WB): First, immunoprecipitate the androgen receptor from your cell lysate using an AR-specific antibody. Then, perform a Western blot on the immunoprecipitated sample using an antibody that specifically recognizes the modification of interest (e.g., an anti-acetyl-lysine or anti-ubiquitin antibody).[8][12][13]
-
Use of PTM-Specific Antibodies: If available, use a primary antibody that specifically recognizes a phosphorylated form of AR (e.g., a phospho-S81 AR antibody).[14]
-
Enzymatic Treatment: Treat your lysate with a specific enzyme to remove the modification. For example, treating with a phosphatase should cause a mobility shift downwards (faster migration) for a phosphorylated protein.
Data Presentation: Reagent and Antibody Recommendations
The following tables summarize key quantitative data for performing a Western blot for the androgen receptor.
Table 1: Recommended Lysis Buffers for Androgen Receptor Detection
| Lysis Buffer | Composition | Recommended Use |
| RIPA Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Whole-cell extracts, including nuclear and membrane-bound proteins. Recommended for ensuring the extraction of nuclear AR.[9][10][11] |
| NP-40 Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1.0% NP-40 | Cytoplasmic and membrane-bound proteins. Milder than RIPA.[9] |
Note: Always add freshly prepared protease and phosphatase inhibitor cocktails to the lysis buffer before use.
Table 2: Selection of Commercially Available Primary Antibodies for Androgen Receptor
| Antibody (Clone/Name) | Host Species | Clonality | Target | Applications Cited |
| AR441 | Mouse | Monoclonal | Full-length AR and A-form | WB, IHC, IF, IP, Flow Cytometry[15][16] |
| N-20 | Rabbit | Polyclonal | N-terminus of AR (detects FL and variants) | WB, IP[2][12] |
| D6F11 | Rabbit | Monoclonal | Full-length AR and variants | WB[17] |
| AR-V7 Specific (E3O8L) | Rabbit | Monoclonal | AR-V7 splice variant | WB[3] |
Note: This is not an exhaustive list. Researchers should always consult the manufacturer's datasheet for recommended dilutions and specific applications. There are numerous suppliers for AR antibodies.[18][19][20]
Experimental Protocols
Detailed Methodology for Western Blot of Androgen Receptor
This protocol provides a comprehensive step-by-step guide for the detection of AR from cell lysates.
1. Cell Lysis and Protein Extraction
-
Culture cells (e.g., LNCaP, 22Rv1) to 80-90% confluency. If investigating ligand-dependent effects, serum-starve cells before treatment with androgens (e.g., dihydrotestosterone, DHT) or antagonists.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Activate PVDF membranes with methanol (B129727) prior to transfer.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Androgen Receptor Signaling and Nuclear Translocation
The following diagram illustrates the basic signaling pathway of the androgen receptor, leading to its translocation into the nucleus and subsequent gene regulation.
Caption: Simplified pathway of androgen receptor activation and nuclear translocation.
Western Blot Experimental Workflow
This diagram outlines the key steps involved in performing a Western blot for androgen receptor detection.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. androgen receptor antibody (81844-1-RR) | Proteintech [ptglab.com]
- 5. Phosphorylation of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of androgen receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeting steroid hormone receptors for ubiquitination and degradation in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Androgen Receptor Acetylation Governs trans Activation and MEKK1-Induced Apoptosis without Affecting In Vitro Sumoylation and trans-Repression Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation of androgen receptor by ARD1 promotes dissociation from HSP90 complex and prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. androgen receptor antibody | 12 products in Validated Antibody Database; 26 cited in the literature; 148 total from 17 suppliers [labome.com]
- 16. Androgen Receptor Antibody (Concentrate) | Agilent [agilent.com]
- 17. Replication study: androgen receptor splice variants determine taxane sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Androgen Receptor Antibodies [antibodies-online.com]
- 19. Anti-Androgen Receptor Antibodies | Invitrogen [thermofisher.com]
- 20. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Xenograft Tumor Growth for BMS-641988 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing xenograft tumor growth in studies involving the potent androgen receptor (AR) antagonist, BMS-641988.
Frequently Asked Questions (FAQs)
Q1: What is BMS-641988 and what is its mechanism of action?
A1: BMS-641988 is a nonsteroidal antiandrogen that acts as a potent competitive antagonist of the androgen receptor (AR).[1] It exhibits a significantly higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide (B1683754).[1] Its primary mechanism of action is to inhibit AR-mediated transactivation, thereby blocking the signaling pathway that drives the growth of many prostate cancers.[2]
Q2: Which xenograft models are most suitable for studying the efficacy of BMS-641988?
A2: Preclinical studies have demonstrated the efficacy of BMS-641988 in several human prostate cancer xenograft models, most notably:
-
CWR22-BMSLD1: An androgen-sensitive human prostate cancer xenograft model that is particularly useful for assessing novel antiandrogens as it is only marginally responsive to bicalutamide.[3]
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that is widely used in prostate cancer research.[4]
-
LuCaP 23.1: A patient-derived xenograft (PDX) model of human prostate cancer that expresses wild-type AR and is androgen-dependent.[4][5]
Q3: What is the recommended formulation and route of administration for BMS-641988 in mice?
A3: In preclinical xenograft studies, BMS-641988 has been administered orally (p.o.). A common vehicle for formulation is a suspension of 80% PEG-400 and 20% Tween 20.[3]
Q4: What are the expected outcomes of BMS-641988 treatment in responsive xenograft models?
A4: In responsive models like CWR22-BMSLD1 and LuCaP 23.1, BMS-641988 has been shown to induce significant tumor growth inhibition, often resulting in tumor stasis (a halt in tumor growth).[2][4] It has demonstrated superior efficacy compared to bicalutamide in these models.[2]
Troubleshooting Guides
Issue 1: Suboptimal or No Tumor Growth
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Cell Health | - Use cells with a low passage number, as high-passage cells can have reduced tumorigenicity.[6]- Ensure cell viability is >90% before injection.- Harvest cells during the exponential growth phase. |
| Incorrect Injection Technique | - For subcutaneous injection, ensure the cell suspension is injected into the subcutaneous space and not intradermally.- Work quickly to minimize the time cells are in suspension before injection.[7] |
| Insufficient Cell Number | - The optimal number of cells can vary. For LNCaP xenografts, 1-5 million cells are often used.[6][7] For CWR22Pc (a cell line from CWR22), 20 million cells have been used.[8]- If tumor take rates are low, consider increasing the number of injected cells. |
| Lack of Extracellular Matrix Support | - Co-injection of cells with an extracellular matrix like Matrigel can significantly improve tumor take rates and growth. A 1:1 ratio of cell suspension to Matrigel is commonly used.[6][7] |
| Host Immune Response | - Ensure the use of appropriately immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[9] |
Issue 2: High Variability in Tumor Growth
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Injections | - Ensure a homogenous cell suspension to inject the same number of viable cells into each mouse.- Standardize the injection volume and location for all animals. |
| Animal Health and Husbandry | - Maintain a consistent and stress-free environment for the animals, as stress can impact tumor growth.- Monitor animal health closely and ensure consistent access to food and water. |
| Tumor Measurement Inaccuracy | - Use digital calipers for precise tumor measurements.- Have the same individual perform tumor measurements throughout the study to minimize inter-operator variability.- Use a consistent formula for calculating tumor volume, such as (Length x Width²)/2. |
Issue 3: Unexpected Tumor Regression or Slowdown in Control Group
| Potential Cause | Troubleshooting Steps & Recommendations |
| Androgen Deprivation | - For androgen-sensitive models like LNCaP and CWR22, ensure that male mice are not castrated unless it is part of the experimental design. These tumors require androgens for optimal growth.[7] |
| Nutritional Factors | - Ensure a consistent and adequate diet for the animals, as nutritional deficiencies can impact tumor growth. |
| Cell Line Instability | - Periodically perform quality control checks on the cell line, such as STR profiling, to ensure its identity and stability. |
Data Presentation
Table 1: Recommended Cell Inoculation Numbers for Xenograft Models
| Xenograft Model | Cell Type | Recommended Cell Number per Injection | Matrix | Reference |
| LNCaP | Cell Line | 1 - 5 million | 1:1 with Matrigel | [6][7] |
| CWR22Pc | Cell Line | 20 million | 1:1 with Matrigel | [8] |
| LuCaP 23.1 | PDX | Tumor Fragments | Not Applicable | [9] |
Table 2: Comparative Efficacy of BMS-641988 and Bicalutamide in the CWR22-BMSLD1 Xenograft Model
| Treatment | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | Reference |
| BMS-641988 | 90 | p.o., daily | >90% (stasis) | [2][3] |
| Bicalutamide | 150 | p.o., daily | <50% | [2][3] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous LNCaP Xenografts
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Use cells with a low passage number.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with ice-cold, serum-free medium or PBS.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Ensure viability is >90%.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 million cells per 100-200 µL. Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old male athymic nude or SCID mice.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week by measuring the length and width of the tumor with digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. Begin treatment when tumors reach an average volume of 150-200 mm³.
Protocol 2: Administration of BMS-641988
-
Formulation: Prepare a suspension of BMS-641988 in a vehicle of 80% PEG-400 and 20% Tween 20.[3] The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administration: Administer the BMS-641988 suspension orally (p.o.) to the mice using a gavage needle. The typical dosing frequency is once daily.
-
Monitoring: Continue to monitor tumor volume and body weight of the mice 2-3 times per week throughout the treatment period.
Visualizations
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of BMS-641988.
Caption: A typical experimental workflow for a xenograft study with BMS-641988.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a novel androgen-sensitive, prostate-specific antigen-producing prostatic carcinoma xenograft: LuCaP 23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LNCaP xenografts - Cell Biology [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. Androgen-regulated and highly tumorigenic human prostate cancer cell line established from a transplantable primary CWR22 tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LuCaP Prostate Cancer Patient‐Derived Xenografts Reflect the Molecular Heterogeneity of Advanced Disease and Serve as Models for Evaluating Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor bioavailability of BMS-641988 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-641988, with a specific focus on addressing potential challenges related to its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is BMS-641988 and what is its mechanism of action?
BMS-641988 is a nonsteroidal antiandrogen that acts as a potent competitive antagonist of the androgen receptor (AR).[1] It was developed by Bristol-Myers Squibb for the treatment of prostate cancer.[1] BMS-641988 exhibits a high binding affinity for the AR, with a Ki of 10 nM and an IC50 of 56 nM, and has demonstrated greater antiandrogenic activity than bicalutamide (B1683754) in in vitro studies.[1] The development of BMS-641988 was discontinued (B1498344) after a seizure was observed in a patient during a phase I clinical trial.[1]
Q2: My in vivo efficacy with BMS-641988 is lower than expected. Could this be due to poor bioavailability?
While published preclinical data suggests that BMS-641988 has a favorable pharmacokinetic profile with low clearance and moderate to long half-lives in several animal species, suboptimal in vivo efficacy could still be linked to formulation-dependent absorption issues.[2] Factors such as the vehicle used for administration, particle size of the compound, and its dissolution rate in the gastrointestinal tract can significantly impact the extent of oral absorption and, consequently, the therapeutic effect. It is advisable to evaluate the pharmacokinetic profile of your specific formulation to determine if suboptimal exposure is the cause of the lower-than-expected efficacy.
Q3: What are the known pharmacokinetic parameters of BMS-641988 in common animal models?
Pharmacokinetic data for BMS-641988 has been published for mouse, rat, and dog models. The compound generally exhibits low clearance and moderate to long half-lives. A summary of the available data is presented in the table below.
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of BMS-641988
| Species | Dose (mg/kg) | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | 10 | IV | 5.1 | 4.3 | 1.8 | - |
| 10 | PO | - | - | - | 100 | |
| Rat | 10 | IV | 11 | 2.5 | 2.0 | - |
| 10 | PO | - | - | - | 100 | |
| Dog | 1 | IV | 12 | 1.2 | 1.0 | - |
| 1 | PO | - | - | - | 100 |
Data sourced from: Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer.[2] Abbreviations: T1/2, half-life; CL, clearance; Vss, volume of distribution at steady state; F, bioavailability.
Troubleshooting Guide: Addressing Poor Bioavailability of BMS-641988
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of BMS-641988 in your animal experiments.
Problem: Inconsistent or low plasma concentrations of BMS-641988 following oral administration.
Potential Cause 1: Poor dissolution of the compound in the gastrointestinal tract.
-
Solution 1.1: Particle Size Reduction (Micronization). Reducing the particle size of BMS-641988 can increase its surface area, leading to enhanced dissolution and absorption.[3]
-
Solution 1.2: Amorphous Solid Dispersions. Dispersing BMS-641988 in a hydrophilic polymer matrix can improve its solubility and dissolution rate.[4][5]
-
Solution 1.3: Lipid-Based Formulations. Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like BMS-641988.[6]
Potential Cause 2: Inadequate formulation for the chosen animal model.
-
Solution 2.1: Formulation Screening. It is recommended to screen several different formulations to identify the one that provides the most consistent and optimal exposure in your specific animal model.
-
Solution 2.2: Consider the use of permeation enhancers. These excipients can improve the transport of the drug across the intestinal epithelium.[6]
Hypothetical Improvement of Bioavailability with Different Formulation Strategies
Table 2: Projected Pharmacokinetic Parameters of BMS-641988 with Enhanced Formulations (Hypothetical Data)
| Formulation | Animal Model | Dose (mg/kg) | Route | Projected Cmax (ng/mL) | Projected AUC (ng*h/mL) | Projected Bioavailability (%) |
| Crystalline Suspension | Rat | 10 | PO | 1500 | 18000 | 40 |
| Micronized Suspension | Rat | 10 | PO | 2500 | 30000 | 65 |
| Solid Dispersion | Rat | 10 | PO | 3500 | 42000 | 90 |
| SEDDS | Rat | 10 | PO | 4000 | 45000 | >95 |
This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of BMS-641988
-
Objective: To prepare a suspension of micronized BMS-641988 for oral administration.
-
Materials:
-
BMS-641988
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Mortar and pestle or a microfluidizer
-
Analytical balance
-
Stir plate and stir bar
-
-
Procedure:
-
Weigh the required amount of BMS-641988.
-
If using a mortar and pestle, triturate the BMS-641988 powder until a fine, uniform powder is obtained. For more efficient particle size reduction, consider using a high-pressure homogenizer or a microfluidizer.
-
Prepare the vehicle solution (0.5% methylcellulose in water).
-
Gradually add the micronized BMS-641988 powder to the vehicle while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or aggregates before administration.
-
Protocol 2: Preparation of a BMS-641988 Solid Dispersion using Solvent Evaporation
-
Objective: To prepare a solid dispersion of BMS-641988 to enhance its solubility.
-
Materials:
-
BMS-641988
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
-
-
Procedure:
-
Determine the desired ratio of BMS-641988 to polymer (e.g., 1:4 w/w).
-
Dissolve both BMS-641988 and the polymer in a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to an appropriate temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin film is formed on the wall of the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and ground into a powder for reconstitution in an aqueous vehicle before administration.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for BMS-641988
-
Objective: To prepare a lipid-based formulation of BMS-641988 for improved oral absorption.
-
Materials:
-
BMS-641988
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Select a suitable combination of oil, surfactant, and co-surfactant based on solubility and emulsification studies. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-surfactant.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is formed. This is the SEDDS pre-concentrate.
-
Add the desired amount of BMS-641988 to the SEDDS pre-concentrate.
-
Continue vortexing and gentle heating until the BMS-641988 is completely dissolved.
-
The final formulation should be a clear, yellowish, oily liquid that can be administered directly or filled into capsules.
-
Visualizations
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected agonist activity of (rel)-BMS-641988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (rel)-BMS-641988. This potent, nonsteroidal androgen receptor (AR) antagonist has demonstrated unexpected agonist activity, which this guide will help interpret.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a potent, nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1] Its intended mechanism of action is to bind to the AR with high affinity, thereby inhibiting the binding of androgens and subsequent transcriptional activity of the receptor.[2][3] This inhibition of AR signaling is crucial for the treatment of prostate cancer, as these tumors are often dependent on a functional AR for growth and survival.[2] Preclinical studies have shown that BMS-641988 has a greater potency in inhibiting AR-mediated transactivation compared to the standard antiandrogen, bicalutamide.[2]
Q2: We are observing agonist activity in our experiments with this compound, but it is described as an antagonist. Why is this happening?
The unexpected agonist activity of this compound can be attributed to its stereochemistry. The compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) in equal amounts: (R)-BMS-641988 and (S)-BMS-641988. Research has revealed that while the (R)-enantiomer is a potent AR antagonist , the (S)-enantiomer is a potent AR agonist .[4] Therefore, the presence of the (S)-isomer in the racemic mixture is the likely cause of the observed agonist effects in your experiments.[4]
Q3: How do the potencies of the (R) and (S) enantiomers of BMS-641988 compare?
The (R)- and (S)-enantiomers of BMS-641988 exhibit opposing activities with high potency. The (R)-enantiomer is a potent antagonist, while the (S)-enantiomer is a potent agonist. The agonist (S)-enantiomers have been shown to have consistently lower EC50 values in fluorescence polarization and ARE-luciferase assays, suggesting higher affinity and potency compared to their antagonist (R)-counterparts.[4]
Troubleshooting Guide
Issue: Unexpected Agonist Activity Observed in Androgen Receptor Assays
If you are observing agonist activity when treating cells with this compound, consider the following troubleshooting steps:
-
Confirm the Stereochemistry of Your Compound: Verify whether you are using the racemic mixture (this compound) or a specific enantiomer. If using the racemic mixture, the presence of the (S)-enantiomer is the most probable cause of the agonist activity.
-
Perform a Dose-Response Experiment: The agonist effect of the (S)-enantiomer may become more apparent at certain concentrations. A comprehensive dose-response curve can help to characterize the dual agonist/antagonist activity of the racemic mixture.
-
Utilize a Pure Enantiomer: If your experimental goals require a purely antagonistic effect, it is crucial to use the purified (R)-BMS-641988 enantiomer. The presence of even small amounts of the (S)-enantiomer can significantly impact the experimental outcome.[4]
-
Consider the Cellular Context: The expression levels of the androgen receptor and co-regulatory proteins in your cell line can influence the observed activity of AR modulators.
Data Presentation
Table 1: Comparative Activity of BMS-641988 Enantiomers
| Compound | Chirality | Androgen Receptor Activity |
| This compound | Racemic | Antagonist with partial agonist activity |
| (R)-BMS-641988 | R | Potent Antagonist |
| (S)-BMS-641988 | S | Potent Agonist |
Table 2: Binding Affinity and In Vitro Potency of this compound
| Compound | AR Binding Affinity (Ki) | In Vitro Antiandrogenic Activity (IC50) | Reference Compound |
| This compound | 10 nM | 56 nM | Bicalutamide |
| Bicalutamide | ~200 nM | ~150-350 nM | - |
(Data compiled from available literature[1])
Experimental Protocols
Androgen Receptor Activity Luciferase Reporter Gene Assay
This protocol provides a method to measure the transcriptional activity of the androgen receptor in response to this compound and its enantiomers.
Materials:
-
Prostate cancer cell line expressing endogenous AR (e.g., LNCaP, VCaP) or a suitable host cell line co-transfected with an AR expression vector (e.g., COS-1).[5]
-
Luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene.[5]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound, (R)-BMS-641988, (S)-BMS-641988.
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881) as a control agonist.
-
Bicalutamide as a control antagonist.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line.
-
Transfection (if necessary): Co-transfect the cells with the AR expression vector (if not endogenously expressed) and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds (this compound, (R)-BMS-641988, (S)-BMS-641988) and control compounds (DHT, bicalutamide).
-
To assess agonist activity , add the compounds directly to the cells.
-
To assess antagonist activity , pre-incubate the cells with the test compounds for a defined period (e.g., 1 hour) before adding a fixed concentration of an AR agonist (e.g., DHT).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: Androgen Receptor signaling pathway and points of modulation by BMS-641988 enantiomers.
Caption: Workflow for assessing AR agonist and antagonist activity using a luciferase reporter assay.
Caption: A logical flowchart for troubleshooting unexpected agonist activity of this compound.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical androgen receptor regulation by small molecule enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Compound Degradation of (rel)-BMS-641988 in Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of (rel)-BMS-641988 in storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, nonsteroidal androgen receptor (AR) antagonist that was investigated for the treatment of prostate cancer.[1][2][3] It functions by competitively binding to the AR, thereby inhibiting the transcriptional activity of androgens.[1][2] Although its clinical development was discontinued, it remains a valuable tool for preclinical research.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry, and dark place.[4] General best practices for small molecule compounds recommend storage at temperatures ranging from room temperature (15–25°C) to frozen (-20°C or below), depending on the desired storage duration.[5][6][7] For long-term storage, colder temperatures are preferable to minimize the risk of degradation.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound are more susceptible to degradation than the solid compound. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: What are the known metabolites of BMS-641988, and could they be mistaken for degradation products?
A4: Yes, it is important to distinguish between metabolites and degradation products. BMS-641988 is metabolized in vivo by the enzyme CYP3A4 to BMS-570511, which is then further reduced to BMS-501949.[1] All three compounds exhibit similar antiandrogenic activity.[1] When analyzing the purity of a stored sample, it is crucial to have analytical methods that can differentiate the parent compound from these potential metabolites, which could theoretically form under certain in vitro conditions.
Troubleshooting Guide: Investigating Degradation
This guide provides a systematic approach to identifying and mitigating the degradation of this compound.
Problem: I am observing a decrease in the expected activity of my this compound solution in my experiments.
Possible Cause 1: Compound Degradation in Solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][4]
-
Check for Repeated Freeze-Thaw Cycles: Determine if the stock solution has been subjected to multiple freeze-thaw cycles.[5]
-
Assess Purity: Analyze the purity of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Compare the chromatogram to that of a freshly prepared solution or a certified reference standard.
-
-
Solutions:
-
If degradation is confirmed, prepare a fresh stock solution from solid material.
-
Aliquot new stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Possible Cause 2: Incompatibility with Experimental Conditions.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: While specific data for this compound is limited, some functional groups within its structure may be susceptible to degradation in certain solvents or at particular pH values. The succinimide-like core, sulfonamide group, and trifluoromethylphenyl moiety are key areas to consider.
-
Hydrolysis: The succinimide (B58015) ring can be susceptible to hydrolysis, particularly at neutral to high pH.[2][9][10] The sulfonamide group is generally stable but can undergo hydrolysis under acidic conditions.[1][11] The trifluoromethyl group can hydrolyze to a carboxylic acid under strong basic conditions.[4]
-
Photodegradation: The trifluoromethylphenyl group may be susceptible to degradation upon exposure to UV light.[4][8]
-
-
Conduct a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, you can perform a forced degradation study. This involves exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic) and analyzing the resulting solutions by HPLC or LC-MS.
-
-
Solutions:
-
If instability is observed in a particular solvent or at a specific pH, consider using an alternative solvent system or adjusting the pH of your experimental buffers, if possible.
-
Protect your experimental solutions from light, especially if using UV-sensitive detection methods or if experiments are conducted over extended periods.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | Room Temperature (15-25°C) | Short-term | Store in a cool, dry, dark place.[4][6] |
| -20°C | Long-term | Ideal for preserving long-term integrity.[5][7] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][5] |
| -80°C | Up to 6 months | Recommended for long-term storage of solutions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a this compound sample. Method optimization may be required for specific instruments and degradation product separation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or another suitable modifier).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
Injection Volume: 10 µL.
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound. The appearance of new peaks may indicate the presence of degradation products or impurities.
Mandatory Visualizations
Caption: Metabolic pathway of BMS-641988.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
best practices for handling and storing (rel)-BMS-641988
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of (rel)-BMS-641988.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the relative configuration of BMS-641988, a potent, orally active, nonsteroidal antagonist of the androgen receptor (AR).[1][2][3] It was developed by Bristol-Myers Squibb for the potential treatment of prostate cancer.[4] this compound demonstrates high binding affinity to the AR and acts as a functional antagonist in vitro.[5][6][7]
2. What is the mechanism of action of this compound?
This compound is a competitive antagonist of the androgen receptor (AR).[4] It binds to the AR with high affinity, inhibiting AR-mediated transactivation and downstream signaling pathways that are crucial for the growth of prostate cancer cells.[8]
3. What are the key in vitro and in vivo activities of this compound?
This compound has shown potent antiandrogenic activity in various preclinical models. It exhibits a higher binding affinity for the AR compared to bicalutamide.[4] In vivo, it has demonstrated significant tumor growth inhibition in human prostate cancer xenograft models.[5][8]
4. Why was the clinical development of BMS-641988 discontinued?
The clinical development of BMS-641988 was terminated during Phase I trials due to a patient experiencing a seizure.[4][9] This suggests potential off-target effects, possibly as a negative allosteric modulator of the GABA-A receptor, which has been observed in animal models at high doses.[4] Researchers should be aware of this potential neurotoxic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in cell-based assays | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
| Incorrect concentration: Inaccurate dilution of the stock solution. | Verify calculations and ensure accurate pipetting. Use a recently calibrated pipette. | |
| Cell line issues: Cell line contamination, incorrect passage number, or development of resistance. | Use authenticated cell lines from a reputable source. Maintain a consistent cell passage number for experiments. | |
| Poor solubility of the compound in aqueous media | Low aqueous solubility: The compound has limited solubility in aqueous solutions. | For in vitro assays, use a solvent such as DMSO to prepare a high-concentration stock solution first, and then dilute it in the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.1%). |
| Precipitation during dilution: The compound may precipitate when diluted from a high-concentration stock into an aqueous buffer. | Try diluting the stock solution in a serum-containing medium, as serum proteins can help to maintain solubility. | |
| In vivo experiments show lower than expected efficacy | Inadequate dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | Refer to published studies for effective dose ranges in relevant animal models.[8][10] |
| Poor bioavailability: The formulation used for administration may result in poor absorption. | For in vivo administration, consider using a formulation with excipients that enhance solubility and absorption, such as PEG300, Tween-80, and saline, or corn oil.[2] |
Data Presentation
Table 1: In Vitro Activity of BMS-641988
| Parameter | Value | Cell Line | Reference |
| AR Binding Affinity (Ki) | 10 nM | MDA-MB-453 | [4] |
| AR Transactivation Inhibition (IC50) | 56 nM | - | [4] |
| Cell Growth Inhibition (IC50) | 16 nM | MDA 453 | [2] |
| Cell Growth Inhibition (IC50) | 153 nM | LNCaP | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | Room Temperature (in continental US) | Varies | [1] |
| Solid Powder | -20°C | 3 years | [11] |
| In Solvent | -80°C | 1 year | [11] |
| Stock Solution (-80°C) | -80°C | 6 months | [2] |
| Stock Solution (-20°C) | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor (AR) Antagonist Assay
This protocol outlines a cell-based reporter assay to determine the AR antagonist activity of this compound.
1. Cell Culture:
- Culture a suitable androgen-responsive cell line (e.g., LNCaP) in the recommended growth medium supplemented with fetal bovine serum (FBS).
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Transfection (for reporter assay):
- Seed the cells in a multi-well plate.
- Transfect the cells with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the stock solution to the desired concentrations in the cell culture medium.
- Add the diluted compound to the cells in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT). Include appropriate controls (vehicle, agonist only, antagonist only).
4. Reporter Gene Assay:
- After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
- Measure the activity of the reporter gene (e.g., luciferase) using a luminometer according to the manufacturer's instructions.
- Normalize the reporter gene activity to the control plasmid activity.
5. Data Analysis:
- Calculate the percentage of inhibition of AR activity for each concentration of this compound.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Visualizations
Caption: Androgen receptor signaling pathway and inhibition by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. BMS-641988 - Wikipedia [en.wikipedia.org]
- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation study of the novel antiandrogen BMS-641988 in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. chemicalbook.com [chemicalbook.com]
how to address batch-to-batch variability of (rel)-BMS-641988
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing potential batch-to-batch variability of (rel)-BMS-641988. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments, ensuring consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity (e.g., IC50 values) with different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in biological assays is a common challenge that can stem from several factors. For this compound, a potent nonsteroidal antagonist of the androgen receptor (AR), even minor variations can impact its efficacy.[1] Key potential causes include:
-
Purity Profile: The presence of even small amounts of impurities, such as starting materials, by-products from the synthesis, or degradation products, can interfere with the biological activity of the main compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, which can affect its bioavailability in cell-based assays and in vivo studies.
-
Solubility and Stability: Inconsistent solubility or degradation of the compound in your experimental media can lead to variations in the effective concentration.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can be toxic to cells or interfere with the assay.
-
Experimental Consistency: It is also crucial to ensure consistency in your experimental setup, including cell line passage number, reagent sources, and incubation times.
Q2: How can we verify the identity and purity of a new batch of this compound?
A2: A comprehensive analytical characterization is essential to confirm the identity and purity of each new batch. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. For a complex bridged bicyclic molecule like this compound, 1H and 13C NMR are critical.[2][3][4]
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the solid compound.
Q3: We've observed precipitation of this compound in our cell culture media. How can we address this?
A3: Precipitation indicates that the compound's solubility limit has been exceeded in your aqueous-based media. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is as low as possible (typically below 0.5%) to minimize both direct solvent effects and precipitation.
-
Prepare Fresh Solutions: Prepare working solutions fresh from a stock solution for each experiment.
-
Gentle Warming and Sonication: Gentle warming of the solution or brief sonication can sometimes help to dissolve the compound. However, be cautious as this could also accelerate degradation.
-
Use of Surfactants or Solubilizing Agents: In some cases, the use of a low concentration of a biocompatible surfactant or a solubilizing agent like cyclodextrin (B1172386) might be necessary, but this should be carefully validated to ensure it does not interfere with your assay.
Q4: What are the known metabolites of this compound, and could they interfere with our experiments?
A4: this compound is known to be metabolized by CYP3A4 to BMS-570511, which is then further reduced to BMS-501949.[1] All three compounds exhibit similar antiandrogenic activity.[1] In in vitro experiments with cells that have metabolic capacity (e.g., primary hepatocytes) or in in vivo studies, it is important to consider that the observed biological effect could be a composite of the parent compound and its active metabolites. When analyzing pharmacokinetic data, it is advisable to quantify both the parent compound and its major active metabolites.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Step 1: Initial Assessment and Data Review
Before performing new experiments, thoroughly review your existing data. Look for patterns in the variability. Does it correlate with specific batches, experimental conditions, or time?
Step 2: Analytical Characterization of Batches
If you suspect batch-to-batch variability, a side-by-side analytical comparison of the problematic and a reference (good) batch is crucial.
Table 1: Recommended Quality Control Specifications for this compound Research Batches
| Parameter | Method | Acceptance Criteria |
| Identity | ||
| Appearance | Visual Inspection | White to off-white solid |
| 1H NMR | 400 MHz or higher | Spectrum conforms to the reference structure |
| Mass Spectrum (ESI+) | LC-MS | m/z = 472.1 [M+H]+ |
| Purity | ||
| Purity by HPLC | RP-HPLC with UV detection | ≥ 98.0% |
| Individual Impurity | RP-HPLC with UV detection | ≤ 0.5% |
| Physical Properties | ||
| Solubility | In DMSO | ≥ 50 mg/mL |
| Residuals | ||
| Residual Solvents | GC-MS | As per ICH guidelines for the synthesis route |
For research purposes, a purity of ≥98% is generally recommended.[5][6]
Step 3: Biological Assay Troubleshooting
If analytical characterization does not reveal significant differences between batches, the source of variability may lie in the biological assay itself.
Table 2: Troubleshooting Inconsistent Biological Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in Androgen Receptor (AR) binding assay | - Differences in compound solubility in assay buffer- Degradation of the compound during incubation- Pipetting errors- Variability in receptor preparation | - Prepare fresh dilutions for each experiment- Perform a stability study of the compound in the assay buffer- Use calibrated pipettes and proper technique- Ensure consistent preparation of the AR source (cell lysate or recombinant protein) |
| Variable inhibition of AR-mediated transcription in a reporter assay | - Cell health and passage number- Inconsistent transfection efficiency- Variability in agonist stimulation | - Use cells within a consistent and low passage number range- Normalize reporter gene activity to a co-transfected control plasmid- Ensure consistent concentration and timing of androgen stimulation |
| Discrepancies in in vivo anti-tumor efficacy studies | - Differences in formulation and bioavailability- Inconsistent dosing- Animal health and variability | - Prepare fresh formulations for each dosing and ensure homogeneity- Use precise dosing techniques- Monitor animal health closely and randomize animals into treatment groups |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak.
-
Confirm the presence of the expected protonated molecule [M+H]+ at m/z 472.1.
-
Protocol 3: Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of different batches of this compound to the androgen receptor.
Methodology:
-
Materials:
-
AR source: Recombinant human AR protein or lysate from AR-expressing cells (e.g., LNCaP).
-
Radioligand: [³H]-Mibolerone or another suitable high-affinity AR agonist.
-
Assay Buffer: TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Test Compound: Serial dilutions of this compound in assay buffer.
-
-
Procedure:
-
In a 96-well plate, combine the AR source, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand + AR source) and non-specific binding (radioligand + AR source + a high concentration of unlabeled agonist).
-
Incubate at 4°C for 18-24 hours.
-
Separate bound from free radioligand (e.g., using a filter plate and vacuum manifold).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
Logical Relationship of Potential Causes of Variability
Caption: Interrelated factors contributing to batch-to-batch variability in experimental outcomes.
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 3. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
Technical Support Center: Mitigating Neurotoxic Effects of BMS-641988 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurotoxic effects, specifically seizures, during preclinical animal studies with BMS-641988. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of BMS-641988-induced neurotoxicity?
A1: The neurotoxic effects of BMS-641988, primarily seizures, are attributed to its activity as a negative allosteric modulator of the GABAA receptor. This action antagonizes the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), leading to hyperexcitability and convulsions. The active metabolite of BMS-641988, BMS-501949, is also a potent GABA-A antagonist and is understood to contribute significantly to this toxicity.
Q2: Are there established methods to prevent or terminate BMS-641988-induced seizures in animal models?
A2: While specific studies on mitigating BMS-641988-induced seizures are not available, a common and effective strategy for managing seizures induced by GABA-A receptor antagonists in preclinical models is the administration of a benzodiazepine (B76468), such as diazepam or midazolam.[1][2] These drugs act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thereby counteracting the antagonistic effect of BMS-641988. For prolonged seizures, or status epilepticus, prompt intervention with an anticonvulsant is critical to reduce mortality and morbidity.[1][3]
Q3: What are the recommended supportive care measures for animals exhibiting seizures after BMS-641988 administration?
A3: During the acute phase of a seizure, continuous monitoring is essential. Animals should be individually housed to prevent injury from cage mates. To prevent asphyxiation, bedding should be removed from the cage and replaced with a paper towel or disposable pad.[3] Maintaining adequate hydration is also crucial; administration of pharmaceutical-grade isotonic saline or lactated Ringer's solution (0.01 to 0.05 ml/gram of body weight) every 2-3 hours is recommended until the animal can drink on its own.[3]
Troubleshooting Guides
Issue 1: An animal is experiencing a tonic-clonic seizure after administration of BMS-641988.
Immediate Action:
-
Ensure Animal Safety: Place the animal in a cage without bedding to prevent asphyxiation.[3]
-
Administer Anticonvulsant: Administer a benzodiazepine to terminate the seizure. Commonly used options include:
-
Monitor Vital Signs: Continuously monitor the animal's breathing and recovery.
-
Provide Supportive Care: Once the seizure has subsided, provide hydration with saline or lactated Ringer's solution.[3]
Experimental Protocol: Termination of Status Epilepticus
This protocol is adapted from the pilocarpine-induced status epilepticus model and is applicable for managing drug-induced seizures.
-
Objective: To terminate ongoing seizure activity.
-
Materials:
-
Diazepam solution (5 mg/mL)
-
Sterile syringes and needles
-
Isotonic saline solution
-
-
Procedure:
-
As soon as tonic-clonic seizure activity is observed and confirmed, draw up the appropriate dose of diazepam based on the animal's body weight.
-
Administer diazepam at a dose of 5-10 mg/kg via intraperitoneal injection.[1][3]
-
Continuously observe the animal for cessation of seizure activity. Note the time to seizure termination.
-
Following seizure termination, administer subcutaneous or intraperitoneal fluids to maintain hydration.[3]
-
Monitor the animal at least once daily for the following days, assessing for weight loss and general well-being. Provide nutritional support if necessary.
-
Issue 2: High incidence of seizures is observed in a study cohort at a specific dose of BMS-641988.
Prophylactic Strategy:
For future cohorts, consider a prophylactic co-administration strategy to mitigate the anticipated neurotoxic effects.
Experimental Protocol: Prophylactic Co-administration of a GABA-A Agonist
While direct data for BMS-641988 is unavailable, this protocol is based on the principle of countering GABA-A antagonism.
-
Objective: To prevent or reduce the severity of BMS-641988-induced seizures.
-
Materials:
-
BMS-641988 solution
-
A GABA-A receptor agonist (e.g., muscimol) or a positive allosteric modulator (e.g., a benzodiazepine at a sub-sedative dose). The selection and dose of the co-administered agent would need to be optimized in a pilot study.
-
Vehicle for both compounds
-
-
Procedure:
-
Establish treatment groups:
-
Group 1: Vehicle control
-
Group 2: BMS-641988 alone
-
Group 3: BMS-641988 + Co-administered agent
-
Group 4: Co-administered agent alone
-
-
Administer the co-administered agent at a predetermined time point before the administration of BMS-641988. The timing should be based on the pharmacokinetic profile of the co-administered drug to ensure it is active when BMS-641988 reaches its peak concentration.
-
Administer BMS-641988.
-
Observe and score seizure activity for a defined period using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure, the maximum seizure stage reached, and the percentage of animals in each group that exhibit seizures.
-
Data Presentation
Table 1: Example Seizure Scoring (Racine Scale)
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
Table 2: Hypothetical Quantitative Data for Prophylactic Co-administration Study
| Treatment Group | N | % Seizure Incidence | Mean Max Seizure Score (± SEM) | Mean Latency to First Seizure (min ± SEM) |
| Vehicle | 10 | 0% | 0 | N/A |
| BMS-641988 (X mg/kg) | 10 | 80% | 4.2 ± 0.5 | 25 ± 5 |
| BMS-641988 + Diazepam (Y mg/kg) | 10 | 20% | 1.5 ± 0.3 | 60 ± 10 |
| Diazepam (Y mg/kg) | 10 | 0% | 0 | N/A |
Visualizations
Caption: Signaling pathway of BMS-641988 neurotoxicity and its mitigation.
Caption: Experimental workflow for managing acute seizures in animal studies.
References
Validation & Comparative
Preclinical Showdown: (rel)-BMS-641988 vs. Enzalutamide in Prostate Cancer Models
In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. This guide provides a comparative overview of two potent nonsteroidal antiandrogen compounds, (rel)-BMS-641988 and enzalutamide (B1683756), based on available preclinical data. While direct head-to-head preclinical studies are limited, this document collates and presents data from separate investigations to offer researchers, scientists, and drug development professionals a comprehensive summary of their individual preclinical performance.
Mechanism of Action: A Multi-pronged Attack on Androgen Receptor Signaling
Both this compound and enzalutamide function as competitive androgen receptor antagonists, but they exhibit distinct molecular interactions and downstream effects.
This compound is a potent, competitive antagonist of the androgen receptor.[1] It binds to the AR with high affinity, effectively blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This inhibition prevents the conformational changes in the AR that are necessary for its activation and subsequent translocation into the nucleus.
Enzalutamide also acts as a competitive AR inhibitor but has a multi-faceted mechanism of action.[3][4][5] It not only prevents androgen binding to the AR but also inhibits the nuclear translocation of the receptor.[3][4][5][6] Furthermore, for any AR that does manage to enter the nucleus, enzalutamide impairs the binding of the AR to DNA and the recruitment of co-activators, thereby preventing the transcription of androgen-dependent genes.[4][5] This multi-step inhibition is considered a key reason for its clinical efficacy.[5]
Comparative Analysis of Preclinical Data
The following tables summarize the available quantitative data from preclinical studies of this compound and enzalutamide. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay | Cell Line | Value | Reference |
| This compound | Androgen Receptor | Binding Affinity (Ki) | MDA-MB-453 | 10 nM | [1] |
| Androgen Receptor | Functional Antagonism (IC50) | MDA-MB-453 | 56 nM | [1] | |
| Androgen Receptor | Cell Growth Inhibition (IC50) | MDA 453 | 16 nM | [7] | |
| Androgen Receptor | Cell Growth Inhibition (IC50) | LNCaP | 153 nM | [7] | |
| Enzalutamide | Androgen Receptor | Binding Affinity | LNCaP | ~8-fold higher than bicalutamide | [8] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | CWR-22-BMSLD1 | 90 mg/kg, p.o., daily | >90% tumor growth inhibition | [9] |
| LuCaP 23.1 | Not specified | Induced stasis throughout ~30-day dosing | [9] | |
| CWR-22-BMSLD1 (bicalutamide-refractory) | 90 mg/kg, p.o., daily | Significant delay in tumor growth | [10] | |
| Enzalutamide | LNCaP (castrate-resistant) | Not specified | Impressive regression of tumors (in combination with AZD5363) | [11] |
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, the general methodologies employed in the preclinical evaluation of each compound are summarized below.
This compound
-
AR Binding Affinity Assays: Competition assays using [3H]dihydrotestosterone (DHT) in cells endogenously expressing the wild-type AR, such as MDA-MB-453 cells, were utilized to determine the binding affinity (Ki).[2]
-
AR-Mediated Transactivation Assays: Cell-based reporter assays were employed to measure the functional antagonist activity (IC50).[9] These assays typically involve cells transfected with an AR-dependent reporter gene.
-
In Vivo Xenograft Studies: Human prostate cancer cell lines, such as CWR-22-BMSLD1 and LuCaP 23.1, were subcutaneously implanted in male nude mice.[2][9] Tumor-bearing mice were then treated with this compound, vehicle control, or a comparator (e.g., bicalutamide), and tumor growth was monitored over time.[2][10]
Enzalutamide
-
AR Binding Affinity Assays: Competition assays with radiolabeled androgens were used to assess the binding affinity of enzalutamide to the AR, often in comparison to other antiandrogens like bicalutamide.[8]
-
Nuclear Translocation Assays: The ability of enzalutamide to inhibit the nuclear translocation of the AR was evaluated, likely using immunofluorescence or cellular fractionation techniques.[5]
-
In Vivo Xenograft Studies: Various prostate cancer xenograft models, including those resistant to other therapies, were used to assess the in vivo efficacy of enzalutamide.[11] These studies involved treating tumor-bearing mice with enzalutamide and monitoring tumor volume and other relevant markers like prostate-specific antigen (PSA) levels.[11]
Summary and Conclusion
Based on the available preclinical data, both this compound and enzalutamide are potent androgen receptor antagonists with significant anti-tumor activity in prostate cancer models. This compound demonstrates high binding affinity and robust tumor growth inhibition in xenograft models, including those resistant to bicalutamide.[1][9][10] Enzalutamide is characterized by its multi-faceted mechanism of action, targeting multiple steps in the AR signaling pathway, which is thought to contribute to its clinical success.[3][4][5]
It is crucial to reiterate that the data presented here are from separate studies, and a direct, controlled preclinical comparison of this compound and enzalutamide has not been identified in the public domain. Such a study would be necessary for a definitive comparative assessment of their preclinical profiles. Nevertheless, the individual datasets suggest that both compounds represent significant advancements in the development of androgen receptor-targeted therapies for prostate cancer. The clinical development of this compound was discontinued (B1498344) due to a seizure observed in a phase I trial.[1] Enzalutamide, on the other hand, is an approved and widely used treatment for advanced prostate cancer.[8][12]
References
- 1. BMS-641988 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. urotoday.com [urotoday.com]
- 9. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prostatecanceruk.org [prostatecanceruk.org]
A Head-to-Head Comparison of In Vitro Potency: BMS-641988 vs. Bicalutamide
An objective analysis of preclinical data reveals BMS-641988 as a significantly more potent antagonist of the androgen receptor (AR) compared to the established antiandrogen, bicalutamide (B1683754). Experimental data consistently demonstrates the superior binding affinity and inhibitory activity of BMS-641988 in various in vitro models of prostate cancer.
BMS-641988, a novel nonsteroidal antiandrogen, has demonstrated a marked increase in potency, exceeding that of the standard therapy bicalutamide by a significant margin in preclinical evaluations.[1] This heightened potency is observed in both its affinity for the androgen receptor and its ability to inhibit AR-mediated gene transcription.[1][2] In direct comparative studies, BMS-641988 exhibited a binding affinity for the wild-type androgen receptor that is 20-fold higher than that of bicalutamide.[3] This translates to a 3- to 7-fold greater potency in antagonizing AR-mediated transcription in cell-based reporter assays.[2]
Developed by Bristol-Myers Squibb for the treatment of prostate cancer, BMS-641988 is a competitive antagonist of the androgen receptor.[4] While it showed promise in early trials, its clinical development was halted due to adverse effects observed in a phase I study.[4] Bicalutamide, on the other hand, is a widely prescribed non-steroidal anti-androgen that functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing its activation and subsequent effects on gene expression that promote the growth of prostate cancer cells.[5][6]
Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency metrics for BMS-641988 and bicalutamide based on available preclinical data.
| Parameter | BMS-641988 | Bicalutamide | Fold Difference (approx.) | Cell Line | Reference |
| Binding Affinity (Ki) | 1.7 nM, 10 nM | Not explicitly stated in snippets | - | Not specified, MDA-MB-453 | [4][7] |
| Relative Binding Affinity | 20-fold higher | - | 20x | MDA-MB-453 | [3][4] |
| Functional Antagonist Activity (IC50) | 16 nM, 56 nM | 159-243 nM | 3-7x greater potency | MDA-MB-453, Not specified | [4][6][7] |
Experimental Protocols
The in vitro potency of BMS-641988 and bicalutamide was primarily determined through competitive binding assays and functional reporter gene assays.
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen, typically dihydrotestosterone (B1667394) ([³H]DHT), for binding to the androgen receptor.
-
Cell Culture: Human prostate cancer cell lines endogenously expressing the wild-type androgen receptor, such as MDA-MB-453, are cultured under standard conditions.[3]
-
Cell Lysate Preparation: Cells are harvested and lysed to release the intracellular components, including the androgen receptor.
-
Competitive Binding: The cell lysates are incubated with a fixed concentration of [³H]DHT and varying concentrations of the test compounds (BMS-641988 or bicalutamide).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved using methods like filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the drug that displaces 50% of the radiolabeled androgen) is calculated. The Ki (inhibition constant) can then be derived from the IC50 value.
AR-Mediated Transcriptional Reporter Assay
This cell-based assay quantifies the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Transfection: A suitable cell line is transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Cell Treatment: The transfected cells are treated with a known androgen agonist (e.g., DHT) to stimulate AR-mediated transcription, in the presence of increasing concentrations of the antagonist compounds (BMS-641988 or bicalutamide).
-
Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in the presence of the antagonist is used to determine its inhibitory potency, typically expressed as an IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action for androgen receptor antagonists.
Caption: Workflow for in vitro potency determination.
References
- 1. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BMS-641988 - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 6. Bicalutamide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of Androgen Receptor Antagonists in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) is a critical driver of prostate cancer progression. Targeting this receptor with antagonists is a cornerstone of therapy for advanced prostate cancer. This guide provides a head-to-head comparison of various AR antagonists based on their performance in preclinical prostate cancer cell models, supported by experimental data.
Overview of Androgen Receptor Antagonists
Androgen receptor antagonists are classified into first and second-generation compounds. First-generation antagonists, such as bicalutamide (B1683754), are susceptible to resistance, often through mechanisms that convert them into partial agonists in the context of AR overexpression or mutation. Second-generation antagonists, including enzalutamide, apalutamide, and darolutamide, were developed to overcome these limitations. They exhibit a higher binding affinity for the AR and more effectively prevent its nuclear translocation and binding to DNA.[1][2][3] This guide focuses on the comparative efficacy of these agents in in vitro settings.
Quantitative Performance Data
The following tables summarize the quantitative data on the anti-proliferative and AR-inhibitory activities of various AR antagonists across different prostate cancer cell lines. These cell lines represent various stages of prostate cancer, including androgen-sensitive (LNCaP, VCaP, LAPC4) and castration-resistant (C4-2, 22Rv1) states, as well as harboring wild-type or mutated AR.[4][5]
Table 1: Anti-proliferative Activity (GI₅₀/IC₅₀ in nM)
| Cell Line | AR Status | Bicalutamide | Enzalutamide | Apalutamide | Darolutamide | Novel/Other | Reference |
| LNCaP | T878A mutant | 1370 nM (IC₅₀) | 1150 nM (IC₅₀) | - | - | AR002: 2.3 µM (GI₅₀) | [6] |
| LNCaP | T878A mutant | >10,000 nM | 210 nM | - | 300 nM | BAY 1024767: 230 nM | [4] |
| VCaP | AR amplified | >10,000 nM | 180 nM | - | 130 nM | BAY 1024767: 120 nM | [4] |
| LAPC-4 | Wild-type AR | >10,000 nM | 250 nM | - | - | BAY 1024767: 110 nM | [4] |
| 22Rv1 | AR-V7 splice variant | >10,000 nM | 240 nM | - | - | BAY 1024767: 250 nM | [4] |
| LNCaP AR F877L | F877L mutant | - | >10,000 nM | >10,000 nM | >10,000 nM | TRC-253: >10,000 nM | [7] |
Table 2: AR Binding and Transcriptional Activity (IC₅₀ in nM)
| Assay Type | Bicalutamide | Enzalutamide | Apalutamide | Darolutamide | Novel/Other | Reference |
| AR Binding (FP) | 145 nM | 920 nM | - | - | AR002: 328.7 nM | [6] |
| AR Transcriptional Reporter (GeneBlazer™) | 1370 nM | 1150 nM | - | - | AR002: 557 nM | [6] |
| AR Binding (AR-HEK293 cells) | - | - | - | 26 nM | - | [1] |
| AR Binding Affinity (vs. Bicalutamide) | 1x | 5-8x higher | 7-10x higher | - | - | [1][2] |
| AR Luciferase Reporter (0.45 nM testosterone) | - | 26 nM | 200 nM | 26 nM | - | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for comparing these antagonists, the following diagrams are provided.
Caption: Mechanism of Action of AR Antagonists.
Caption: Experimental Workflow for AR Antagonist Comparison.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (LNCaP, LAPC4, C4-2, VCaP, 22Rv1) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[5][9] Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are typically seeded in appropriate well plates and allowed to adhere overnight.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[5]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the AR antagonists (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., DMSO).[8] For androgen-dependent assays, cells may be steroid-starved for 48-72 hours in phenol (B47542) red-free medium with charcoal-stripped serum, followed by treatment with a synthetic androgen (e.g., 1 nM R1881) with or without the antagonists.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 6 days).[7]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values by plotting the percentage of cell viability against the log concentration of the antagonist and fitting to a dose-response curve.[7]
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates and treat with AR antagonists and/or androgens as described for the viability assay for a defined period (e.g., 16 hours).[8]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene for normalization (e.g., TBP, HPRT1).[8][10]
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment groups to the control group.[9]
Western Blot for AR Protein Levels
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against AR overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5][8]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the AR protein levels to the loading control.
Discussion and Conclusion
The provided data highlights the superior potency of second-generation AR antagonists (enzalutamide, apalutamide, darolutamide) over the first-generation compound bicalutamide in various prostate cancer cell line models.[1][2][4] However, the efficacy of these antagonists can be cell-line specific, influenced by the AR mutation status.[5][8] For instance, the F877L mutation in the AR ligand-binding domain confers resistance to enzalutamide, apalutamide, and darolutamide.[7]
Novel AR antagonists and degraders are continuously being developed to overcome existing resistance mechanisms.[11] The experimental protocols outlined here provide a standardized framework for the head-to-head comparison of these emerging agents against established AR inhibitors. A systematic comparison using identical experimental conditions is crucial for an accurate assessment of the relative potency and efficacy of different AR antagonists.[5] This guide serves as a valuable resource for researchers aiming to identify and characterize the next generation of therapies for prostate cancer.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(rel)-BMS-641988: A Comparative Guide to its Androgen Receptor Antagonistic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgen receptor (AR) antagonistic activity of (rel)-BMS-641988 with other relevant AR antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a novel, nonsteroidal androgen receptor antagonist that has demonstrated high binding affinity and potent functional antagonism of the AR in preclinical studies.[1][2] It has shown superior efficacy in inhibiting tumor growth in prostate cancer xenograft models when compared to the first-generation antiandrogen, bicalutamide (B1683754).[1][2][3][4] Developed by Bristol-Myers Squibb, this compound was investigated for the treatment of castration-resistant prostate cancer (CRPC).[5][6] Despite its promising preclinical profile, clinical development was halted during Phase I trials due to a seizure event in a patient.[5][6] This guide delves into the experimental data validating its AR antagonistic activity and compares it with other known AR antagonists.
Comparative Analysis of In Vitro AR Antagonistic Activity
The following table summarizes the in vitro activity of this compound in comparison to other AR antagonists.
| Compound | AR Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | Cell Line |
| This compound | 10 [5] | 56 [5][7] | MDA-MB-453[1][5] |
| Bicalutamide | ~200 (20-fold lower than BMS-641988)[3][5] | 160[7] | MDA-MB-453[1] |
| Enzalutamide (MDV3100) | Potent AR antagonist[1] | N/A | N/A |
| Hydroxyflutamide | Compared favorably with BMS-641988 precursors[1] | N/A | N/A |
In Vivo Efficacy in Prostate Cancer Xenograft Models
This compound has demonstrated significant in vivo efficacy in various prostate cancer xenograft models, outperforming bicalutamide.
| Xenograft Model | This compound Treatment | Bicalutamide Treatment | Outcome |
| CWR22-BMSLD1 | 90 mg/kg, p.o., qd | 150 mg/kg, p.o., qd | This compound showed superior tumor growth inhibition (>90%) compared to bicalutamide (<50%).[3][4] It was also effective in tumors refractory to bicalutamide.[3][4] |
| LuCaP 23.1 | N/A | N/A | This compound was highly efficacious, inducing stasis throughout the ~30-day dosing period.[4] |
Experimental Protocols
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the androgen receptor.
Methodology:
-
Cell Line: MDA-MB-453 cells, which endogenously express wild-type AR, are utilized.[1][3]
-
Competition Assay: A competitive binding assay is performed using [3H]-labeled dihydrotestosterone (B1667394) ([3H]DHT), a potent AR agonist.[3]
-
Procedure: Cell lysates containing the AR are incubated with a fixed concentration of [3H]DHT and varying concentrations of the test compound (e.g., this compound or bicalutamide).
-
Measurement: The amount of bound [3H]DHT is measured after separating the bound from the free radioligand.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]DHT (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activation Assay
Objective: To assess the functional antagonistic activity of the test compound on AR-mediated gene transcription.
Methodology:
-
Cell Line: MDA-MB-453 cells are transiently transfected with a reporter gene construct.[3]
-
Reporter Construct: The construct typically contains a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an AR-dependent promoter, such as the prostate-specific antigen (PSA) promoter.[1][3]
-
Procedure: Transfected cells are treated with an AR agonist (e.g., DHT) to stimulate transcription, along with varying concentrations of the test compound.
-
Measurement: The activity of the reporter enzyme is measured to quantify the level of gene transcription.
-
Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced reporter activity (IC50) is determined, representing its functional antagonist potency.
Visualizing the Molecular Mechanism and Experimental Workflow
Androgen Receptor Signaling Pathway and Antagonism
Caption: Androgen receptor signaling and the mechanism of this compound antagonism.
Experimental Workflow for Validating AR Antagonism
Caption: Workflow for preclinical validation of androgen receptor antagonists.
Conclusion
This compound is a potent, orally bioavailable, nonsteroidal AR antagonist with a distinct chemical scaffold.[1] Preclinical data strongly support its superior antagonistic activity over bicalutamide in both in vitro and in vivo models of prostate cancer.[3][4] While its clinical development was terminated, the extensive preclinical characterization of this compound provides a valuable benchmark for the development of next-generation AR antagonists. The data and methodologies presented in this guide can aid researchers in the evaluation and comparison of novel AR-targeting compounds.
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-641988 - Wikipedia [en.wikipedia.org]
- 6. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(rel)-BMS-641988: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
(rel)-BMS-641988, a novel nonsteroidal antiandrogen, has demonstrated high potency and selectivity as a competitive antagonist of the androgen receptor (AR). Developed by Bristol-Myers Squibb for the potential treatment of prostate cancer, its advancement was halted during Phase I clinical trials due to adverse neurological effects.[1] Nevertheless, the compound's preclinical profile, particularly its selectivity, remains of significant interest to researchers in endocrinology and oncology. This guide provides a comparative overview of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies.
High Selectivity for the Androgen Receptor
Preclinical studies have consistently highlighted the high selectivity of this compound for the androgen receptor. Research indicates that the compound binds to the AR with an affinity approximately 20 times greater than that of the established antiandrogen, bicalutamide, in MDA-MB-453 cells.[1][2] Furthermore, it has been explicitly stated that this compound exhibits high selectivity for the AR when compared to the glucocorticoid and progesterone (B1679170) receptors, although the specific quantitative data from these direct comparisons have not been publicly released.[2]
Comparison of Binding Affinity and Functional Activity
The following table summarizes the known binding affinity and functional activity of this compound for the androgen receptor, alongside information on its cross-reactivity with other key nuclear receptors.
| Nuclear Receptor | Ligand | Assay Type | Cell Line | Key Parameter | Value | Reference |
| Androgen Receptor (AR) | This compound | Competitive Binding | MDA-MB-453 | Kᵢ | 10 nM | [1] |
| This compound | Functional Antagonism | MDA-MB-453 | IC₅₀ | 56 nM | [1] | |
| Bicalutamide | Competitive Binding | MDA-MB-453 | - | ~20-fold lower affinity than BMS-641988 | [1][2] | |
| Glucocorticoid Receptor (GR) | This compound | Binding Assay | Not Specified | Selectivity | High selectivity for AR over GR (quantitative data not provided) | [2] |
| Progesterone Receptor (PR) | This compound | Binding Assay | Not Specified | Selectivity | High selectivity for AR over PR (quantitative data not provided) | [2] |
Experimental Protocols
The determination of the binding affinity and functional antagonism of this compound for the androgen receptor, and its selectivity against other nuclear receptors, typically involves the following experimental methodologies:
Androgen Receptor Competitive Binding Assay
This assay is designed to measure the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express wild-type androgen receptor.
-
Radioligand: Tritiated dihydrotestosterone (B1667394) ([³H]DHT), a high-affinity natural ligand for the AR.
-
Procedure:
-
MDA-MB-453 cells are cultured and harvested.
-
Cell lysates or whole cells are incubated with a fixed concentration of [³H]DHT and varying concentrations of the test compound (e.g., this compound) or a reference compound (e.g., bicalutamide).
-
Following incubation to allow for binding equilibrium, the bound and free radioligand are separated. This is commonly achieved through filtration, where the cell membranes with bound radioligand are trapped on a filter.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT (IC₅₀).
-
The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Nuclear Receptor Transactivation Assay
This assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is often used.
-
Plasmids:
-
An expression vector for the full-length nuclear receptor of interest (e.g., AR, GR, PR).
-
A reporter plasmid containing a hormone response element (HRE) specific for the nuclear receptor, upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Procedure:
-
Cells are co-transfected with the nuclear receptor expression vector and the reporter plasmid.
-
The transfected cells are then treated with a known agonist for the receptor in the presence of varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
A decrease in reporter gene activity in the presence of the test compound indicates antagonistic activity. The IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced receptor activation, is then determined.
-
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: General experimental workflow for assessing the cross-reactivity of a compound against a panel of nuclear receptors.
Conclusion
This compound is a potent and highly selective antagonist of the androgen receptor. While comprehensive quantitative data on its cross-reactivity with a broad panel of nuclear receptors is not publicly available, existing research strongly indicates a favorable selectivity profile, particularly when compared to the glucocorticoid and progesterone receptors. The methodologies outlined provide a standard framework for how such selectivity is determined, offering valuable insight for researchers engaged in the development of novel nuclear receptor modulators. The high selectivity of this compound for the androgen receptor underscores its potential as a research tool for studying AR-mediated signaling pathways.
References
Comparative Analysis of BMS-641988 and Other Second-Generation Antiandrogens: A Guide for Researchers
A detailed examination of the preclinical and mechanistic profiles of BMS-641988, Enzalutamide, Apalutamide, and Darolutamide (B1677182) reveals key differences in potency, specificity, and clinical potential. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals in the field of prostate cancer therapeutics.
Second-generation antiandrogens have revolutionized the treatment landscape for castration-resistant prostate cancer (CRPC). These agents exhibit higher binding affinity for the androgen receptor (AR) and more effectively suppress AR signaling compared to their first-generation predecessors.[1] This guide focuses on a comparative analysis of BMS-641988, a potent but clinically discontinued (B1498344) antiandrogen, alongside the FDA-approved drugs Enzalutamide, Apalutamide, and Darolutamide.
Mechanism of Action: A Shared Target, Nuanced Interactions
All four compounds are competitive antagonists of the androgen receptor.[1][2][3] Their primary mechanism involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes required for AR activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on DNA, ultimately leading to the downregulation of androgen-dependent gene transcription and inhibition of prostate cancer cell growth.[1][4]
While the fundamental mechanism is conserved, subtle differences in their interaction with the AR contribute to variations in their preclinical and clinical profiles. For instance, Darolutamide is noted to have the highest binding affinity for the androgen receptor among the approved second-generation antiandrogens.[3] BMS-641988 was also developed as a high-affinity AR antagonist, demonstrating significantly greater potency than the first-generation antiandrogen, bicalutamide.[5][6]
Quantitative Comparison of Preclinical Potency
The following tables summarize the key in vitro and in vivo preclinical data for BMS-641988 and the other second-generation antiandrogens.
Table 1: In Vitro Androgen Receptor Binding Affinity and Functional Activity
| Compound | Metric | Value (nM) | Cell Line / Receptor Source | Assay Type |
| BMS-641988 | Ki | 10[2] | MDA-MB-453 cells | Competitive AR Binding |
| IC50 | 56[2] | MDA-MB-453 cells | Functional Antagonist Assay | |
| Enzalutamide | IC50 | 21.4[7] | LNCaP cells | Competitive Displacement |
| Relative Affinity | 5-8 times higher than Bicalutamide | Not Specified | Competitive Displacement | |
| Apalutamide | IC50 | 16[8] | AR Ligand-Binding Domain | Direct Binding Assay |
| Relative Affinity | 7-10 fold higher than Bicalutamide[4] | LNCaP cells overexpressing AR | Not Specified | |
| Darolutamide | Ki | 11[9] | Not Specified | Competitive AR Binding Assay |
| IC50 | 26[7][9] | AR-HEK293 cells | In vitro assay |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing | % Tumor Growth Inhibition (TGI) | Comparator |
| BMS-641988 | CWR22-BMSLD1 | 90 mg/kg, po, qd | >90%[10] | Bicalutamide (<50% TGI) |
| Enzalutamide | LNCaP/AR | Not Specified | More effective than Bicalutamide[11] | Bicalutamide |
| Apalutamide | LNCaP/AR | Not Specified | More efficacious than Enzalutamide per unit dose[11] | Enzalutamide, Bicalutamide |
| Darolutamide | LAPC-4 | Oral dosing | Marked reduction in tumor growth[12] | Not Specified |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding.
Materials:
-
Androgen Receptor Source: Recombinant human AR or cell lysates from AR-expressing cells (e.g., LNCaP, MDA-MB-453).[9][13]
-
Radioligand: [3H]-dihydrotestosterone (DHT) or other suitable radiolabeled androgen.[5][11]
-
Test Compounds: BMS-641988, Enzalutamide, Apalutamide, Darolutamide.
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.[9][13]
-
Scintillation Cocktail.[13]
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the androgen receptor source.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated using methods like filtration or precipitation.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[9]
In Vitro Cell Proliferation Assay
Objective: To assess the effect of antiandrogens on the proliferation of androgen-sensitive prostate cancer cells.
Materials:
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).[14]
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS).
-
Test Compounds.
Procedure:
-
LNCaP cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a medium containing charcoal-stripped FBS to remove endogenous androgens.
-
Cells are treated with a synthetic androgen (e.g., R1881) in the presence or absence of varying concentrations of the test compounds.[7]
-
After a defined incubation period (e.g., 72 hours), a cell proliferation reagent is added.[7]
-
The absorbance is measured to determine the number of viable cells.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of antiandrogens in a living organism.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).[16][17]
-
Cell Line: Human prostate cancer cells (e.g., CWR22, LNCaP, LAPC-4).[10][12][17]
-
Test Compounds formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Human prostate cancer cells are implanted subcutaneously into the flanks of immunocompromised mice.[17]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered orally on a defined schedule (e.g., daily).[10]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (%TGI) is calculated by comparing the tumor volume in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor Signaling and Inhibition by Second-Generation Antiandrogens.
Caption: Preclinical Evaluation Workflow for Second-Generation Antiandrogens.
Clinical Development and Comparative Safety
While BMS-641988 demonstrated a promising preclinical profile with potent AR antagonism and superior efficacy over bicalutamide, its clinical development was unfortunately halted during Phase I trials due to the occurrence of a seizure in a patient.[2] This highlights the critical importance of safety and tolerability in drug development.
In contrast, Enzalutamide, Apalutamide, and Darolutamide have all successfully completed clinical development and are approved for the treatment of prostate cancer. While direct head-to-head comparative trials are limited, some key differences in their safety profiles have emerged from individual pivotal trials and meta-analyses. Darolutamide is reported to have a lower incidence of central nervous system (CNS) side effects, such as seizures, compared to Enzalutamide and Apalutamide, which may be attributed to its lower penetration of the blood-brain barrier.[3] Indirect comparisons have also suggested a favorable safety and tolerability profile for darolutamide concerning adverse events like falls, fractures, and fatigue.[18]
Resistance Mechanisms
A significant challenge in the long-term treatment with second-generation antiandrogens is the development of resistance. Common mechanisms include:
-
AR mutations: Specific mutations in the AR ligand-binding domain can alter the binding of antiandrogens, sometimes converting them from antagonists to agonists.[1]
-
AR amplification and overexpression: Increased levels of the AR protein can overcome the inhibitory effects of the drugs.
-
AR splice variants: The expression of truncated AR variants that lack the ligand-binding domain can lead to constitutive AR signaling, independent of androgen binding.
-
Bypass signaling pathways: Activation of other signaling pathways can promote cancer cell survival and proliferation, bypassing the need for AR signaling.
Understanding these resistance mechanisms is crucial for the development of next-generation therapies and combination strategies to overcome treatment failure.
Conclusion
BMS-641988 serves as a compelling example of a highly potent second-generation antiandrogen whose clinical development was curtailed by safety concerns. The approved agents—Enzalutamide, Apalutamide, and Darolutamide—have all demonstrated significant clinical benefit in the treatment of advanced prostate cancer. While they share a common mechanism of action, they exhibit distinct preclinical and clinical profiles. Darolutamide's high binding affinity and favorable safety profile, particularly with respect to CNS-related adverse events, position it as a significant therapeutic option. The ongoing research into mechanisms of resistance will be pivotal in guiding the future development of more durable and effective antiandrogen therapies. This comparative guide provides a foundational understanding for researchers dedicated to advancing the treatment of prostate cancer.
References
- 1. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-641988 - Wikipedia [en.wikipedia.org]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indirect Comparison of Darolutamide versus Apalutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of (rel)-BMS-641988 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of how to experimentally confirm the on-target effects of the androgen receptor antagonist, (rel)-BMS-641988, using small interfering RNA (siRNA). This guide objectively compares the expected outcomes of BMS-641988 treatment with those of androgen receptor (AR) knockdown and provides supporting experimental frameworks.
This compound is a potent, nonsteroidal antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2][3][4] While BMS-641988 has demonstrated significant anti-tumor activity in preclinical models, directly linking its therapeutic effects to AR inhibition is crucial for its validation.[4][5][6] siRNA-mediated knockdown of the AR provides a powerful genetic tool to mimic the pharmacological antagonism of BMS-641988, thereby confirming its on-target mechanism of action.
Comparison of Expected Experimental Outcomes
This table summarizes the anticipated results from treating prostate cancer cells with this compound, AR-targeting siRNA, and appropriate controls. The concordance between the effects of BMS-641988 and AR siRNA would strongly indicate that the compound's primary mechanism of action is through the inhibition of the androgen receptor.
| Parameter | This compound Treatment | AR siRNA Transfection | Non-Targeting siRNA Control | Vehicle Control |
| AR Protein Levels | No significant change expected | Significant decrease | No significant change | No significant change |
| AR Target Gene Expression (e.g., PSA) | Significant decrease | Significant decrease | No significant change | No significant change |
| Cell Proliferation/Viability | Significant decrease | Significant decrease | No significant change | No significant change |
| Apoptosis | Increase | Increase | No significant change | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Cell Culture and Reagents
-
Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP or VCaP are recommended.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
This compound (dissolved in DMSO)
-
siRNA targeting the human androgen receptor (a pool of at least three validated siRNAs is recommended to minimize off-target effects)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Reagents for Western blotting, qRT-PCR, cell viability assays (e.g., MTT or CellTiter-Glo), and apoptosis assays (e.g., Annexin V staining).
-
siRNA Transfection
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
Dilute the AR siRNA or non-targeting control siRNA in Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
This compound Treatment
-
Cell Seeding: Seed prostate cancer cells in appropriate culture vessels.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before downstream analysis.
Western Blotting for AR Protein Levels
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the androgen receptor.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the AR target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment/Transfection: Treat with this compound or transfect with siRNA as described above.
-
Assay: At the end of the incubation period, perform an MTT or CellTiter-Glo assay according to the manufacturer's instructions to assess cell viability.
Apoptosis Assay
-
Cell Preparation: Harvest the cells after treatment or transfection.
-
Staining: Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow to confirm on-target effects.
Figure 2. Androgen receptor signaling pathway and BMS-641988 inhibition.
Figure 3. Logical relationship for on-target effect confirmation.
By following this comprehensive guide, researchers can rigorously validate the on-target effects of this compound, strengthening the rationale for its further development as a therapeutic agent for prostate cancer. The convergence of data from both pharmacological inhibition and genetic knockdown will provide a high degree of confidence in the compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-641988 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Preclinical Benchmark: (rel)-BMS-641988 versus Leading Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The landscape of androgen receptor (AR) targeted therapies for prostate cancer is continually evolving. This guide provides a preclinical comparison of the novel nonsteroidal AR antagonist, (rel)-BMS-641988, against established AR inhibitors: Enzalutamide, Apalutamide, Darolutamide, and the first-generation antiandrogen, Bicalutamide (B1683754). The objective is to offer a consolidated resource of experimental data to inform research and development decisions.
At a Glance: Comparative Potency of AR Inhibitors
The following table summarizes the in vitro potency of this compound and other key AR inhibitors. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, assay formats, and radioligands can influence the results.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Relative Potency vs. Bicalutamide |
| This compound | Androgen Receptor | Competitive Binding | MDA-MB-453 | 56 | 10 | ~20-fold higher affinity |
| Enzalutamide | Androgen Receptor | Competitive Displacement | LNCaP | 21.4 | - | 5-8 times higher affinity[1] |
| Apalutamide | Androgen Receptor | Competitive Binding | - | 16 | - | - |
| Darolutamide | Androgen Receptor | Competitive AR Binding | - | 26 | 11 | Highest binding affinity among second-generation inhibitors[2] |
| Bicalutamide | Androgen Receptor | Competitive Binding | - | 160 | - | Baseline |
Deep Dive: Mechanism of Action
This compound is a potent, competitive antagonist of the androgen receptor.[3] Like other second-generation antiandrogens, it is designed to more effectively block AR signaling compared to first-generation agents like bicalutamide.[4] The primary mechanism of these inhibitors involves binding to the ligand-binding domain (LBD) of the AR, which in turn prevents the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on DNA, ultimately leading to a downregulation of androgen-dependent gene transcription and inhibition of prostate cancer cell growth.[1]
Preclinical studies have demonstrated that this compound exhibits significantly greater potency than bicalutamide in both in vitro and in vivo models.[5] In xenograft models using CWR-22-BMSLD1 human prostate cancer cells, this compound showed superior efficacy in inhibiting tumor growth compared to bicalutamide.[5]
However, the clinical development of BMS-641988 was halted during Phase I trials due to the occurrence of a seizure in a patient. This adverse event was attributed to the compound's off-target activity as a negative allosteric modulator of the GABA-A receptor.
Visualizing the Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by AR antagonists.
Caption: Androgen Receptor Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are representative protocols for key assays used to evaluate AR inhibitors.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and/or Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Androgen Receptor Source: Recombinant human AR or cell lysates from AR-expressing cell lines (e.g., LNCaP, MDA-MB-453).
-
Radioligand: A tritiated AR agonist, such as [³H]-Mibolerone or [³H]-R1881, at a concentration near its Kd for the AR.
-
Test Compounds: this compound and comparator inhibitors dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Buffer: Buffer to maintain pH and protein stability (e.g., Tris-HCl with protease inhibitors).
-
Wash Buffer: Cold buffer to remove unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well plates and filter mats.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, combine the AR source, radioligand, and varying concentrations of the test compound or vehicle control. Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled androgen).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the AR-bound radioligand from the unbound radioligand using a filter-based method.
-
Detection: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
Objective: To measure the ability of a compound to inhibit androgen-induced AR-mediated gene transcription.
Materials:
-
Cell Line: A human cell line (e.g., HepG2, PC-3) co-transfected with a human AR expression vector and a reporter plasmid containing an androgen-responsive promoter (e.g., MMTV or PSA promoter) driving a reporter gene (e.g., luciferase or β-galactosidase).
-
Androgen: A synthetic androgen such as R1881.
-
Test Compounds: this compound and comparator inhibitors.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Reporter Gene Assay Reagents (e.g., luciferase substrate).
-
Luminometer or Spectrophotometer.
Procedure:
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of an androgen (e.g., R1881) to induce AR-mediated transcription. Include control wells with androgen alone (positive control) and vehicle alone (negative control).
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Detection: Add the appropriate substrate for the reporter enzyme and measure the signal (luminescence or absorbance).
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the percentage of inhibition of androgen-induced reporter activity against the log concentration of the test compound to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for an in vitro AR binding assay.
Caption: Workflow for an AR Competitive Binding Assay.
Conclusion
This compound demonstrates significant promise as a potent androgen receptor antagonist, with preclinical data indicating superior potency over the first-generation antiandrogen, bicalutamide. Its in vitro inhibitory activity appears to be in a similar range to that of currently approved second-generation AR inhibitors. However, the termination of its clinical development due to off-target effects underscores the critical importance of thorough safety and selectivity profiling in drug discovery. This comparative guide provides a valuable resource for researchers in the field, highlighting the key preclinical benchmarks and methodologies for the evaluation of novel AR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Xenograft Model Response: (rel)-BMS-641988 vs. Alternative Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (rel)-BMS-641988, a potent androgen receptor (AR) antagonist, with alternative AR-targeted therapies in prostate cancer xenograft models. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of oncology and drug development.
This compound is a novel, nonsteroidal antiandrogen that demonstrates significantly higher potency in inhibiting AR signaling compared to the first-generation antiandrogen, bicalutamide (B1683754). Preclinical studies in various prostate cancer xenograft models have highlighted its superior tumor growth inhibition. However, its clinical development was halted due to a seizure event in a Phase I trial.[1] This guide focuses on the preclinical data that underscores its potent anti-tumor activity and compares it with other relevant AR inhibitors.
Comparative Efficacy in Xenograft Models
The anti-tumor activity of this compound has been primarily evaluated in the CWR-22-BMSLD1 and LuCaP 23.1 human prostate cancer xenograft models. These models are crucial in assessing the efficacy of AR-targeted therapies.
CWR-22-BMSLD1 Xenograft Model
The CWR-22-BMSLD1 model is a well-established androgen-sensitive human prostate cancer xenograft. The table below summarizes the comparative efficacy of this compound and bicalutamide in this model.
| Treatment | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 90 mg/kg | Oral, once daily | >90% (near complete stasis) | [2] |
| Bicalutamide | 150 mg/kg | Oral, once daily | <50% (marginal activity) | [2] |
Studies have shown that this compound at a dose of 90 mg/kg resulted in an average tumor growth inhibition of over 90%, demonstrating marked superiority to bicalutamide, which showed less than 50% TGI even at a higher dose of 150 mg/kg. In some studies, the TGI for this compound reached 95%, while bicalutamide's TGI was reported to be around 33%.[2]
LuCaP 23.1 Xenograft Model
The LuCaP 23.1 xenograft is another important androgen-sensitive prostate cancer model. While specific TGI percentages are not as readily available in the reviewed literature, studies report that this compound was highly efficacious, inducing tumor stasis throughout the dosing period.
Alternative Androgen Receptor Antagonists
With the termination of this compound's clinical development, second-generation antiandrogens have become the standard of care. These agents, including enzalutamide, apalutamide, and darolutamide (B1677182), have shown superior efficacy over bicalutamide. While direct preclinical comparisons with this compound are scarce, their performance in similar xenograft models provides valuable context.
| Treatment | Xenograft Model(s) | Key Efficacy Findings | Reference |
| Enzalutamide | LNCaP, various PDX | 5- to 8-fold higher binding affinity to AR than bicalutamide; significant tumor growth inhibition. | |
| Apalutamide | LNCaP, CRPC xenografts | Demonstrated greater in vivo activity in CRPC xenograft models compared to enzalutamide. | [3] |
| Darolutamide | nmCRPC models | Favorable tolerability profile with low blood-brain barrier penetration. | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validating these compounds, the following diagrams illustrate the androgen receptor signaling pathway and a typical xenograft study workflow.
References
Metabolic Stability of (rel)-BMS-641988: A Comparative Analysis Against Other Androgen Receptor Antagonists
For Immediate Release
This guide provides a comprehensive comparison of the metabolic stability of the novel androgen receptor (AR) antagonist, (rel)-BMS-641988, with other leading AR antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of these important therapeutic agents.
Introduction to this compound and its Place in Androgen Receptor Antagonist Therapy
This compound, also known as BMS-641988, is a potent, nonsteroidal androgen receptor antagonist.[1] The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer. AR antagonists are a cornerstone of treatment for this disease. The metabolic stability of a drug candidate is a critical parameter, influencing its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. Preclinical studies have indicated that BMS-641988 possesses "excellent metabolic stability" with a low predicted clearance in humans.[1] This guide aims to contextualize this finding by presenting available data on its metabolic profile alongside that of other prominent AR antagonists.
Comparative In Vitro Metabolic Stability
While direct head-to-head comparative studies on the metabolic stability of this compound against all other major AR antagonists under identical experimental conditions are not publicly available, the following table summarizes the key metabolic features of these compounds based on existing literature. The primary route of metabolism for many of these agents involves cytochrome P450 (CYP) enzymes, particularly CYP3A4.
| Compound | Primary Metabolizing Enzymes | Key Metabolic Characteristics |
| This compound | CYP3A4[2] | Described as having "excellent metabolic stability" with low predicted clearance in humans.[1] |
| Enzalutamide | CYP2C8, CYP3A4[3][4] | Primarily eliminated by hepatic metabolism.[5][6] |
| Apalutamide | CYP2C8, CYP3A4[7][8] | Primarily eliminated through metabolism.[9] |
| Darolutamide | CYP3A4, UGT1A9, UGT1A1[10][11] | Predominantly metabolized via oxidative biotransformation catalyzed by CYP3A4.[12][13] |
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro metabolic stability of a compound using human liver microsomes. This methodology is standard in the field and provides a basis for understanding how the metabolic stability of compounds like this compound and its comparators is assessed.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound (e.g., this compound or other AR antagonist)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound at a final concentration (e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess for any non-enzymatic degradation.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Signaling Pathways and Experimental Workflows
To provide a broader context for the action of these compounds, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for evaluating metabolic stability.
Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by AR Antagonists.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
References
- 1. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Specificity of (rel)-BMS-641988 for the Androgen Receptor: A Comparative Guide
(rel)-BMS-641988 is a potent, nonsteroidal competitive antagonist of the androgen receptor (AR) that was developed by Bristol-Myers Squibb for the treatment of prostate cancer. While its clinical development was halted due to a seizure event in a Phase I trial, its high affinity and selectivity for the AR make it a valuable research tool for studying androgen signaling pathways.[1] This guide provides a comparative analysis of the specificity of this compound for the AR, supported by available experimental data and detailed methodologies.
Comparative Analysis of Androgen Receptor Binding Affinity
This compound exhibits a high binding affinity for the androgen receptor, with a reported Ki of 1.7 nM and an IC50 of 16 nM in MDA-MB-453 cells.[2] This affinity is approximately 20-fold higher than that of the first-generation antiandrogen, bicalutamide.[1] In functional assays, BMS-641988 demonstrated 3- to 7-fold greater antiandrogenic activity than bicalutamide.[1]
| Compound | Ki (nM) | IC50 (nM) | Cell Line |
| This compound | 1.7 | 16 | MDA-MB-453 |
| Bicalutamide | ~320 | 159-243 | LNCaP |
| Enzalutamide | ~21 | 21-36 | LNCaP |
| Apalutamide | Not widely reported | ~16 | LNCaP/AR |
| Darolutamide | 11 | 26 | AR-HEK293 |
Table 1: Comparison of Binding Affinities (Ki) and Functional Antagonism (IC50) of various AR antagonists.
Specificity Profile of this compound
While specific quantitative data on the binding affinity of this compound to other steroid hormone receptors such as the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR) is not publicly available, initial studies reported high selectivity for the androgen receptor over these receptors.
It is important to note that this compound has been identified as a negative allosteric modulator of the GABA-A receptor, which was associated with the seizure event observed in clinical trials.[1] This off-target activity highlights the importance of comprehensive specificity profiling in drug development.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Androgen Receptor source (e.g., rat prostate cytosol, recombinant human AR)
-
Radiolabeled ligand (e.g., [3H]dihydrotestosterone - [3H]DHT)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds.
-
In assay tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test or reference compound.
-
Include control tubes for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of a non-labeled androgen).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or filter paper).
-
Add scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation Assay
This assay measures the ability of a compound to inhibit androgen-induced transactivation of a reporter gene.
Materials:
-
A mammalian cell line that expresses the androgen receptor (e.g., MDA-MB-453, LNCaP).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase, beta-galactosidase).
-
A transfection reagent.
-
The test compound (this compound) and a reference androgen (e.g., dihydrotestosterone (B1667394) - DHT).
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for the reporter gene product.
-
A luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the reporter plasmid.
-
After transfection, treat the cells with a fixed concentration of the androgen (DHT) and varying concentrations of the test compound.
-
Include control wells with vehicle, DHT alone, and the test compound alone.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter gene product.
-
Plot the reporter gene activity against the log concentration of the test compound to determine the IC50 value for the inhibition of transcriptional activation.
Visualizing Androgen Receptor Signaling and Experimental Workflow
Caption: Androgen receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for assessing the specificity of this compound.
References
A Side-by-Side Evaluation of the Androgen Receptor Antagonist BMS-641988 and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nonsteroidal androgen receptor (AR) antagonist BMS-641988 and its primary metabolites, BMS-570511 and BMS-501949. BMS-641988 was developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC) but its clinical development was halted during Phase I trials due to a seizure observed in a patient.[1][2] Despite its discontinuation for clinical use, the compound and its metabolic pathway offer valuable insights into the development of next-generation AR antagonists.
Executive Summary
BMS-641988 is a potent, competitive antagonist of the androgen receptor. It undergoes metabolism in the body to form two major metabolites, BMS-570511 and BMS-501949. Preclinical studies have indicated that both the parent drug and its metabolites exhibit similar potent antiandrogenic activity. This guide will delve into the available preclinical data, metabolic pathways, and experimental methodologies used to evaluate these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for BMS-641988 and its metabolites, alongside the well-established AR antagonist, bicalutamide, for comparative purposes.
Table 1: In Vitro Androgen Receptor Binding Affinity and Antagonist Activity
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Cell Line | Reference Compound |
| BMS-641988 | Androgen Receptor | Radioligand Binding | 10 | - | MDA-MB-453 | Bicalutamide (Ki = ~200 nM) |
| BMS-641988 | Androgen Receptor | Functional Antagonist | - | 56 | MDA-MB-453 | Bicalutamide (IC50 = ~392-550 nM) |
| BMS-570511 | Androgen Receptor | - | Not Reported | Not Reported | - | - |
| BMS-501949 | Androgen Receptor | - | Not Reported | Not Reported | - | - |
Note: While specific Ki and IC50 values for the metabolites are not publicly available, studies have reported that BMS-641988, BMS-570511, and BMS-501949 demonstrate similar antiandrogenic activity.[1]
Table 2: In Vivo Efficacy in a Human Prostate Cancer Xenograft Model (CWR-22)
| Compound | Dosage | Tumor Growth Inhibition | Comparison |
| BMS-641988 and its metabolites | Not specified | Equipotent growth-inhibitory effects | Showed superior efficacy compared to bicalutamide. |
Metabolic Pathway and Bioactivation
BMS-641988 is metabolized in a two-step process. Initially, it is transformed by the cytochrome P450 enzyme CYP3A4 into BMS-570511. Subsequently, BMS-570511 is reduced by cytosolic reductases to form BMS-501949.[1][2] A crucial finding from preclinical studies is that all three compounds—the parent drug and its two major metabolites—are active and exhibit comparable antiandrogenic potency.[1][2]
References
(rel)-BMS-641988: A Comparative Analysis in Bicalutamide-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (rel)-BMS-641988's Performance Against Alternative Androgen Receptor Antagonists in Preclinical Models of Bicalutamide-Resistant Prostate Cancer.
This guide provides a comprehensive evaluation of this compound, a potent nonsteroidal androgen receptor (AR) antagonist, and compares its efficacy with the first-generation antiandrogen bicalutamide (B1683754) and other therapeutic alternatives in preclinical models of bicalutamide-resistant prostate cancer. The development of resistance to antiandrogen therapies like bicalutamide is a major clinical challenge, often driven by mechanisms such as AR mutations or overexpression. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying molecular pathways to offer a clear perspective on the potential of this compound in this setting.
Quantitative Comparison of In Vitro Efficacy
This compound demonstrates significantly higher potency in inhibiting the androgen receptor compared to the first-generation antiandrogen, bicalutamide. This increased activity is evident in both AR binding and functional transactivation assays. The following tables summarize the key in vitro metrics for this compound and its comparators.
| Compound | Target | Assay Type | Cell Line/System | Binding Affinity (Ki) | Reference |
| This compound | Androgen Receptor | Radioligand Binding | Wild-Type AR | 1.7 nM [1] | [1] |
| Bicalutamide | Androgen Receptor | Not Specified | Not Specified | Not Specified |
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | AR Transactivation | MDA-MB-453 | 16 nM [1] | [1] |
| This compound | AR Transactivation | LNCaP | 153 nM [1] | [1] |
| Bicalutamide | AR Transactivation | LNCaP | 150 nM[2] | [2] |
| Enzalutamide (B1683756) | AR Transactivation | LNCaP | 120 nM[2] | [2] |
| Darolutamide (B1677182) | Cell Viability | 22RV1 | 46.6 µM[3] | [3] |
| Darolutamide | Cell Viability | LNCaP | 33.8 µM[3] | [3] |
| Darolutamide | Cell Viability | PC3 | 32.3 µM[3] | [3] |
| Darolutamide | Cell Viability | DU145 | 11.0 µM[3] | [3] |
In Vivo Efficacy in Bicalutamide-Resistant Xenograft Models
Preclinical studies using xenograft models of prostate cancer have demonstrated the superior in vivo activity of this compound, particularly in tumors that have developed resistance to bicalutamide.
| Compound | Dose | Xenograft Model | Outcome | Reference |
| This compound | 90 mg/kg, p.o., q.d. | CWR-22-BMSLD1 (Bicalutamide-refractory) | >90% Tumor Growth Inhibition [4][5][6] | [4][5][6] |
| Bicalutamide | 50-150 mg/kg, p.o., q.d. | CWR-22-BMSLD1 | <50% Tumor Growth Inhibition[4][5][6] | [4][5][6] |
| Niclosamide + Bicalutamide | Not Specified | Enzalutamide-resistant xenograft | Significant inhibition of tumor growth[7] | [7] |
It is important to note that the clinical development of BMS-641988 was discontinued (B1498344) due to the observation of a seizure in a patient during a phase I clinical trial[8].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches used to validate its efficacy, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for evaluating antiandrogen compounds in a xenograft model.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Experimental Protocols
Androgen Receptor (AR) Binding Affinity Assay (Radioligand Competition)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the androgen receptor.
-
Preparation of Cell Lysates:
-
Culture cells expressing the androgen receptor (e.g., LNCaP or cells overexpressing wild-type AR) in appropriate media.
-
Harvest cells and prepare whole-cell lysates by sonication or detergent lysis in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Competitive Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-DHT) with a dilution series of the test compound (this compound).
-
Add a consistent amount of cell lysate to each well.
-
Include control wells for total binding (radioligand and lysate only) and non-specific binding (radioligand, lysate, and a high concentration of a non-labeled androgen).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation and Detection:
-
Separate the receptor-bound from free radioligand. This can be achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the ability of a compound to antagonize androgen-induced AR transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable prostate cancer cell line (e.g., LNCaP) in the appropriate growth medium.
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., PSA promoter) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a serial dilution of the test compound (this compound) in the presence of a fixed concentration of an androgen agonist (e.g., R1881 or DHT).
-
Include control wells with vehicle, agonist only, and compound only.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the agonist-induced luciferase activity.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a compound in a mouse xenograft model.
-
Cell Line and Animal Model:
-
Select a bicalutamide-resistant human prostate cancer cell line (e.g., CWR-22-BMSLD1).
-
Use immunocompromised mice (e.g., male nude or SCID mice, 6-8 weeks old).
-
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor growth.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups with similar mean tumor volumes.
-
-
Drug Administration:
-
Prepare the test compound (this compound) and vehicle control formulations.
-
Administer the treatments to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Niclosamide and bicalutamide combination treatment overcomes enzalutamide and bicalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMS-641988 - Wikipedia [en.wikipedia.org]
Comparative Gene Expression Analysis of BMS-641988 and Other Androgen Receptor Antagonists in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-641988's Performance with Alternative Antiandrogens, Supported by Experimental Data.
BMS-641988 is a novel, potent, nonsteroidal antiandrogen that was developed for the treatment of prostate cancer.[1][2] Although its clinical development was halted due to safety concerns, its distinct preclinical profile, particularly its impact on gene expression, provides valuable insights for the development of new androgen receptor (AR) targeted therapies.[2] This guide offers a comparative analysis of the gene expression changes induced by BMS-641988 in relation to other antiandrogens, including the first-generation drug bicalutamide (B1683754) and second-generation agents such as enzalutamide, apalutamide, and darolutamide.
Mechanism of Action: A Potent AR Antagonist
BMS-641988 functions as a direct and potent competitive antagonist of the androgen receptor.[1][2] Preclinical studies have demonstrated that it possesses a significantly higher binding affinity for the AR compared to bicalutamide.[1][3] This enhanced affinity translates to a more potent inhibition of AR-mediated gene transcription.[1][3] The primary mechanism involves preventing the binding of androgens to the AR, thereby inhibiting its activation and subsequent regulation of target gene expression that drives prostate cancer cell growth and survival.
Head-to-Head Comparison: Gene Expression Profiles
A pivotal study on the preclinical characterization of BMS-641988 revealed that its impact on global gene expression is more profound than that of bicalutamide and closely mimics the effects of surgical castration.[1][3] This suggests a more complete blockade of AR signaling by BMS-641988.
Key Findings from Preclinical Studies:
-
BMS-641988 vs. Bicalutamide and Castration: In the CWR-22-BMSLD1 human prostate cancer xenograft model, treatment with BMS-641988 resulted in a gene expression profile that was more similar to that observed after castration than after treatment with bicalutamide.[1][3] This indicates a more comprehensive suppression of androgen-driven transcriptional programs.
-
Regulation of AR Target Genes: While specific quantitative data on a broad range of genes is limited in publicly available literature, the analysis of key AR-regulated genes in response to BMS-641988 treatment in the CWR-22-BMSLD1 xenograft model showed significant modulation. For instance, genes known to be regulated by androgens such as IGFBP3, FKBP5, and ODC1 were confirmed to be altered following treatment, consistent with potent AR antagonism.
The following table summarizes the comparative effects on gene expression based on available data. Due to the limited public availability of quantitative gene expression data for BMS-641988, the comparison is largely qualitative for this compound.
| Treatment Group | Overall Gene Expression Profile | Effect on Key AR Target Genes (e.g., PSA, TMPRSS2, FKBP5) | Reference |
| BMS-641988 | More similar to castration than bicalutamide, indicating a comprehensive blockade of AR signaling. | Potent suppression of AR-mediated transcription. | [1][3] |
| Bicalutamide | Partial agonist activity can lead to incomplete suppression of some AR target genes. | Less effective at suppressing AR target genes compared to second-generation antiandrogens. | [1] |
| Enzalutamide | Induces a distinct transcriptional program associated with the suppression of AR signaling and pathways related to cell cycle and proliferation. | Strong downregulation of canonical AR target genes. | |
| Apalutamide | Effectively downregulates the AR signaling axis. | Significant suppression of AR target genes. | |
| Darolutamide | Potently reverts androgen-stimulated gene expression programs related to cell proliferation and survival. | Strong inhibition of AR target gene expression. |
Experimental Protocols
The following section details a generalized methodology for the comparative gene expression analysis of antiandrogens in preclinical prostate cancer models, based on protocols described in the cited literature.
Cell Lines and Xenograft Models
-
Cell Lines: LNCaP, VCaP, and CWR-22 prostate cancer cell lines are commonly used.
-
Xenograft Models: Human prostate cancer cell lines (e.g., CWR-22-BMSLD1) are implanted in immunocompromised mice.
Treatment Administration
-
In Vitro: Cells are treated with the respective compounds (e.g., BMS-641988, bicalutamide, enzalutamide) at various concentrations for a specified duration (e.g., 24-72 hours).
-
In Vivo: Tumor-bearing mice are treated with the compounds via oral gavage or other appropriate routes for a defined period.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cell pellets or tumor tissue using commercially available kits.
-
RNA Quality Control: RNA integrity and concentration are assessed using spectrophotometry and capillary electrophoresis.
-
Gene Expression Profiling:
-
Microarray: Labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
RNA-Sequencing (RNA-Seq): RNA is converted to cDNA, sequenced, and the reads are aligned to a reference genome to quantify gene expression.
-
-
Data Analysis:
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between treatment groups.
-
Pathway analysis and gene set enrichment analysis are used to identify the biological pathways affected by the treatments.
-
-
Validation: Changes in the expression of key genes are often validated using quantitative real-time PCR (qRT-PCR).
Visualizing the Landscape of AR Signaling and Experimental Design
To better understand the context of this comparative analysis, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of BMS-641988.
Caption: A generalized workflow for comparative gene expression analysis.
Conclusion
The available preclinical data strongly suggest that BMS-641988 is a highly potent androgen receptor antagonist that induces a gene expression profile more closely resembling castration than the first-generation antiandrogen bicalutamide. This indicates a more thorough and effective blockade of the AR signaling pathway. While the clinical development of BMS-641988 was discontinued, the insights gained from its mechanism of action and its impact on the prostate cancer transcriptome remain highly relevant for the ongoing development of novel and more effective AR-targeted therapies. Further studies providing detailed quantitative gene expression data would be invaluable for a more direct and comprehensive comparison with currently approved second-generation antiandrogens.
References
Confirming the Lack of GPR40/FFAR1 Agonist Activity of (rel)-BMS-641988: A Comparative Analysis
Introduction
This guide provides a comparative analysis to address the activity of (rel)-BMS-641988 concerning the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Extensive preclinical research has firmly established this compound as a potent, nonsteroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] In contrast, there is a notable absence of scientific literature or experimental data suggesting that this compound possesses agonist activity at the GPR40/FFAR1 receptor.
To objectively confirm this lack of activity, this document will compare the known pharmacological profile of this compound with that of well-characterized GPR40/FFAR1 agonists. We will present supporting experimental data for these established agonists and detail the standard methodologies used to assess GPR40/FFAR1 activation.
Comparative Analysis of Compound Activity
The primary pharmacological target of this compound is the androgen receptor, where it acts as a functional antagonist, inhibiting AR-mediated gene transcription.[3] This mechanism is distinct from compounds that target GPR40/FFAR1, a receptor primarily expressed in pancreatic β-cells that potentiates glucose-stimulated insulin (B600854) secretion upon activation.[4][5]
Well-studied GPR40 agonists, such as Fasiglifam (TAK-875), AMG-837, and various compounds from the LY series (e.g., LY2881835), have demonstrated potent agonist activity in a range of in vitro assays.[3][6][7][8] These compounds stimulate downstream signaling cascades, such as intracellular calcium mobilization, which is a hallmark of GPR40 activation.[9][10]
Data Presentation
The following table summarizes the key differences in the pharmacological profiles of this compound and representative GPR40/FFAR1 agonists.
| Compound | Primary Target | Mechanism of Action | Reported GPR40/FFAR1 Agonist Activity (EC50) |
| This compound | Androgen Receptor (AR) | Functional Antagonist | No activity reported in scientific literature |
| Fasiglifam (TAK-875) | GPR40/FFAR1 | Agonist | 72 nM (Inositol Phosphate Production)[3] |
| AMG-837 | GPR40/FFAR1 | Partial Agonist | Potent activation in calcium flux assays[8][10] |
| LY2881835 | GPR40/FFAR1 | Agonist | Potent activation in Ca2+ mobilization and β-arrestin assays[11] |
Mandatory Visualizations
Below are diagrams illustrating the canonical GPR40/FFAR1 signaling pathway and a typical experimental workflow for assessing agonist activity.
Experimental Protocols
To definitively determine if a compound acts as a GPR40/FFAR1 agonist, specific in vitro assays are employed. The absence of this compound in studies utilizing these assays further supports its lack of activity at this target.
Calcium Mobilization Assay
This assay is a primary method for screening GPR40/FFAR1 agonists, as the receptor canonically signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[9]
Objective: To measure the increase in intracellular calcium concentration in GPR40-expressing cells following exposure to a test compound.
Methodology:
-
Cell Culture: A stable cell line (e.g., CHO-K1 or HEK293) engineered to express human GPR40/FFAR1 is cultured in black-walled, clear-bottom 96-well plates.[9]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Intracellular esterases cleave the AM ester, trapping the dye inside the cells. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[9]
-
Compound Addition: A fluorescence plate reader measures the baseline fluorescence of each well. The instrument's liquid handler then adds serial dilutions of the test compound (e.g., this compound) and a known GPR40 agonist (positive control) to the wells.[9]
-
Signal Detection: The fluorescence intensity is continuously monitored for 60-120 seconds after compound addition to capture the transient increase in [Ca²⁺]i.[9]
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the potency (EC₅₀ value) can be calculated. A lack of increase in fluorescence indicates no agonist activity.[9]
Reporter Gene Assay
This assay measures a downstream transcriptional event that is a consequence of the GPCR signaling cascade.
Objective: To quantify the activation of a specific signaling pathway (e.g., via NFAT response element for Gq) by measuring the expression of a reporter gene (e.g., luciferase).[12]
Methodology:
-
Cell Transfection: Host cells (e.g., HEK293) are co-transfected with two plasmids: one encoding the GPR40/FFAR1 receptor and another containing a reporter gene (e.g., firefly luciferase) downstream of a response element sensitive to the GPR40 signaling pathway (e.g., NFAT-RE for the Gq pathway).[1][12]
-
Compound Incubation: The transfected cells are plated and incubated with various concentrations of the test compound and a known agonist.
-
Signal Generation: If the compound activates GPR40, the subsequent signaling cascade leads to the transcription and translation of the luciferase enzyme.[13]
-
Luminescence Measurement: After a set incubation period, a substrate for the luciferase enzyme is added to the cells. The resulting luminescent signal, which is proportional to the amount of enzyme produced, is measured using a luminometer.
-
Data Analysis: The luminescence intensity is plotted against compound concentration to determine agonist potency (EC₅₀).
Conclusion
Based on a comprehensive review of the available scientific literature, this compound is a well-characterized androgen receptor antagonist with a clear mechanism of action in prostate cancer models.[1][3][13] There is no published experimental evidence to suggest that it possesses agonist activity at the GPR40/FFAR1 receptor. The comparison with known GPR40 agonists like TAK-875 and AMG-837, which show potent activity in specific assays such as calcium mobilization, highlights this lack of reported function. Therefore, it can be concluded with high confidence that this compound is not a GPR40/FFAR1 agonist.
References
- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.plos.org [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (rel)-BMS-641988: A Guide for Laboratory Professionals
The proper disposal of the small molecule inhibitor (rel)-BMS-641988 is a critical aspect of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent small molecule kinase inhibitors and other hazardous chemical wastes. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound in either solid or solution form.[1][2]
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][3][4] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][2][3][4][5]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste.[3][4][6] This includes:
-
Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed plastic bag or a designated hazardous waste container for solids.[2][3][6]
-
Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, sealable, and chemically compatible container.[2][3][6] Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Sharps Waste: Dispose of all sharps contaminated with this compound immediately into a puncture-proof, compliant sharps container labeled for hazardous chemical waste.[1][2][3]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture, including solvents.[1][2][4][6]
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic, preferably in a satellite accumulation area with secondary containment.[2][4][5]
-
Decontamination:
-
Glassware and equipment that have come into contact with the compound should be decontaminated. A standard procedure involves a thorough rinse with an appropriate solvent, which is then collected as hazardous liquid waste.[6] This is followed by a standard wash with soap and water.
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[5][6]
-
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3][4]
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound is not available, the following table provides examples of the types of information that are critical for informing safe handling and disposal procedures for small molecule inhibitors.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity.[4] | Prevents spills and allows for vapor expansion.[4] |
| Container Rinsing | Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container.[4] | Ensures the removal of acutely hazardous waste residue.[4] |
| Waste Accumulation Time | Must be collected within 90 days from the initial accumulation of waste.[4] | Ensures that hazardous materials are not stored indefinitely in the laboratory.[4] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Caption: Segregation and disposal pathways for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
